3-Bromo-5-chloro-2-hydroxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloro-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO3/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHJZXVJIHAQIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394654 | |
| Record name | 3-bromo-5-chloro-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4068-58-0 | |
| Record name | 3-Bromo-5-chlorosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4068-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromo-5-chloro-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-chloro-2-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
3-Bromo-5-chloro-2-hydroxybenzoic acid chemical properties
An In-depth Technical Guide to 3-Bromo-5-chloro-2-hydroxybenzoic Acid for Advanced Research & Development
This guide provides a comprehensive technical overview of this compound (also known as 3-bromo-5-chlorosalicylic acid), a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical properties, a robust synthesis strategy, spectroscopic analysis, and critical safety protocols to facilitate its application in advanced research.
Core Chemical Identity & Physicochemical Properties
This compound is a polysubstituted benzoic acid derivative. The strategic placement of bromo, chloro, and hydroxyl groups on the aromatic ring creates a unique electronic and steric environment, making it a valuable and versatile intermediate for organic synthesis. Its core identifiers and key physical properties are summarized below.
| Property | Data | Citation(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-bromo-5-chlorosalicylic acid | [1] |
| CAS Number | 4068-58-0 | [1] |
| Molecular Formula | C₇H₄BrClO₃ | [1] |
| Molecular Weight | 251.46 g/mol | [1] |
| Melting Point | 231-232 °C | |
| Appearance | Expected to be a white to off-white crystalline solid | |
| Solubility | Sparingly soluble in water; higher solubility in organic solvents like ethanol, methanol, and acetone. | |
| Structure (SMILES) | C1=C(C=C(C(=C1C(=O)O)O)Br)Cl | [1] |
| Structure (InChIKey) | XDHJZXVJIHAQIU-UHFFFAOYSA-N | [1] |
Synthesis Strategy & Mechanistic Rationale
While numerous halogenation methods for salicylic acid exist, a highly effective and regioselective pathway to this compound begins with the commercially available 5-chlorosalicylic acid. This approach offers superior control over the final substitution pattern.
Experimental Protocol: Regioselective Bromination
-
Dissolution: Dissolve 1 equivalent of 5-chlorosalicylic acid in a suitable solvent such as glacial acetic acid or an aqueous dioxane mixture. The choice of solvent is critical; acetic acid facilitates the reaction while being relatively easy to remove, whereas aqueous dioxane has been shown to yield clean products in similar brominations.
-
Bromination: Slowly add 1 equivalent of a brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine, to the solution at room temperature with continuous stirring.
-
Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Precipitation: Upon completion, pour the reaction mixture into a beaker of ice water. The crude product will precipitate out of the aqueous solution.
-
Purification: Collect the solid precipitate by vacuum filtration. Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound.
Causality and Scientific Justification
The hydroxyl (-OH) and carboxylic acid (-COOH) groups of the salicylic acid backbone are ortho, para-directing activators for electrophilic aromatic substitution. In the 5-chlorosalicylic acid starting material, the C5 position (para to the hydroxyl group) is already occupied by a chlorine atom. This sterically and electronically directs the incoming electrophile (Br+) to one of the available ortho positions, C3. This regioselectivity is the cornerstone of this synthetic strategy, ensuring a high yield of the desired 3,5-disubstituted product.
Synthesis Workflow Diagram
Caption: Regioselective synthesis of the target compound.
Predicted Spectroscopic Profile
-
¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum is expected to show four distinct signals:
-
A broad singlet at high chemical shift (>11 ppm) corresponding to the acidic proton of the carboxylic acid group.[2]
-
A second broad singlet, likely between 9-10 ppm, for the phenolic hydroxyl proton.
-
Two signals in the aromatic region (7.0-8.0 ppm). The proton at C6 (ortho to the bromine) and the proton at C4 (ortho to the chlorine) will appear as distinct singlets or narrow doublets, exhibiting a small meta-coupling constant (J ≈ 2-3 Hz). Based on substituent effects, the C6 proton is expected slightly downfield from the C4 proton.[3]
-
-
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule:
-
Carboxyl Carbon (C=O): Expected in the 165-175 ppm range, typical for carboxylic acids.
-
Aromatic Carbons:
-
The carbon bearing the hydroxyl group (C2) will be significantly downfield (shielded), likely in the 155-160 ppm range.
-
The carbons bonded to the halogens (C3 and C5) will be shifted based on the specific halogen's electronegativity and resonance effects, typically appearing in the 110-130 ppm range.
-
The remaining aromatic carbons (C1, C4, C6) will appear in the 120-140 ppm range.
-
-
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include:
-
A very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).
-
A sharp C=O stretch around 1700 cm⁻¹.
-
Aromatic C=C stretches in the 1450-1600 cm⁻¹ region.
-
C-O, C-Cl, and C-Br stretches at lower frequencies in the fingerprint region.
-
-
Mass Spectrometry (MS): The mass spectrum would show a distinctive molecular ion (M⁺) peak cluster due to the isotopic abundances of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). This would result in a characteristic pattern of peaks at m/z 250, 252, 254, and 256.
Applications in Research & Drug Development
Halogenated salicylic acids are crucial building blocks in the synthesis of complex organic molecules. The specific substitution pattern of this compound makes it a high-value intermediate for several reasons:
-
Pharmaceutical Synthesis: It serves as a scaffold for developing novel therapeutic agents. The carboxylic acid and hydroxyl groups provide reactive handles for derivatization, while the halogens can be used to modulate pharmacokinetic properties (lipophilicity, metabolic stability) or as sites for further cross-coupling reactions. Derivatives of similar halogenated benzoic acids are explored for treating conditions like obesity.
-
Fine Chemical Intermediate: It is a precursor for synthesizing more complex molecules, including agrochemicals and specialty dyes, where the halogen atoms can influence both the biological activity and the chromatic properties of the final product.
Safety, Handling, and Storage
As a research chemical, this compound requires careful handling. The following safety protocols are derived from GHS classifications and data for structurally similar compounds.
Hazard Identification
This compound is classified with the following hazards:
-
H302: Harmful if swallowed (Acute toxicity, oral).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Experimental Protocols for Safe Handling
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Always wear chemical safety goggles conforming to EN166 or NIOSH standards.
-
Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: Use only in a well-ventilated area or within a certified chemical fume hood. If dust is generated, a P95 (US) or P2 (EU) respirator is recommended.
-
-
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage and Disposal:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
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SpectraBase. (n.d.). 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. Retrieved from [Link]
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Human Metabolome Database. (2021). Showing metabocard for 3-Bromo-5-chloro-2,6-dihydroxybenzoic acid (HMDB0242162). Retrieved from [Link]
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UCLA Chemistry & Biochemistry. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
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ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). 5-Chlorosalicylic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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A Technical Guide to 3-Bromo-5-chloro-2-hydroxybenzoic Acid (CAS: 4068-58-0): Properties, Synthesis, and Applications in Research and Development
Executive Summary
3-Bromo-5-chloro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, is a highly functionalized aromatic compound that serves as a critical building block in advanced chemical synthesis. Its unique substitution pattern—featuring carboxylic acid, hydroxyl, bromo, and chloro moieties—offers multiple reaction sites, making it a versatile intermediate for creating complex molecules. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust and logical synthetic protocol, details methods for analytical characterization, and explores its applications, particularly as a scaffold in medicinal chemistry and drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and material science industries who require a comprehensive understanding of this compound for practical application.
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development. This compound is distinguished by the following identifiers and properties.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 4068-58-0[1] |
| Molecular Formula | C₇H₄BrClO₃[1] |
| Molecular Weight | 251.46 g/mol [1] |
| IUPAC Name | This compound[1] |
| Synonyms | 3-Bromo-5-chlorosalicylic acid[1] |
| InChI Key | XDHJZXVJIHAQIU-UHFFFAOYSA-N[1] |
| SMILES | C1=C(C=C(C(=C1C(=O)O)O)Br)Cl[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | 231-232 °C | ChemicalBook |
| Boiling Point (Predicted) | 326.1 ± 42.0 °C | ChemicalBook |
| Density (Predicted) | 1.956 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 1.99 ± 0.14 | ChemicalBook |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
Synthesis and Mechanistic Rationale
For this specific transformation, the Pinnick oxidation is the method of choice.[5][6] This reaction is renowned for its mild conditions and high tolerance for other functional groups, making it ideal for a multi-functionalized substrate like ours, which contains a phenol and aryl halides that could be sensitive to harsher oxidizing agents.[5][7]
Mechanism Insight: The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the terminal oxidant, which is converted to the active species, chlorous acid (HClO₂), under weakly acidic conditions. The aldehyde reacts with chlorous acid, and a subsequent pericyclic fragmentation yields the carboxylic acid and non-reactive hypochlorous acid (HOCl).[5][7] A scavenger, such as 2-methyl-2-butene or hydrogen peroxide, is crucial to quench the HOCl byproduct, which could otherwise lead to undesired side reactions.
Step-by-Step Experimental Protocol: Synthesis
This protocol is a self-validating system, including steps for reaction monitoring and product verification.
-
Reagent Preparation:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-5-chloro-2-hydroxybenzaldehyde (e.g., 2.35 g, 10 mmol) in 50 mL of tert-butanol.
-
In a separate beaker, prepare a solution of sodium dihydrogen phosphate (NaH₂PO₄) (e.g., 2.4 g, 20 mmol) in 20 mL of deionized water.
-
-
Reaction Setup:
-
Add the NaH₂PO₄ solution to the flask containing the aldehyde.
-
Add 2-methyl-2-butene (e.g., 2.1 g, 30 mmol, 3 equivalents) to the biphasic mixture. This acts as a scavenger for hypochlorite byproducts.
-
In a separate beaker, dissolve sodium chlorite (NaClO₂, technical grade, ~80%) (e.g., 2.26 g, 20 mmol, 2 equivalents) in 20 mL of deionized water.
-
-
Reaction Execution:
-
Place the reaction flask in a water bath to dissipate any heat generated.
-
Add the sodium chlorite solution dropwise to the vigorously stirring aldehyde mixture over a period of 30 minutes.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 7:3 mixture of hexanes and ethyl acetate. The disappearance of the starting aldehyde spot indicates reaction completion.
-
Once complete, transfer the reaction mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water.
-
Acidify the aqueous layer to pH ~2 with 1M HCl. This protonates the carboxylate, making it soluble in the organic layer.
-
Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification and Characterization:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product as a white to off-white solid.
-
Dry the purified product under vacuum. The identity and purity should be confirmed by NMR, IR, and Mass Spectrometry (Section 4.0).
-
Analytical Characterization and Quality Control
To ensure the synthesized product is the correct molecule and meets purity standards, a suite of analytical techniques is employed.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show two distinct aromatic protons, each appearing as a doublet due to meta-coupling. A broad singlet corresponding to the phenolic hydroxyl proton and another for the carboxylic acid proton will also be present.
-
¹³C NMR Spectroscopy: The carbon NMR will display seven distinct signals, including one for the carbonyl carbon of the carboxylic acid (~170 ppm) and six for the aromatic carbons, with their chemical shifts influenced by the attached substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key absorbances will include a very broad peak from ~2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid), a sharp peak around 1700 cm⁻¹ (C=O stretch), and characteristic peaks in the fingerprint region for the C-Br and C-Cl bonds.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl), the molecular ion peak will exhibit a characteristic isotopic pattern, providing definitive evidence of the elemental composition.
Reactivity and Applications in Drug Discovery
The strategic placement of functional groups on the this compound scaffold makes it a valuable starting point for creating diverse molecular libraries. Halogenated salicylic acids are of significant interest in medicinal chemistry, as the introduction of halogens can enhance binding affinity, improve metabolic stability, and increase potency.[8]
Derivatives of salicylic acid are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and antiviral properties.[9] The presence of bromine and chlorine atoms at the 3 and 5 positions provides handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity and modulate biological activity.
A compelling example is the development of novel salicylanilides for treating tuberculosis.[10] Studies have shown that halogen atoms at the 4 or 5 positions of the salicylic acid moiety are beneficial for antimycobacterial activity.[10] This highlights the potential of using this compound to synthesize new salicylanilides or other amides with potent antimicrobial properties.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. This compound possesses specific hazards that require careful management.
GHS Hazard Classification: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Safe Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: Wear a standard laboratory coat.
-
-
Handling Practices: Avoid generating dust.[11] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Spill Response: In case of a spill, cordon off the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.
-
First Aid:
-
Inhalation: Move the individual to fresh air.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, immediately call a poison center or doctor.
-
Storage
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]
Conclusion
This compound (CAS: 4068-58-0) is a chemical intermediate of significant value. Its well-defined physicochemical properties, coupled with a straightforward and high-yield synthetic pathway from its corresponding aldehyde, make it an accessible and reliable building block. The compound's true potential is realized in its application as a versatile scaffold for constructing novel molecules in drug discovery and material science. The multiple reactive sites allow for systematic structural modifications, enabling the exploration of structure-activity relationships and the development of new chemical entities with targeted biological or physical properties. Adherence to strict safety protocols is essential when handling this compound to mitigate its associated hazards. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this compound in their scientific endeavors.
References
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PSIBERG. (2023, November 30). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Umweltbundesamt. (2023). 119/2023. Retrieved from [Link]
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Chemsrc. (2025, August 25). 3-Chloro-2-hydroxybenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. Retrieved from [Link]
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RIWA-Maas. (2025, January 15). Drinking water relevant substances in the Meuse. Retrieved from [Link]
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ResearchGate. (2025, August 7). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. Retrieved from [Link]
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NIST. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
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PubMed. (n.d.). Novel Derivatives of Nitro-Substituted Salicylic Acids: Synthesis, Antimicrobial Activity and Cytotoxicity. Retrieved from [Link]
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National Institutes of Health. (2020, February 5). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Retrieved from [Link]
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Slideshare. (n.d.). Medicinal Chemistry of Salicylic Acid. Retrieved from [Link]
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NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]
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DDBST. (n.d.). Chemical Properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 19652-32-5). Retrieved from [Link]
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Chemical Review and Letters. (n.d.). Synthesis of azo compounds containing salicylic acid and its derivatives. Retrieved from [Link]
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ResearchGate. (2014, October 28). What is the most mild method for the oxidation of aldehyde to carboxylic acid?. Retrieved from [Link]
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ResearchGate. (2025, July 19). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. Retrieved from [Link]
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NIST. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. Retrieved from [Link]
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An In-Depth Technical Guide to 3-Bromo-5-chloro-2-hydroxybenzoic Acid: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-5-chloro-2-hydroxybenzoic acid (also known as 3-bromo-5-chlorosalicylic acid), a halogenated derivative of salicylic acid. This document delves into the nuanced details of its molecular structure, supported by spectroscopic analysis. It further outlines a probable synthetic pathway, discusses its role as a versatile intermediate in the synthesis of bioactive molecules, and presents its key physicochemical and safety data. This guide is intended to be a valuable resource for researchers and professionals in medicinal chemistry, organic synthesis, and drug discovery, offering foundational knowledge to leverage this compound in their research and development endeavors.
Introduction
This compound, with the chemical formula C₇H₄BrClO₃, is a polysubstituted aromatic carboxylic acid.[1] As a derivative of salicylic acid, it possesses a unique substitution pattern on the benzene ring, featuring both a bromine and a chlorine atom, in addition to the characteristic hydroxyl and carboxylic acid functional groups. This distinct arrangement of electron-withdrawing halogens and an electron-donating hydroxyl group, ortho to the carboxylic acid, imparts specific chemical reactivity and physical properties to the molecule. These characteristics make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Understanding the interplay of these functional groups is crucial for its effective utilization in synthetic strategies and for predicting the properties of its derivatives.
Molecular Structure and Characterization
The molecular structure of this compound is fundamental to its reactivity and function. The IUPAC name for this compound is this compound.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClO₃ | PubChem[1] |
| Molecular Weight | 251.46 g/mol | PubChem[1] |
| CAS Number | 4068-58-0 | PubChem[1] |
| Appearance | White to off-white crystalline solid (inferred from related compounds) | BenchChem[2] |
| pKa (predicted) | 1.16 (strongest acidic) | HMDB[3] |
| logP (predicted) | 3.19 - 3.7 | HMDB[3] |
Spectroscopic Analysis
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. Due to the substitution pattern, these protons are in different chemical environments and will likely appear as doublets, with coupling constants typical for meta-positioned protons. The acidic protons of the carboxylic acid and the hydroxyl group will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the attached substituents (Br, Cl, OH, COOH), and their specific assignments can be predicted using established additivity rules for substituted benzenes.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A sharp C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.
-
O-H stretching for the phenolic hydroxyl group, likely around 3200-3600 cm⁻¹.
-
C-Br and C-Cl stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (approximately 251.46 g/mol ). Due to the presence of bromine and chlorine isotopes, this peak will be accompanied by characteristic isotopic peaks ([M+2]⁺, [M+4]⁺, etc.) with specific intensity ratios, which is a powerful tool for confirming the presence of these halogens.
-
Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxylic acid group (-COOH, M-45). The fragmentation of this compound would likely follow these general patterns, providing further structural confirmation.
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a highly probable synthetic route can be devised based on established organic chemistry principles and synthetic procedures for analogous compounds. The most logical approach involves the electrophilic bromination of 5-chlorosalicylic acid.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from salicylic acid, as outlined in the diagram below. However, for practical laboratory synthesis, commercially available 5-chlorosalicylic acid would be the preferred starting material.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical)
This protocol is based on general procedures for the halogenation of salicylic acid derivatives.[2]
Step 1: Bromination of 5-Chlorosalicylic Acid
-
Reaction Setup: In a well-ventilated fume hood, dissolve 5-chlorosalicylic acid in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Reagent Addition: Slowly add a solution of bromine in glacial acetic acid to the stirred solution of 5-chlorosalicylic acid at room temperature. The hydroxyl and carboxyl groups are ortho, para-directing, and the position ortho to the hydroxyl group and meta to the carboxyl group is activated, favoring bromination at the 3-position.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water to remove any remaining acid and bromine. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield pure this compound.
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Applications in Drug Discovery and Development
Halogenated aromatic compounds are of significant interest in medicinal chemistry due to the ability of halogens to modulate the pharmacokinetic and pharmacodynamic properties of molecules. This compound serves as a key intermediate in the synthesis of various bioactive compounds.
A notable example of its application is in the synthesis of novel anti-inflammatory agents. A study on the anti-inflammatory effects of 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) in lipopolysaccharide-activated primary microglial cells demonstrated the potential of derivatives of this compound in neuroscience drug discovery.[4] In this context, the parent compound acts as a crucial starting material for the synthesis of the benzylamine intermediate, which is then coupled with another aromatic moiety to generate the final active compound. The presence of the bromo and chloro substituents on the phenyl ring of LX007 is likely critical for its biological activity, potentially by influencing its binding affinity to target proteins or by altering its metabolic stability.
The versatile reactivity of the carboxylic acid and hydroxyl groups, coupled with the specific electronic effects of the halogen substituents, allows for the use of this compound in the construction of a diverse range of molecular scaffolds for screening in various therapeutic areas.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined molecular structure, characterized by a unique pattern of halogen, hydroxyl, and carboxylic acid substituents, provides a platform for the development of novel bioactive molecules. While further research is needed to fully elucidate its spectroscopic properties and to optimize its synthesis, the information presented in this guide provides a solid foundation for researchers and drug development professionals to explore the potential of this compound in their scientific pursuits.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Human Metabolome Database. Showing metabocard for 3-Bromo-5-chloro-2,6-dihydroxybenzoic acid (HMDB0242162). [Link]
-
PubMed. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. [Link]
- Google Patents. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
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- 4. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-chloro-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-chloro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, is a crucial building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its unique substitution pattern allows for the development of complex molecules with specific biological activities. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, including a detailed discussion of the underlying chemical principles, experimental protocols, and an exploration of alternative synthetic strategies.
Primary Synthesis Pathway: A Two-Step Halogenation Approach
The most common and industrially viable method for synthesizing this compound involves a two-step electrophilic aromatic substitution sequence starting from salicylic acid. This pathway is favored for its high regioselectivity and good overall yield.
Diagram of the Primary Synthesis Pathway
An In-depth Technical Guide to the Solubility Profile of 3-Bromo-5-chloro-2-hydroxybenzoic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and predict the solubility of 3-Bromo-5-chloro-2-hydroxybenzoic acid. Given the limited publicly available solubility data for this specific molecule, this document emphasizes the foundational principles and practical methodologies required to generate a robust solubility profile.
Compound Profile: this compound
A thorough understanding of the subject molecule's physicochemical properties is the cornerstone of any solubility investigation. This compound, also known as 3-bromo-5-chlorosalicylic acid, is a halogenated derivative of salicylic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClO₃ | [1] |
| Molecular Weight | 251.46 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-bromo-5-chlorosalicylic acid | [1] |
| CAS Number | 4068-58-0 | [1] |
The structure contains a carboxylic acid group (-COOH) and a hydroxyl group (-OH) ortho to each other on a benzene ring, substituted with a bromine and a chlorine atom. These functional groups are critical determinants of its solubility. The carboxylic acid moiety provides a proton-donating group, while both the hydroxyl and carboxyl groups can act as hydrogen bond donors and acceptors. The aromatic ring and the halogens (bromo and chloro groups) contribute to the molecule's lipophilicity.
Theoretical Framework for Solubility
The solubility of an organic molecule is governed by the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. The widely used principle of "like dissolves like" serves as a useful initial guideline, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[2][3]
The Critical Influence of pH
For an ionizable compound like this compound, pH is arguably the most critical factor influencing its aqueous solubility. The molecule is a weak acid due to its carboxylic acid group.
-
In Acidic to Neutral pH (Low pH): The carboxylic acid group will be predominantly in its protonated, un-ionized form (-COOH). This neutral form is less polar and, therefore, expected to have significantly lower solubility in aqueous media.[4] Its solubility will be primarily dictated by the hydrogen bonding capacity of the hydroxyl and carboxylic acid groups versus the hydrophobicity of the halogenated aromatic ring.
-
In Basic pH (High pH): As the pH increases above the compound's pKa, the carboxylic acid group will deprotonate to form the carboxylate salt (-COO⁻).[4][5] This ionized form is significantly more polar and engages in strong ion-dipole interactions with water molecules, leading to a dramatic increase in aqueous solubility.[6]
This relationship can be visualized as an equilibrium process. The addition of a base drives the equilibrium towards the more soluble carboxylate form.
Caption: pH-dependent equilibrium of this compound.
Solvent Polarity and Hydrogen Bonding
In non-aqueous solvents, solubility will depend on the solvent's ability to overcome the solute's crystal lattice energy and form favorable interactions.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents for this compound by forming hydrogen bonds with both the hydroxyl and carboxylic acid groups.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents are hydrogen bond acceptors and can interact favorably with the hydroxyl and carboxylic acid protons. They are also likely to be good solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong hydrogen bonds. The significant polarity imparted by the hydroxyl and carboxyl groups will likely result in very poor solubility in non-polar solvents.[7]
Experimental Determination of Solubility
A systematic approach is required to quantify the solubility of this compound accurately. The equilibrium shake-flask method is the gold standard for this purpose.
Workflow for Solubility Determination
The overall process involves creating a saturated solution, ensuring equilibrium is reached, separating the solid and liquid phases, and quantifying the concentration of the dissolved solute.
Caption: Experimental workflow for equilibrium solubility determination.
Detailed Protocol: Equilibrium Shake-Flask Method
This protocol describes the steps to determine the solubility in a given solvent at a specific temperature.
-
Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent (e.g., water, buffered solutions at various pH levels, ethanol, methanol). "Excess" is critical to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3] A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let undissolved solids settle. Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles. For rigorous separation, centrifuge the samples at high speed or filter the supernatant through a syringe filter (e.g., 0.22 µm PVDF) that is compatible with the solvent and does not adsorb the compound.
-
Quantification:
-
Accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent.
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in appropriate units, such as mg/mL, µg/mL, or mol/L.
Analytical Quantification Methods
The choice of analytical method is crucial for accurate solubility determination.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method due to its specificity and sensitivity.
-
Principle: Separates the analyte from potential impurities or degradants before quantification.
-
Typical Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector set at a wavelength of maximum absorbance for this compound.
-
Validation: The method should be validated for linearity, accuracy, and precision.
-
UV-Vis Spectroscopy
A simpler, high-throughput alternative if the compound has a strong chromophore and no interfering substances are present.
-
Principle: Measures the absorbance of the solution at a specific wavelength, which is directly proportional to the concentration (Beer-Lambert Law).
-
Procedure:
-
Determine the λ_max (wavelength of maximum absorbance) of this compound in the chosen solvent.
-
Generate a standard curve by measuring the absorbance of a series of solutions with known concentrations.
-
Measure the absorbance of the diluted supernatant from the solubility experiment and determine its concentration from the standard curve.
-
Interpreting and Predicting Solubility
While experimental data is definitive, thermodynamic models can provide deeper insight and predictive power. The solubility of a crystalline solid can be described by the General Solubility Equation (GSE).[8]
log S = 0.5 - 0.01(MP - 25) - logP
Where:
-
S is the aqueous solubility in mol/L.
-
MP is the melting point in °C.
-
logP is the octanol-water partition coefficient, a measure of lipophilicity.
This equation highlights the inverse relationship between solubility and both melting point (as a proxy for crystal lattice energy) and lipophilicity (logP).[9] While this provides an estimate for aqueous solubility, modern computational models using thermodynamic cycles and machine learning offer more accurate predictions across various solvents.[9][10][11]
Summary and Recommendations
The solubility of this compound is a complex property governed by its molecular structure, the solvent system, and critically, the pH of the aqueous medium.
Table 2: Expected Solubility Trends
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Aqueous (Acidic, pH < pKa) | pH 2 Buffer | Very Low | The molecule is in its neutral, less polar -COOH form. |
| Aqueous (Basic, pH > pKa) | pH 8 Buffer, 5% NaOH | High to Very High | The molecule is in its ionized, highly polar -COO⁻ salt form.[6][12] |
| Polar Protic | Ethanol, Methanol | High | Strong hydrogen bonding interactions with both -OH and -COOH groups. |
| Polar Aprotic | Acetone, DMSO | Moderate to High | Hydrogen bond acceptor capability interacts with solute's donor groups. |
| Non-Polar | Hexane, Toluene | Very Low | Unfavorable energetic cost to break solute's hydrogen bonds.[7] |
For drug development professionals, characterizing the pH-solubility profile is paramount. This involves conducting equilibrium solubility experiments in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4). The resulting data is essential for predicting oral absorption and guiding formulation strategies.
References
- Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
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- This compound. PubChem.
- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications.
- Experiment: Solubility of Organic & Inorganic Compounds. Course Web Page.
- How To Determine Solubility Of Organic Compounds?. YouTube.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Web Page.
- Chemical Properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 19652-32-5). Cheméo.
- Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. ResearchGate.
- solubility experimental methods.pptx. Slideshare.
- Solubility of organic compounds (video). Khan Academy.
- Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
- How does pH affect water solubility of organic acids (or acids in general)?. Reddit.
- How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?. ResearchGate.
- Carboxylic acid - Properties, Structure, Reactions. Britannica.
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physical and chemical properties of 3-bromo-5-chlorosalicylic acid
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromo-5-Chlorosalicylic Acid
Introduction
3-Bromo-5-chlorosalicylic acid (CAS No. 4068-58-0) is a halogenated derivative of salicylic acid.[1][2][3] As a bifunctional aromatic compound, it possesses a carboxylic acid group, a hydroxyl group, and two different halogen substituents on the benzene ring. This unique combination of functional groups makes it a molecule of significant interest for researchers in synthetic chemistry, materials science, and particularly in drug discovery.
The introduction of halogen atoms, such as bromine and chlorine, into a pharmacologically active scaffold like salicylic acid can profoundly modify its physicochemical properties, including lipophilicity, acidity, and metabolic stability. These modifications can, in turn, influence the molecule's pharmacokinetic profile and biological activity. This guide provides a comprehensive overview of the known and predicted , detailed experimental protocols for its characterization, a plausible synthetic route, and a discussion of its relevance to the scientific community.
Chemical Structure
The structure of 3-bromo-5-chlorosalicylic acid is defined by a benzoic acid core with a hydroxyl group at position 2, a bromine atom at position 3, and a chlorine atom at position 5.
Caption: 2D Chemical Structure of 3-Bromo-5-Chlorosalicylic Acid.
Physicochemical Properties
A summary of the key physical and chemical identifiers and computed properties for 3-bromo-5-chlorosalicylic acid is presented below. Experimental data for this specific compound is limited in publicly available literature; therefore, where specific experimental values are unavailable, data for structurally related compounds are provided for context.
| Property | Value | Reference(s) |
| IUPAC Name | 3-bromo-5-chloro-2-hydroxybenzoic acid | [2] |
| Synonyms | 3-bromo-5-chlorosalicylic acid | [2] |
| CAS Number | 4068-58-0 | [1][2][3] |
| Molecular Formula | C₇H₄BrClO₃ | [1][2] |
| Molecular Weight | 251.46 g/mol | [2][4] |
| Appearance | Expected to be a solid at room temperature. | |
| Melting Point | Data not available. For comparison, 3-Bromo-5-hydroxybenzoic acid melts at 237-241 °C, and 5-Chlorosalicylic acid melts at 171-172 °C. | [5] |
| Boiling Point | Data not available. | |
| Solubility | Expected to have low solubility in water and moderate solubility in organic polar solvents like ethanol, methanol, and DMSO. | |
| pKa | Data not available. The first pKa of salicylic acid is 2.97. The electron-withdrawing halogens are expected to lower this value, making 3-bromo-5-chlorosalicylic acid a stronger acid. | [6] |
| XLogP3 (Computed) | 3.0 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Topological Polar Surface Area | 57.5 Ų | [2] |
Chemical Properties and Reactivity
The reactivity of 3-bromo-5-chlorosalicylic acid is dictated by its three principal functional components: the carboxylic acid, the phenolic hydroxyl group, and the di-halogenated aromatic ring.
-
Acidity : The carboxylic acid group (-COOH) and the phenolic hydroxyl group (-OH) are both acidic. The presence of two strongly electron-withdrawing substituents (Br and Cl) on the aromatic ring is expected to increase the acidity of both protons compared to unsubstituted salicylic acid. This is due to the inductive effect of the halogens, which stabilizes the resulting carboxylate and phenoxide conjugate bases.[6][7]
-
Reactivity of the Carboxylic Acid : The carboxylic acid group can undergo standard reactions such as esterification with alcohols under acidic conditions and conversion to an acid chloride using reagents like thionyl chloride (SOCl₂). It can also be converted to amides by reacting with amines, often after activation with a coupling agent.
-
Reactivity of the Phenolic Hydroxyl : The phenolic -OH group can be alkylated to form ethers or acylated to form esters. Its acidity also allows it to form salts with strong bases.
-
Electrophilic Aromatic Substitution : The salicylic acid scaffold is highly activated towards electrophilic aromatic substitution. The hydroxyl group is a strong ortho-, para- director. In this molecule, the positions ortho (position 3) and para (position 5) to the hydroxyl group are already substituted. The remaining position (position 4) is a potential site for further substitution, though the steric hindrance from the adjacent bromine and chlorine atoms may influence reactivity. Studies on the halogenation of salicylic acid itself show that bromination rates generally exceed chlorination rates under typical aqueous conditions.[7]
Spectroscopic Analysis (Predicted)
-
¹H NMR : The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region for the two remaining protons on the benzene ring. These protons, at positions 4 and 6, would appear as doublets due to coupling with each other. The chemical shifts would be downfield, likely between 7.0 and 8.0 ppm. The acidic protons of the carboxylic acid and hydroxyl groups would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
-
¹³C NMR : The carbon NMR spectrum should display seven distinct signals: one for the carboxylic carbon (~170 ppm), and six for the aromatic carbons. The carbons bonded to the electronegative oxygen, bromine, and chlorine atoms will show characteristic shifts.
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a very broad absorption band for the O-H stretch of the hydrogen-bonded carboxylic acid, typically centered around 3000 cm⁻¹. The phenolic O-H stretch would appear as a broader band around 3200-3600 cm⁻¹. A sharp, strong peak for the C=O (carbonyl) stretch of the carboxylic acid is expected around 1700 cm⁻¹. C=C stretching vibrations from the aromatic ring would be observed in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS) : The mass spectrum would show a complex molecular ion region due to the isotopic distribution of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[8] This would result in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4), which is a definitive feature for compounds containing both bromine and chlorine.
Synthesis and Purification
A plausible and efficient method for the synthesis of 3-bromo-5-chlorosalicylic acid is the direct electrophilic bromination of 5-chlorosalicylic acid. The hydroxyl and carboxylic acid groups direct incoming electrophiles to the ortho and para positions. Since the para position (5) is already occupied by chlorine, the incoming bromine is directed to one of the available ortho positions (3 or 6). Position 3 is favored due to the electronic directing effects.
Proposed Synthesis Protocol:
-
Dissolution : Dissolve 5-chlorosalicylic acid in a suitable solvent, such as glacial acetic acid.
-
Bromination : Slowly add a solution of bromine (Br₂) in glacial acetic acid to the reaction mixture at room temperature with constant stirring. The reaction is typically exothermic and may require cooling to maintain control.
-
Reaction Monitoring : Monitor the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]
-
Quenching : Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).
-
Precipitation : Pour the reaction mixture into cold water to precipitate the crude product.
-
Filtration and Washing : Collect the solid product by filtration. Wash the filter cake with cold water to remove residual acid and salts.
-
Purification : Purify the crude 3-bromo-5-chlorosalicylic acid by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Drying : Dry the purified product under vacuum to obtain the final compound.
Caption: Proposed workflow for the synthesis of 3-bromo-5-chlorosalicylic acid.
Key Experimental Protocols
Melting Point Determination (Capillary Method)
This protocol describes a standard method for determining the melting point range of a solid organic compound, a key indicator of purity.[10]
-
Sample Preparation : Ensure the 3-bromo-5-chlorosalicylic acid sample is completely dry and finely powdered.
-
Capillary Loading : Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup : Place the capillary tube into the heating block of a melting point apparatus.
-
Rapid Heating (Optional) : If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool.[8]
-
Accurate Measurement : Using a fresh sample, heat rapidly to about 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Recording : Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
This protocol provides a general method to assess the solubility of a compound in various solvents.
-
Solvent Selection : Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Preparation : Weigh a specific amount of 3-bromo-5-chlorosalicylic acid (e.g., 10 mg) into a series of labeled vials.
-
Solvent Addition : Add a measured volume of a solvent (e.g., 1 mL) to a vial.
-
Mixing : Agitate the mixture vigorously (e.g., using a vortex mixer) for 1-2 minutes at a controlled temperature.[11]
-
Observation : Visually inspect the vial for any undissolved solid.
-
Classification : If the solid dissolves completely, it is classified as "soluble." If not, it can be classified as "sparingly soluble" or "insoluble" based on the amount dissolved. The process can be made quantitative by carefully adding more solvent until dissolution is complete or by analyzing the concentration of the saturated solution.
Caption: Workflow for Solubility Assessment.
pKa Determination by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using a pH meter.
-
Solution Preparation : Prepare a solution of 3-bromo-5-chlorosalicylic acid of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like ethanol if solubility is low.
-
Titrant Preparation : Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).
-
Apparatus Setup : Calibrate a pH meter using standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration : Add the NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Data Plotting : Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
pKa Determination : Identify the equivalence point (the point of steepest slope). The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid. For a dicarboxylic acid, this method will yield the pKa for the more acidic proton.
Caption: Workflow for pKa Determination via Titration.
Applications and Relevance in Drug Discovery
While specific applications for 3-bromo-5-chlorosalicylic acid are not widely documented, its structural features suggest several potential areas of interest for drug development professionals.
-
Antimicrobial Agents : Halogenated phenols and salicylic acids are known to possess antimicrobial properties. The combination of bromine and chlorine may enhance this activity. For instance, a comparative study of 5-chlorosalicylic acid and its bromo-analogue showed that the bromo-derivative had superior antibacterial activity.[9] This suggests that 3-bromo-5-chlorosalicylic acid could be a promising candidate for further investigation as an antibacterial or antifungal agent.
-
Anti-inflammatory Agents : Salicylic acid and its derivatives are the foundation of non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 5-chlorosalicylic acid have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[9] The electronic modifications imparted by the two halogen atoms in 3-bromo-5-chlorosalicylic acid could modulate this activity.
-
Precursor for Complex Molecules : This compound serves as a versatile building block for more complex molecules. The aldehyde derivative, 3-bromo-5-chlorosalicylaldehyde, has been used to synthesize Schiff base ligands for metal complexes, some of which exhibit interesting biological activities, including DNA binding and cleavage capabilities, as well as antioxidant and antimicrobial properties.[12] The carboxylic acid can be similarly used to create a variety of esters and amides, expanding the chemical space for drug discovery.
Safety and Handling
Based on GHS classifications for the compound, 3-bromo-5-chlorosalicylic acid should be handled with appropriate safety precautions.
-
Hazard Statements :
-
Precautions : Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
References
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Broadwater, M. A., Swanson, T. L., & Sivey, J. D. (2018). Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. Environmental Science: Water Research & Technology, 4(5), 643-660. Available at: [Link]
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Broadwater, M. A., Swanson, T. L., & Sivey, J. D. (2018). Emerging investigators series: Comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. ResearchGate. Available at: [Link]
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Broadwater, M. A., et al. (2018). Comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid - Supporting Information. Royal Society of Chemistry. Available at: [Link]
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Farinholt, L. H., et al. (1940). The Halogenation of Salicylic Acid. Journal of the American Chemical Society. Available at: [Link]
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Introduction: The Analytical Imperative for Substituted Salicylic Acids
An In-depth Technical Guide to the Spectral Analysis of 3-Bromo-5-chloro-2-hydroxybenzoic Acid
In the landscape of pharmaceutical development and materials science, halogenated salicylic acid derivatives, such as this compound, represent a class of compounds with significant synthetic and biological potential. Their utility as intermediates and active moieties hinges on the precise arrangement of substituents on the aromatic ring, which dictates their chemical reactivity, binding affinity, and overall efficacy. Unambiguous structural confirmation is therefore not merely a procedural step but the foundational bedrock upon which all subsequent research is built.
This guide provides an in-depth exploration of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. Moving beyond a simple recitation of data, we will delve into the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. This document is structured to serve as a practical reference for researchers, scientists, and drug development professionals, ensuring the highest standards of scientific integrity and analytical confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for delineating the precise covalent framework of an organic molecule. For this compound, it allows us to confirm the substitution pattern on the benzene ring and identify the labile protons of the hydroxyl and carboxylic acid groups.
The Rationale behind NMR Analysis
The core principle of NMR lies in the interaction of nuclear spins with an external magnetic field. The chemical environment surrounding each nucleus creates a unique local magnetic field, causing nuclei in different locations to resonate at distinct frequencies. This phenomenon, known as the chemical shift (δ), is the cornerstone of NMR-based structure determination. For this molecule, we are interested in two key nuclei: ¹H (proton) and ¹³C.
The substitution pattern—a tetrasubstituted benzene ring—leaves two aromatic protons. Their chemical shifts and coupling patterns are highly diagnostic. The electron-withdrawing nature of the bromine, chlorine, and carboxylic acid groups will deshield nearby protons, shifting their signals downfield (to higher ppm values) relative to benzene (δ ~7.3 ppm)[1]. Conversely, the electron-donating hydroxyl group will have a shielding effect, particularly on protons ortho and para to it, though its influence is modulated by the other substituents.
Predicted ¹H NMR Spectrum
A ¹H NMR spectrum of this compound is expected to exhibit four distinct signals:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. It is expected to appear as a broad singlet far downfield, typically in the δ 9-13 ppm range. Its broadness is a result of chemical exchange with residual water and intermolecular hydrogen bonding[2].
-
Phenolic Proton (-OH): The phenolic proton is also acidic and participates in hydrogen bonding. Its chemical shift is sensitive to solvent and concentration but is typically found between δ 4-10 ppm [3]. It will likely appear as a broad singlet.
-
Aromatic Protons (Ar-H): There are two protons on the aromatic ring, at positions C4 and C6.
-
The proton at C6 is ortho to the bromine atom and meta to the chlorine and carboxyl groups.
-
The proton at C4 is ortho to the chlorine atom and meta to the bromine and hydroxyl groups.
-
Both protons are deshielded by the halogens and will appear in the aromatic region (δ 7.0-8.0 ppm )[4]. They are meta to each other, so they will appear as two distinct doublets with a small meta coupling constant (⁴JHH) of approximately 2-3 Hz[5].
-
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. Given the lack of symmetry, all seven carbons are chemically non-equivalent and should produce seven distinct signals.
-
Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear significantly downfield, typically in the δ 165-180 ppm range[2].
-
Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the δ 110-160 ppm range[1].
-
C2 (bearing -OH): This carbon will be shielded by the hydroxyl group and will appear further upfield within the aromatic region.
-
C1 (bearing -COOH): Its chemical shift will be influenced by both the carboxyl and hydroxyl groups.
-
C3 (bearing -Br) and C5 (bearing -Cl): These carbons, directly attached to halogens, will have their chemical shifts significantly influenced by the electronegativity and size of the halogen.
-
C4 and C6 (bearing -H): These carbons will appear as sharp signals in the aromatic region.
-
Data Summary: Predicted NMR Assignments
| Assignment | ¹H NMR | ¹³C NMR |
| Predicted δ (ppm) | Multiplicity | |
| -COOH | 9.0 - 13.0 | Broad Singlet |
| Ar-OH | 4.0 - 10.0 | Broad Singlet |
| Ar-H (H4, H6) | 7.0 - 8.0 | Two Doublets (d) |
| Ar-C (C1-C6) | - | - |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic -OH and -COOH protons, which might otherwise exchange too rapidly in other solvents.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion[2].
-
Record a standard ¹H NMR spectrum.
-
Record a proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Visualization: Molecular Structure and Logic
Below is a diagram illustrating the unique proton and carbon environments in the target molecule.
Caption: Labeled structure of the target molecule.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an indispensable technique for the rapid identification of functional groups. The principle is based on the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending). Each functional group has a characteristic absorption frequency.
Rationale and Expected Absorptions
For this compound, we anticipate several key absorption bands that, taken together, provide a unique spectroscopic fingerprint.
-
O-H Stretching: The molecule contains two hydroxyl groups: one phenolic and one carboxylic. The carboxylic acid O-H stretch is famously one of the broadest signals in IR spectroscopy, appearing from 3300-2500 cm⁻¹ . This broadening is due to strong intermolecular hydrogen bonding that forms a dimer structure[6]. This broad absorption will likely obscure the sharper phenolic O-H stretch (typically 3500-3200 cm⁻¹)[7].
-
C-H Stretching: Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹ )[7]. These are often weak and may appear as small shoulders on the very broad O-H band.
-
C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid is a very strong and sharp absorption. For an aromatic carboxylic acid, it is expected in the range of 1760-1690 cm⁻¹ [6]. Its precise position can be influenced by conjugation and hydrogen bonding.
-
C=C Stretching: The aromatic ring itself gives rise to several characteristic C=C stretching absorptions in the 1600-1400 cm⁻¹ region[8].
-
Fingerprint Region (< 1400 cm⁻¹): This region contains complex vibrations, including C-O stretching and O-H bending from the acid and phenol groups, as well as C-Br and C-Cl stretches. The C-O stretch is typically strong and found between 1320-1210 cm⁻¹ [6].
Data Summary: Predicted IR Absorptions
| Frequency (cm⁻¹) | Functional Group | Vibration | Expected Intensity |
| 3300 - 2500 | Carboxylic Acid | O-H Stretch | Strong, Very Broad |
| 3100 - 3000 | Aromatic Ring | C-H Stretch | Weak to Medium |
| 1760 - 1690 | Carboxylic Acid | C=O Stretch | Strong, Sharp |
| 1600 - 1400 | Aromatic Ring | C=C Stretches | Medium to Strong |
| 1320 - 1210 | Carboxylic Acid/Phenol | C-O Stretch | Strong |
| 950 - 910 | Carboxylic Acid | O-H Bend | Medium, Broad |
| < 850 | Aryl Halides | C-Cl, C-Br Stretch | Medium to Strong |
Experimental Protocol: IR Spectroscopy (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Label the significant peaks.
Visualization: IR Analysis Workflow
Caption: Workflow for acquiring an ATR-IR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is the definitive method for determining the molecular weight of a compound and can offer structural clues through the analysis of fragmentation patterns.
Rationale and Expected Fragmentation
In electron ionization (EI) MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The molecular weight of this compound is 251.46 g/mol [4]. A key feature of its mass spectrum will be the isotopic pattern. Both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) have multiple stable isotopes. This will result in a characteristic cluster of peaks for the molecular ion (M⁺) and any fragment containing these halogens. The expected molecular ion peaks would be at m/z 250 (C₇H₄⁷⁹Br³⁵ClO₃), 252 (containing either ⁸¹Br or ³⁷Cl), and 254 (containing both ⁸¹Br and ³⁷Cl).
Aromatic carboxylic acids are known to produce a prominent molecular ion peak and undergo characteristic fragmentations[9][10]:
-
Loss of a Hydroxyl Radical ([M - •OH]⁺): Alpha-cleavage can lead to the loss of the hydroxyl radical from the carboxylic acid group, resulting in a fragment with m/z corresponding to M-17.
-
Loss of a Carboxyl Radical ([M - •COOH]⁺): Loss of the entire carboxyl group as a radical is also a common pathway, yielding a fragment at M-45.
-
Decarboxylation ([M - CO₂]⁺): Loss of a neutral carbon dioxide molecule can also occur.
Data Summary: Predicted Mass Spectrum Fragments
| m/z Value (for ⁷⁹Br, ³⁵Cl) | Identity | Notes |
| 250 | [M]⁺ | Molecular ion. Will show a complex isotopic pattern. |
| 233 | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxyl group. |
| 205 | [M - COOH]⁺ | Loss of the carboxyl radical. |
| 126 | [C₆H₂Br]⁺ or [C₆H₂ClOH]⁺ | Potential fragments after multiple losses. |
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS). For a solid like this, a direct probe is common.
-
Ionization: Volatilize the sample by heating it under vacuum and ionize it using a standard electron energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the elemental composition. Propose structures for the major fragment ions.
Visualization: Predicted Fragmentation Pathway
Caption: Simplified primary fragmentation pathways for the target molecule.
Conclusion
The comprehensive analysis of this compound through NMR, IR, and MS provides a self-validating system for structural confirmation. ¹H and ¹³C NMR spectroscopy confirms the precise connectivity of the carbon-hydrogen framework and the substitution pattern. Infrared spectroscopy provides immediate evidence of the key carboxylic acid, phenol, and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and elemental composition through its distinct isotopic pattern, while fragmentation analysis corroborates the structure. Together, these techniques provide an unambiguous and robust analytical data package essential for any research or development endeavor involving this compound.
References
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All About Chemistry. (2020). "PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE." YouTube. [Online]. Available: [Link]
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An In-depth Technical Guide on the Biological Activity of 3-Bromo-5-chloro-2-hydroxybenzoic Acid Derivatives
Foreword: Unlocking the Therapeutic Potential of Halogenated Salicylic Acids
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. Within the vast landscape of medicinal chemistry, halogenated salicylic acid derivatives represent a particularly promising scaffold. The strategic placement of halogen atoms on the salicylic acid backbone can profoundly influence the molecule's physicochemical properties, thereby modulating its biological activity. This guide focuses on a specific, highly functionalized scaffold: 3-Bromo-5-chloro-2-hydroxybenzoic acid . By delving into the synthesis, biological evaluation, and structure-activity relationships of its derivatives, we aim to provide a comprehensive technical resource to inspire and inform the development of next-generation therapeutics.
The Core Moiety: Physicochemical Properties of this compound
This compound, also known as 3-bromo-5-chlorosalicylic acid, is a synthetic organic compound with the molecular formula C₇H₄BrClO₃.[1] Its structure is characterized by a benzoic acid core with a hydroxyl group at position 2, a bromine atom at position 3, and a chlorine atom at position 5.
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Weight | 251.46 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 4068-58-0 | [1][2] |
| Appearance | Off-white to cream powder | [3] |
| Melting Point | 168.7 to 173.0 °C | [4] |
The presence of two different halogen atoms, bromine and chlorine, along with the acidic carboxylic acid and phenolic hydroxyl groups, makes this molecule a versatile starting material for the synthesis of a diverse range of derivatives with potential biological activities.
Synthesis of this compound Derivatives: A Chemist's Perspective
The chemical reactivity of this compound is primarily centered around its carboxylic acid and hydroxyl functional groups. These sites allow for the facile synthesis of various derivatives, including esters, amides, hydrazones, and Schiff bases.
General Synthesis Workflow
The synthesis of derivatives typically begins with the activation of the carboxylic acid group, often by converting it to an acid chloride. This highly reactive intermediate can then be reacted with a variety of nucleophiles to generate the desired derivatives.
Caption: General workflow for the synthesis of derivatives.
Synthesis of Schiff Base Derivatives
Schiff bases, characterized by the azomethine (-C=N-) group, are a particularly interesting class of derivatives with a wide range of documented biological activities. They are typically synthesized by the condensation reaction of an aldehyde or ketone with a primary amine. 3-Bromo-5-chlorosalicylaldehyde, a key precursor, can be synthesized from the corresponding benzoic acid and subsequently used to generate a library of Schiff base derivatives.[5]
Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol describes the synthesis of a Schiff base from 3-bromo-5-chlorosalicylaldehyde and an aromatic amine.
-
Dissolution: Dissolve 3-bromo-5-chlorosalicylaldehyde (1 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Addition of Amine: To this solution, add a stoichiometric amount (1 mmol) of the desired primary aromatic amine.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Reflux the reaction mixture for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified Schiff base and characterize it using spectroscopic techniques such as FT-IR, ¹H NMR, and mass spectrometry.
Biological Activities: A Multifaceted Therapeutic Potential
Derivatives of this compound have been investigated for a range of biological activities, primarily focusing on their anti-inflammatory, antimicrobial, and anticancer properties.
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. The anti-inflammatory potential of salicylic acid and its derivatives is well-established.
A notable derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid , has demonstrated significant anti-inflammatory effects. Studies have shown that this compound inhibits the production of pro-inflammatory mediators in activated microglial cells. The mechanism of action involves the downregulation of key signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.
Caption: Inhibition of inflammatory pathways by a derivative.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new and effective antimicrobial agents. Halogenated phenolic compounds have long been recognized for their antimicrobial properties.
Derivatives of this compound, particularly salicylanilides , have shown promising antimicrobial activity. For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been found to be active against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values in the range of 2.5–5.0 mg/mL.[6] The antimicrobial action of these compounds is often attributed to their ability to disrupt microbial membranes and interfere with essential metabolic pathways.
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening
This method is a standard preliminary test to evaluate the antimicrobial activity of a compound.[7]
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculation: Inoculate the agar surface uniformly with a standardized suspension of the test microorganism.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) into the wells. A solvent control should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the well where bacterial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
Anticancer Activity
The search for novel anticancer agents with improved efficacy and reduced side effects is a major focus of drug discovery. Salicylanilides, a class of compounds that can be derived from this compound, have emerged as promising candidates for cancer therapy.[8][9]
The anticancer activity of salicylanilides is often mediated through multiple mechanisms, including the uncoupling of oxidative phosphorylation in mitochondria and the inhibition of critical signaling pathways involved in cancer cell proliferation and survival, such as the Wnt/β-catenin, mTOR, and STAT3 pathways.[9][10] The presence of halogen atoms on the salicylanilide scaffold is often associated with enhanced cytotoxic activity against various cancer cell lines.[8]
Experimental Protocol: MTT Assay for In Vitro Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.
Structure-Activity Relationship (SAR): The Influence of Chemical Modifications
Understanding the relationship between the chemical structure of a molecule and its biological activity is crucial for rational drug design. For derivatives of this compound, several structural features can be modulated to optimize their therapeutic potential.
-
Nature of the Substituent: The type of functional group introduced (e.g., ester, amide, hydrazone) significantly impacts the molecule's polarity, lipophilicity, and hydrogen bonding capacity, all of which influence its interaction with biological targets.
-
Halogen Substitution: The presence and position of halogen atoms on the aromatic rings are critical. The electronegativity and size of the halogen can affect the electronic distribution of the molecule and its ability to form halogen bonds with target proteins. Generally, halogenated derivatives exhibit enhanced biological activity.[8]
-
Lipophilicity: The overall lipophilicity of the molecule, often quantified by the partition coefficient (log P), plays a key role in its ability to cross cell membranes and reach its site of action. A parabolic relationship often exists between lipophilicity and biological activity, where an optimal log P value leads to maximum efficacy.
Future Directions and Concluding Remarks
The derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The existing body of research highlights their potential as anti-inflammatory, antimicrobial, and anticancer compounds.
Future research in this area should focus on:
-
Synthesis of Diverse Libraries: The synthesis and screening of a wider range of derivatives with systematic structural modifications will be crucial for elucidating more detailed structure-activity relationships.
-
Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities will aid in the identification of specific cellular targets.
-
In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By leveraging the principles of medicinal chemistry and a thorough understanding of the biological activities of this unique scaffold, the scientific community can continue to unlock the therapeutic potential of this compound derivatives for the benefit of human health.
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The Emerging Potential of 3-Bromo-5-chloro-2-hydroxybenzoic Acid in Medicinal Chemistry: A Technical Guide
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can be readily functionalized to generate libraries of bioactive compounds is a perpetual endeavor. Halogenated salicylic acids represent a privileged class of compounds, with their inherent anti-inflammatory, analgesic, and antimicrobial properties providing a fertile starting point for drug discovery. Among these, 3-Bromo-5-chloro-2-hydroxybenzoic acid, a di-halogenated derivative, is emerging as a particularly intriguing scaffold. Its unique electronic and steric properties, conferred by the presence of both bromine and chlorine atoms on the salicylic acid core, offer a nuanced platform for the design of targeted therapeutics. This technical guide provides an in-depth exploration of the synthesis, chemical characteristics, and burgeoning applications of this compound in medicinal chemistry, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Features
This compound, also known as 3-bromo-5-chlorosalicylic acid, possesses a molecular formula of C₇H₄BrClO₃ and a molecular weight of 251.46 g/mol [1]. The strategic placement of the bromo and chloro substituents on the aromatic ring significantly influences its chemical reactivity and biological activity.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 4068-58-0 | [1] |
| Molecular Formula | C₇H₄BrClO₃ | [1] |
| Molecular Weight | 251.46 g/mol | [1] |
| Melting Point | 231-232 °C | [2] |
| Boiling Point (Predicted) | 326.1±42.0 °C | [2] |
| Density (Predicted) | 1.956±0.06 g/cm³ | [2] |
| pKa (Predicted) | 1.99±0.14 | [2] |
The ortho-hydroxybenzoic acid moiety provides a key site for hydrogen bonding and metal chelation, while the carboxylic acid group offers a handle for amide and ester formation, enabling the synthesis of a diverse range of derivatives. The electron-withdrawing nature of the halogen atoms enhances the acidity of the phenolic proton and influences the overall electronic distribution of the aromatic ring, which can be critical for molecular recognition by biological targets.
Caption: Key properties and potential applications of the this compound scaffold.
Synthesis of the Core Scaffold: A Plausible and Efficient Route
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 5-Chlorosalicylic Acid
This procedure is adapted from a patented industrial synthesis method for 5-chlorosalicylic acid[3][4].
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, and a reflux condenser.
-
Dissolution: Dissolve salicylic acid in a suitable halogenated aromatic solvent, such as chlorobenzene.
-
Chlorination: Heat the solution to a temperature between 100°C and 150°C. While stirring vigorously, slowly bubble chlorine gas through the solution. The reaction is exothermic and the rate of chlorine addition should be carefully controlled to maintain the desired temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The 5-chlorosalicylic acid product will precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold solvent (e.g., chlorobenzene or hexane) to remove impurities. Dry the purified 5-chlorosalicylic acid under vacuum.
Step 2: Bromination of 5-Chlorosalicylic Acid to Yield this compound
This step is adapted from a general procedure for the bromination of salicylic acid derivatives[5].
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the synthesized 5-chlorosalicylic acid (1.0 equivalent) in a suitable solvent, such as dichloromethane, under an inert atmosphere.
-
Brominating Agent: In a separate flask, prepare a solution of a brominating agent. N-Bromosuccinimide (NBS) or a tetraalkylammonium tribromide, such as tetrapropylammonium tribromide (Pr₄NBr₃), can be effective.
-
Reaction: Cool the solution of 5-chlorosalicylic acid to 0°C in an ice bath. Slowly add the brominating agent solution dropwise with continuous stirring.
-
Monitoring and Completion: Allow the reaction to warm to room temperature and stir until TLC or HPLC analysis indicates the complete consumption of the starting material. The disappearance of the characteristic color of the brominating agent can also indicate reaction completion.
-
Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Caption: Inhibition of pro-inflammatory pathways by a derivative of this compound.
Antimicrobial Agents
Halogenated phenols and salicylic acids have long been recognized for their antimicrobial properties. The presence of both bromine and chlorine in the scaffold is anticipated to enhance its antimicrobial efficacy. Studies on related compounds, such as 5-bromosalicylic acid, have shown superior antibacterial activity compared to both salicylic acid and 5-chlorosalicylic acid.[3] This suggests that this compound and its derivatives are promising candidates for the development of new antimicrobial agents.
Furthermore, metal complexes of related compounds have demonstrated interesting biological activities. For example, zinc(II) complexes of 3-bromo-5-chloro-salicylaldehyde have been synthesized and shown to interact with DNA via intercalation and exhibit antimicrobial potency against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[6] This opens up the possibility of designing metal-based drugs derived from the this compound scaffold.
Enzyme Inhibitors and Other Potential Applications
The structural features of this compound make it an attractive scaffold for the design of various enzyme inhibitors. The hydroxyl and carboxyl groups can mimic the interactions of natural substrates with enzyme active sites, while the halogenated aromatic ring can engage in hydrophobic and halogen bonding interactions. Potential targets could include cyclooxygenases (COX-1 and COX-2), lipoxygenases, and various kinases involved in disease pathogenesis.
The ability to readily synthesize amide and ester derivatives allows for the exploration of a large chemical space to optimize potency and selectivity for specific targets. For instance, the synthesis of amide derivatives from substituted carboxylic acids is a common strategy in the development of various therapeutic agents, including anticonvulsants and antimicrobials.[7][8]
Future Directions and Conclusion
This compound represents a promising and underexplored scaffold in medicinal chemistry. Its straightforward, albeit not yet formally published, synthesis and the versatility of its functional groups for derivatization make it an attractive starting point for the development of new therapeutic agents. The demonstrated anti-inflammatory and potential antimicrobial activities of its derivatives highlight its immediate potential in these areas.
Future research should focus on:
-
Optimization of the synthesis: A detailed, optimized, and validated protocol for the synthesis of the core scaffold would be highly beneficial for the research community.
-
Expansion of derivative libraries: The synthesis and biological evaluation of a wider range of ester and amide derivatives will be crucial to explore the full potential of this scaffold.
-
Target identification and mechanism of action studies: Elucidating the specific molecular targets and mechanisms of action of bioactive derivatives will be key to their rational design and development as drugs.
-
Exploration of other therapeutic areas: The potential of this scaffold in areas such as oncology, neurodegenerative diseases, and metabolic disorders should be investigated.
References
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PubChem. (n.d.). 5-Chlorosalicylic acid. Retrieved from [Link]
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SpectraBase. (n.d.). 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Dalton Transactions. (2022). Zinc(ii) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-5-chlorobenzoic acid. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. Retrieved from [Link]
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MDPI. (n.d.). Bioactive Molecules from Tropical American Plants: Potential Anti-Inflammatory Agents for Cytokine Storm Management. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2011). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]
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RSC Publishing. (n.d.). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]
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MDPI. (n.d.). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Retrieved from [Link]
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Journal of Wasit for Science and Medicine. (2022). Synthesis, Identification and Biological Activities Of a New Series of Heterocyclic Amide. Retrieved from [Link]
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MDPI. (n.d.). Bioactive Compounds with Antiglioma Activity from Marine Species. Retrieved from [Link]
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Chinese Chemical Letters. (n.d.). Synthesis and bioactivity of salicylic acid 3-N'-benzyloxycarbonyl-β-aminobutyric ester. Retrieved from [Link]
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An In-Depth Technical Guide to 3-Bromo-5-chloro-2-hydroxybenzoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-5-chloro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid. While the specific historical discovery of this compound is not extensively documented, its existence is a logical extension of the rich history of modifying the salicylic acid scaffold, a journey that began with the therapeutic use of willow bark in ancient times[1]. This document details the rational, multi-step synthesis of this compound from readily available precursors, an analysis of its physicochemical and spectroscopic properties, and an exploration of its potential applications in medicinal chemistry, particularly as an anti-inflammatory agent. The guide is intended to be a valuable resource for researchers engaged in the synthesis of novel bioactive molecules and for professionals in the field of drug discovery and development.
Introduction: The Legacy of Salicylic Acid and the Pursuit of Novel Derivatives
The story of this compound is intrinsically linked to the long and fascinating history of its parent compound, salicylic acid. The medicinal properties of salicylate-rich plants, such as the willow tree, have been recognized for millennia, with early records of their use as analgesics and antipyretics dating back to ancient civilizations[1]. The isolation of salicin and its subsequent conversion to salicylic acid in the 19th century marked a pivotal moment in the history of medicine, paving the way for the synthesis of one of the most widely used drugs in the world: acetylsalicylic acid, or aspirin.
The success of aspirin spurred extensive research into the chemical modification of the salicylic acid backbone. The addition of functional groups, particularly halogens, to the aromatic ring has been a common strategy to modulate the compound's physicochemical properties, such as lipophilicity and acidity, and to enhance its biological activity. Halogenation can influence a molecule's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. It is within this context of targeted molecular design that this compound emerges as a compound of interest for modern medicinal chemistry.
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound is a multi-step process that begins with the readily available starting material, salicylic acid. The synthetic strategy involves two key electrophilic aromatic substitution reactions: chlorination followed by bromination. The regioselectivity of these reactions is governed by the directing effects of the substituents on the aromatic ring.
Step 1: Synthesis of 5-Chlorosalicylic Acid
The first step in the synthesis is the chlorination of salicylic acid to produce 5-chlorosalicylic acid. The hydroxyl (-OH) and carboxyl (-COOH) groups of salicylic acid are both ortho, para-directing activators. However, the hydroxyl group is a much stronger activating group, and its directing effect dominates. The para-position to the hydroxyl group is the most sterically accessible and electronically favorable for electrophilic attack.
A common and efficient method for this transformation is the direct chlorination of salicylic acid using chlorine gas in a suitable solvent, such as chlorobenzene[2].
Experimental Protocol: Synthesis of 5-Chlorosalicylic Acid [2]
-
Materials:
-
Salicylic acid
-
Chlorobenzene (anhydrous)
-
Chlorine gas
-
-
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a condenser.
-
-
Procedure:
-
In the reaction flask, dissolve salicylic acid in anhydrous chlorobenzene.
-
Heat the mixture to approximately 100-110 °C with stirring to ensure complete dissolution.
-
Slowly bubble chlorine gas through the solution while maintaining the temperature. The rate of chlorine addition should be carefully controlled to prevent over-chlorination.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature to allow the 5-chlorosalicylic acid to crystallize.
-
Collect the solid product by filtration and wash with a small amount of cold chlorobenzene to remove impurities.
-
Dry the product under vacuum to obtain 5-chlorosalicylic acid as a white to off-white solid.
-
Step 2: Synthesis of this compound
The second and final step is the bromination of 5-chlorosalicylic acid. In this reaction, the directing effects of the three substituents on the ring—the hydroxyl, carboxyl, and chloro groups—must be considered. The hydroxyl group remains the most powerful activating and ortho, para-directing group. The chloro group is a deactivating but ortho, para-directing substituent. The carboxyl group is a meta-directing deactivator. The position most activated for electrophilic attack is ortho to the strongly activating hydroxyl group and meta to the deactivating carboxyl group. This leads to the regioselective introduction of the bromine atom at the 3-position.
A suitable brominating agent for this transformation is N-bromosuccinimide (NBS) in the presence of a catalytic amount of acid, or elemental bromine in a suitable solvent.
Proposed Experimental Protocol: Synthesis of this compound
-
Materials:
-
5-Chlorosalicylic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated sulfuric acid
-
Acetonitrile
-
-
Equipment:
-
Round-bottom flask with a magnetic stirrer and a reflux condenser.
-
-
Procedure:
-
Dissolve 5-chlorosalicylic acid in acetonitrile in the round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Add N-bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution.
-
Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
The crude this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
-
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway for this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its characterization and for predicting its behavior in biological systems.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 4068-58-0 | [3] |
| Molecular Formula | C₇H₄BrClO₃ | [3] |
| Molecular Weight | 251.46 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO (predicted) | - |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show two aromatic protons as doublets in the region of 7-8 ppm. The phenolic and carboxylic acid protons will appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically above 170 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid and phenolic hydroxyl groups (around 3300-2500 cm⁻¹), a sharp C=O stretching vibration for the carboxylic acid (around 1700 cm⁻¹), and various C-H and C-C stretching and bending vibrations in the aromatic region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom.
Applications and Future Directions in Drug Development
The structural features of this compound make it an interesting candidate for investigation in drug discovery, particularly in the area of anti-inflammatory agents. Salicylic acid and its derivatives are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
A study on a derivative of this compound, namely 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, has demonstrated significant anti-inflammatory effects in lipopolysaccharide-activated primary microglial cells. This compound was shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation. The mechanism of action was linked to the downregulation of the MAPKs and NF-κB signaling pathways. This research suggests that the 3-bromo-5-chloro-2-hydroxybenzoyl moiety is a promising scaffold for the development of novel anti-inflammatory agents.
Given these findings, future research on this compound could focus on:
-
Synthesis and Biological Evaluation: Synthesizing the compound and its derivatives to screen for their inhibitory activity against COX-1 and COX-2 enzymes, as well as other inflammatory targets.
-
Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the structure of this compound affect its biological activity to design more potent and selective inhibitors.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its potential as a drug candidate.
Diagram of Potential Anti-Inflammatory Mechanism:
Caption: Potential mechanism of anti-inflammatory action.
Conclusion
This compound represents a rationally designed derivative of the historically significant salicylic acid molecule. While its own history is not deeply chronicled, its synthesis is achievable through established methods of electrophilic aromatic substitution, offering a practical route for its preparation and further investigation. The presence of both bromine and chlorine atoms on the salicylic acid scaffold suggests a modulation of its electronic and lipophilic properties, which could translate into unique biological activities. Preliminary research on a closely related derivative points towards a promising future for this class of compounds in the development of novel anti-inflammatory therapeutics. This technical guide provides a solid foundation for researchers and drug development professionals to explore the potential of this compound and its analogues in the ongoing quest for new and effective medicines.
References
- BenchChem. (2025). A Comparative Analysis of 5-Chlorosalicylic Acid and its Bromo-Analogue for Researchers and Drug Development Professionals. BenchChem.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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- United States Patent US2811547A. (1957). Process for preparing s-chlorosalicylic.
- Wainwright, M. (1991). An historical and therapeutic overview of the salicylates. Journal of clinical pharmacy and therapeutics, 16(2), 75-85.
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Methodological & Application
Application Note & Experimental Protocol: Synthesis of 3-Bromo-5-chloro-2-hydroxybenzoic Acid
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of 3-Bromo-5-chloro-2-hydroxybenzoic acid, a valuable substituted salicylic acid derivative used as a key intermediate in the development of pharmaceuticals and other specialty chemicals. The protocol details a robust method for the regioselective bromination of 5-chloro-2-hydroxybenzoic acid. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, a detailed step-by-step experimental procedure, characterization methods, and critical safety protocols.
Introduction and Scientific Background
This compound (also known as 3-bromo-5-chlorosalicylic acid) is a di-halogenated aromatic carboxylic acid. Its structural complexity and the presence of multiple functional groups—hydroxyl, carboxyl, bromo, and chloro moieties—make it a versatile building block in organic synthesis. The precise arrangement of these groups is critical for its application in medicinal chemistry, where it serves as a precursor for synthesizing molecules with targeted biological activities.
The synthesis strategy hinges on the principles of electrophilic aromatic substitution. The starting material, 5-chlorosalicylic acid, possesses a benzene ring that is highly activated by the electron-donating hydroxyl (-OH) group. This activation directs incoming electrophiles to the ortho and para positions relative to the hydroxyl group.[1] Since the para position (C5) is already occupied by a chloro group, the substitution is regioselectively directed to the vacant ortho position (C3), allowing for the high-yield synthesis of the desired product.
The reaction kinetics for the bromination of salicylic acid derivatives are typically second-order, being first-order with respect to both the salicylic acid derivative and bromine.[2][3] Glacial acetic acid is an ideal solvent as it readily dissolves the starting material and facilitates the generation of the bromine electrophile without unwanted side reactions.
Reaction Scheme & Mechanism
Overall Reaction:
(Self-generated image, not from a specific source)
Mechanism: Electrophilic Aromatic Substitution
-
Polarization of Bromine: The polar protic solvent (acetic acid) assists in polarizing the Br-Br bond, creating a potent electrophile, Br⁺.
-
Nucleophilic Attack: The electron-rich aromatic ring of 5-chlorosalicylic acid, activated by the ortho, para-directing hydroxyl group, attacks the electrophilic bromine atom. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation/Re-aromatization: A base (such as the solvent or a bromide ion) abstracts a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and yielding the final product, this compound.
Detailed Experimental Protocol
This protocol describes the synthesis on a 10 mmol scale. Adjustments can be made as necessary, with corresponding modifications to reagent quantities and glassware.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Molecular Wt. ( g/mol ) | Amount (10 mmol scale) | Moles (mmol) | Equivalents |
| 5-Chloro-2-hydroxybenzoic acid | ≥98% | Sigma-Aldrich | 321-14-2 | 172.57 | 1.73 g | 10.0 | 1.0 |
| Bromine (Br₂) | ≥99.5% | Fisher Scientific | 7726-95-6 | 159.81 | 0.54 mL (1.68 g) | 10.5 | 1.05 |
| Glacial Acetic Acid | ACS Grade | VWR | 64-19-7 | 60.05 | 25 mL | - | - |
| Sodium Thiosulfate (Na₂S₂O₃) | Laboratory Grade | - | 7772-98-7 | 158.11 | ~1 g (for quenching) | - | - |
| Deionized Water | - | - | 7732-18-5 | 18.02 | ~200 mL | - | - |
| Ethanol | Reagent Grade | - | 64-17-5 | 46.07 | ~30 mL (for recryst.) | - | - |
| Equipment | Specifications | ||||||
| 100 mL Round-bottom flask | - | ||||||
| Magnetic stirrer and stir bar | - | ||||||
| Reflux condenser | - | ||||||
| Heating mantle with temperature control | - | ||||||
| Dropping funnel | 25 mL | ||||||
| Buchner funnel and filter flask | - | ||||||
| Filter paper | - | ||||||
| Beakers, Graduated cylinders | Standard sizes |
Step-by-Step Synthesis Procedure
-
Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.
-
Dissolution of Starting Material: Add 5-chloro-2-hydroxybenzoic acid (1.73 g, 10.0 mmol) to the flask, followed by glacial acetic acid (20 mL). Stir the mixture at room temperature until all the solid has dissolved.
-
Preparation of Bromine Solution: In a separate small beaker or vial, carefully measure bromine (0.54 mL, 10.5 mmol) and dilute it with 5 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Addition of Bromine: Transfer the bromine-acetic acid solution to a dropping funnel attached to the top of the reflux condenser. Add the bromine solution dropwise to the stirring salicylic acid solution over a period of 15-20 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-65 °C using a heating mantle and maintain this temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Quenching and Precipitation: After 2 hours, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 150 mL of cold deionized water while stirring. A precipitate of the crude product will form.
-
Removal of Excess Bromine: To quench any unreacted bromine (indicated by a persistent orange/brown color), add a saturated aqueous solution of sodium thiosulfate dropwise until the color disappears.
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove residual acetic acid and salts.
-
Drying: Allow the crude product to air-dry on the filter paper for 20-30 minutes, then transfer it to a watch glass and dry further in a desiccator or a vacuum oven at 50 °C. The expected yield of crude product is approximately 2.1-2.4 g.
Purification by Recrystallization
-
Transfer the crude solid to a 100 mL Erlenmeyer flask.
-
Add a minimal amount of a hot ethanol/water mixture (e.g., start with 20 mL ethanol and add hot water dropwise) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly under vacuum.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: Compare the experimentally determined melting point with the literature value.
-
¹H NMR (DMSO-d₆): Expect two aromatic proton signals (two doublets) and signals for the acidic protons of the hydroxyl and carboxylic acid groups.
-
¹³C NMR (DMSO-d₆): Expect seven distinct carbon signals corresponding to the aromatic ring carbons and the carboxyl carbon.
-
FT-IR (KBr): Look for characteristic peaks for O-H stretching (broad, ~3200-2500 cm⁻¹ for carboxylic acid), C=O stretching (~1670 cm⁻¹), and C-Br/C-Cl stretches in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (249.90 m/z for the most abundant isotopes), with a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.[4]
Safety and Hazard Management
All operations must be conducted in a properly functioning chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[5][6]
-
This compound: Harmful if swallowed. Causes skin, eye, and respiratory irritation.[4]
-
5-Chloro-2-hydroxybenzoic Acid: Toxic if swallowed and causes skin irritation.[7]
-
Bromine: Highly toxic, corrosive, and causes severe burns. Inhalation can be fatal. Handle with extreme care. Always have a bromine spill kit (containing sodium thiosulfate) available.
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye damage. The vapor is irritating to the respiratory tract.
-
Waste Disposal: All chemical waste, including filtrates and residual solvents, must be disposed of in accordance with institutional and local environmental regulations. Acidic and halogenated waste streams should be segregated.
References
- Kinetics and Mechanism of the Bromination of Salicylic Acid. Rasayan J. Chem.
- Hirwe, N. W., & Patil, B. V. (1937). Derivatives of Salicylic Acid. Part XI. Bromo-Salicylic Acids and their Methyl Ethers. Proceedings of the Indian Academy of Sciences - Section A, 5(4), 321-325.
- Thakkar, R. M., & Jadhav, G. V. (1951). Bromination of Compounds Containing Two Aromatic Nuclei. Part IX. Bromination of Aryl Esters of 3-Nitro Salicylic Acid. Proceedings of the Indian Academy of Sciences - Section A, 33(5), 334-339.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. URL: [Link]
-
Vedantu. (n.d.). Write the mechanism involved in bromination of salicylic acid. URL: [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of the Bromination of Salicylic Acid. URL: [Link]
-
PubChem. (n.d.). 5-Chlorosalicylic Acid. National Center for Biotechnology Information. URL: [Link]
Sources
- 1. Write the mechanism involved in bromination of salicylic class 11 chemistry JEE_Main [vedantu.com]
- 2. asianpubs.org [asianpubs.org]
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- 4. This compound | C7H4BrClO3 | CID 3649920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Bromo-5-chloro-2-hydroxybenzoic Acid as a Versatile Pharmaceutical Intermediate
Document ID: AN-BCSA-2026-01
Introduction: The Strategic Value of a Polysubstituted Aromatic Scaffold
3-Bromo-5-chloro-2-hydroxybenzoic acid, a derivative of salicylic acid, is a highly functionalized aromatic scaffold of significant interest in pharmaceutical and medicinal chemistry. Its strategic value lies in the orthogonal reactivity of its distinct functional groups: a carboxylic acid, a phenolic hydroxyl group, and two different halogen atoms (bromine and chlorine) at specific positions on the benzene ring. This unique arrangement allows for sequential, regioselective modifications, making it an exemplary building block for constructing complex molecular architectures found in modern therapeutics.
The hydroxyl and carboxylic acid groups provide sites for esterification and amidation, common linkages in prodrugs and bioactive molecules. The bromine atom serves as a versatile handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions, while the more robust chlorine atom can be retained or functionalized under more forcing conditions. This guide provides an in-depth exploration of its chemical properties and detailed protocols for its application in key synthetic transformations.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-bromo-5-chlorosalicylic acid |
| CAS Number | 4068-58-0 |
| Molecular Formula | C₇H₄BrClO₃ |
| Molecular Weight | 251.46 g/mol |
| Appearance | Solid (form may vary) |
Critical Safety & Handling Protocols
This compound is an irritant and is harmful if swallowed. Strict adherence to safety protocols is mandatory.
-
GHS Hazard Classification: [1]
-
H302: Harmful if swallowed (Acute toxicity, oral)
-
H315: Causes skin irritation (Skin corrosion/irritation)
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation)
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure)
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2]
-
Skin Protection: Wear impervious, flame-retardant protective clothing and gloves (e.g., nitrile rubber).[2]
-
Respiratory Protection: Use a full-face respirator with an appropriate filter cartridge if exposure limits are exceeded or if dust is generated.[2]
-
-
Handling & Storage:
-
First Aid Measures:
-
If Inhaled (P304+P340): Remove person to fresh air and keep comfortable for breathing.[2]
-
If on Skin (P302+P352): Wash with plenty of water. If skin irritation occurs, get medical help.[2]
-
If in Eyes (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
If Swallowed: Immediately call a POISON CENTER or doctor.[4]
-
Synthetic Applications & Experimental Protocols
The utility of this intermediate is best demonstrated through its application in three cornerstone reactions of pharmaceutical synthesis: Esterification, Amide Bond Formation, and Suzuki-Miyaura Cross-Coupling.
Protocol 1: Acid-Catalyzed Esterification
Scientific Rationale: Esterification of the carboxylic acid moiety is a fundamental transformation. In drug development, it can be used to create ester prodrugs to improve bioavailability, mask polar functional groups to enhance membrane permeability, or simply to protect the carboxylic acid during subsequent synthetic steps. The Fischer-Speier esterification, using an alcohol in the presence of a strong acid catalyst, is a robust and scalable method for this purpose.[5] The resulting ethyl ester of this compound is a known intermediate in its own right.[6]
Experimental Protocol: Synthesis of Ethyl 3-bromo-5-chloro-2-hydroxybenzoate
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq, e.g., 10.0 g).
-
Reagent Addition: Add anhydrous ethanol (10-20 volumes, e.g., 100-200 mL). The benzoic acid may not fully dissolve at this stage.
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) to the suspension. The addition is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up & Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water (approx. 5-10 times the volume of ethanol used). A precipitate of the crude ester should form.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH of the aqueous layer is neutral (~7).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: The crude ester can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Amide Bond Formation via Coupling Agents
Scientific Rationale: The amide bond is one of the most prevalent linkages in pharmaceuticals. Direct condensation of a carboxylic acid and an amine requires prohibitively high temperatures. Therefore, activating the carboxylic acid with a "coupling reagent" is the standard, field-proven approach. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) form an active ester intermediate, which readily reacts with an amine under mild conditions to form the desired amide. This method offers high yields and broad functional group tolerance.
Experimental Protocol: Synthesis of an N-Aryl/Alkyl Amide Derivative
-
Reactor Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), 10-20 volumes).
-
Activator Addition: Add the coupling agent (e.g., EDC, 1.1-1.3 eq) and the additive (e.g., HOBt, 1.1-1.3 eq).
-
Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 2.5 eq) must be added to liberate the free amine.
-
Reaction: Continue stirring at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
If using DCM, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
If using DMF, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude amide product by flash column chromatography on silica gel or by recrystallization.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Scientific Rationale: The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and a boronic acid or ester.[7][8] It is a cornerstone of modern drug discovery for constructing biaryl scaffolds.[9] In this compound, the carbon-bromine bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-chlorine bond.[10] This differential reactivity allows for highly selective coupling at the C3 position, leaving the chlorine atom untouched for potential future transformations.
Experimental Protocol: Synthesis of a 3-Aryl-5-chloro-2-hydroxybenzoic Acid
-
Reactor Setup: In a Schlenk flask or a similar reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add a degassed solvent system. A typical system is a mixture of an organic solvent and water, such as Toluene/Ethanol/H₂O (2:1:1) or Dioxane/H₂O (4:1).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Add water and acidify the mixture with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Extraction: Extract the product into an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure 3-aryl derivative.
Conclusion
This compound is a powerful and versatile intermediate for pharmaceutical synthesis. Its well-defined and orthogonally reactive functional groups provide a predictable and controllable platform for building molecular complexity. The protocols outlined in this document for esterification, amidation, and Suzuki-Miyaura cross-coupling represent robust, scalable, and fundamental transformations that can be readily adapted by researchers and drug development professionals to accelerate the synthesis of novel chemical entities. Mastery of these reactions with this specific scaffold can unlock access to a wide range of potential therapeutic agents.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
ChemBK. (2024). BENZOIC ACID,3-BROMO-5-CHLORO-2-HYDROXY-,ETHYL ESTER. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (General reference for Suzuki reaction mechanism and utility).
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Sincerity of Suzuki-Miyaura Cross-Coupling. Angewandte Chemie International Edition, 53(12), 3136-3138. (General reference for Suzuki reaction mechanism).
- Google Patents. (n.d.). Esterification of hydroxybenzoic acids.
-
Martins, J. E. D., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings. Available at: [Link]
-
ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5. Retrieved from [Link]
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- 3. synquestlabs.com [synquestlabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Note: Selective Derivatization of 3-Bromo-5-chloro-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Halogenated Salicylate
3-Bromo-5-chloro-2-hydroxybenzoic acid (also known as 3-bromo-5-chlorosalicylic acid) is a polysubstituted aromatic compound that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its rigid scaffold, decorated with hydrogen bond donors (hydroxyl, carboxyl), a hydrogen bond acceptor (carboxyl), and lipophilic halogen atoms, provides a unique framework for designing molecules with targeted biological activities.
However, the synthetic utility of this molecule is complicated by the presence of two reactive functional groups with similar acidities: a carboxylic acid and a phenolic hydroxyl group. Non-selective reactions can lead to a mixture of products, including esterification at the carboxyl group, etherification at the hydroxyl group, or di-substitution, posing significant challenges for purification and yield.[3][4] This guide provides a detailed analysis and field-proven protocols for the selective derivatization of these two key functional groups, emphasizing a protection-group strategy to achieve chemical specificity.
The Strategic Imperative: A Protection Group-Based Workflow
To achieve selective modification of either the hydroxyl or the carboxylic acid group, a protection strategy is paramount. The general approach involves three core stages:
-
Protection: One of the two functional groups is temporarily masked to prevent it from reacting. For instance, to perform a reaction on the hydroxyl group, the more acidic carboxylic acid is typically protected first.[5]
-
Derivatization: The unprotected functional group is modified as desired (e.g., etherification of the hydroxyl group).
-
Deprotection: The protecting group is removed to restore the original functionality, yielding the selectively modified final product.
This workflow ensures high selectivity and simplifies the purification of the target molecule.
Caption: High-level workflow for selective derivatization.
Protocol I: Selective Esterification of the Carboxylic Acid
The Fischer-Speier esterification is a classic and effective method for selectively converting the carboxylic acid group to an ester in the presence of a phenolic hydroxyl group.[6][7] The reaction is acid-catalyzed and driven to completion by using a large excess of the alcohol, which often serves as the solvent.[6][8]
Causality: The reaction proceeds because the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[7] The phenolic hydroxyl group is a much weaker nucleophile than the alcohol and does not readily compete under these conditions, ensuring high selectivity for the carboxylic acid.
Detailed Experimental Protocol: Synthesis of Ethyl 3-bromo-5-chloro-2-hydroxybenzoate
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (EtOH, ~20-30 eq, solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq, catalyst)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)
Procedure:
-
Setup: To a dry round-bottom flask, add this compound (1.0 eq).
-
Reagent Addition: Add a large excess of anhydrous ethanol (e.g., 15-20 mL per gram of starting acid). Place the flask in an ice bath and stir to dissolve the solid.
-
Catalysis: While stirring, slowly add concentrated sulfuric acid (0.1 eq) dropwise.
-
Reaction: Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 80°C).
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with saturated NaHCO₃ solution until CO₂ evolution ceases. Caution: Vent the separatory funnel frequently.
-
Wash the organic layer sequentially with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
If necessary, purify the product further by column chromatography on silica gel or recrystallization. The resulting product is ethyl 3-bromo-5-chloro-2-hydroxybenzoate.[9]
-
Table 1: Typical Parameters for Fischer Esterification
| Parameter | Recommended Condition | Rationale |
| Alcohol | Anhydrous, large excess (20-50 eq) | Acts as both reactant and solvent; drives equilibrium towards product formation. |
| Catalyst | Conc. H₂SO₄ or p-TsOH (0.1-0.2 eq) | Protonates the carbonyl, activating it for nucleophilic attack.[7] |
| Temperature | Reflux (e.g., ~80°C for Ethanol) | Provides sufficient energy to overcome the activation barrier. |
| Time | 4-12 hours | Reaction is under thermodynamic control and requires time to reach equilibrium.[6] |
Protocol II: Selective Etherification of the Hydroxyl Group (Three-Step)
Modifying the phenolic hydroxyl group requires that the more reactive carboxylic acid be protected first. This protocol follows the three-stage workflow: (A) Protection , (B) Etherification , and (C) Deprotection .
Caption: Detailed workflow for selective O-alkylation.
Step A: Protection of the Carboxylic Acid
-
Objective: Convert the carboxylic acid to an ester to prevent it from reacting with the base in the next step.
-
Method: Follow the Fischer Esterification procedure outlined in Protocol I to synthesize the methyl or ethyl ester of this compound.
Step B: Williamson Ether Synthesis on the Protected Ester
-
Objective: To form an ether linkage at the phenolic hydroxyl group.
-
Principle: The Williamson ether synthesis is an Sₙ2 reaction where a phenoxide ion, formed by deprotonating the phenol with a base, acts as a nucleophile to attack a primary alkyl halide.[10][11][12] Using a moderately strong base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like DMF or acetone is effective and common.[13][14]
Detailed Experimental Protocol:
-
Setup: Add the ester from Step A (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent: Add anhydrous N,N-Dimethylformamide (DMF) or acetone.
-
Reagent Addition: Add the alkylating agent (e.g., benzyl bromide, ethyl iodide, 1.1-1.2 eq) dropwise while stirring.
-
Reaction: Heat the mixture to 60-80°C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC (typically 4-24 hours).
-
Work-up:
-
Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃).
-
Wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine to remove any remaining DMF and salts.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Step C: Deprotection of the Ester (Saponification)
-
Objective: To hydrolyze the ester back to a carboxylic acid, yielding the final O-alkylated product.
-
Principle: Saponification is the base-mediated hydrolysis of an ester.[15][16][17] The reaction is effectively irreversible because the final step is an acid-base reaction where the resulting carboxylic acid is deprotonated by the alkoxide byproduct.[15] An acidic workup is required to re-protonate the carboxylate salt and precipitate the final product.
Detailed Experimental Protocol:
-
Setup: Dissolve the ether-ester from Step B (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-4.0 eq).
-
Reaction: Stir the mixture at room temperature or warm gently (e.g., 40-50°C) for 2-6 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly acidify the solution with cold 1-2 M HCl until the product precipitates out and the pH is ~1-2.
-
Collect the solid product by vacuum filtration.
-
-
Purification: Wash the solid with cold water and dry under vacuum to yield the final pure 3-bromo-5-chloro-2-alkoxybenzoic acid.
Analytical Characterization of Derivatives
Confirming the identity and purity of the synthesized derivatives is crucial. A combination of spectroscopic and chromatographic methods should be employed.
Table 2: Key Analytical Techniques and Expected Observations
| Technique | Purpose | Expected Observation for Esterification | Expected Observation for Etherification |
| FTIR Spectroscopy | Functional Group ID | Disappearance of broad carboxylic O-H stretch (~2500-3300 cm⁻¹); Appearance of ester C=O stretch (~1735-1750 cm⁻¹).[18] | Appearance of C-O-C (ether) stretch (~1000-1300 cm⁻¹); Broad phenolic O-H disappears. |
| ¹H NMR Spectroscopy | Structural Confirmation | Appearance of new signals corresponding to the alcohol moiety (e.g., a quartet and triplet for an ethyl ester).[19][20] | Appearance of new signals for the alkyl group of the ether (e.g., a singlet for a benzyl ether). |
| ¹³C NMR Spectroscopy | Carbon Skeleton ID | Shift in the carbonyl carbon signal; Appearance of new alkyl carbon signals.[18][19] | Appearance of new signals for the ether alkyl group, including a -CH₂-O- signal around 60-70 ppm. |
| Mass Spectrometry | Molecular Weight | The molecular ion peak (M⁺) will correspond to the calculated mass of the ester derivative. | The molecular ion peak (M⁺) will correspond to the calculated mass of the final ether product. |
| HPLC / GC-MS | Purity Assessment | A single major peak indicates high purity. GC-MS requires derivatization of the free acid/phenol but is excellent for ester analysis.[21] | A single major peak in HPLC confirms purity. |
Conclusion
The selective derivatization of this compound is readily achievable through logical, well-established synthetic strategies. For selective esterification, the Fischer method provides a direct and efficient route. For selective etherification, a three-step sequence of protection, O-alkylation, and deprotection is a robust and reliable approach. Careful control of reaction conditions and diligent monitoring are key to maximizing yields and ensuring the purity of the final, high-value derivatives essential for research and development.
References
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The Williamson Ether Synthesis. (n.d.). University of Wisconsin-Madison Chemistry. Retrieved from [Link]
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Fischer–Speier esterification. (2023). In Wikipedia. Retrieved from [Link]
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Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]
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Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). SynArchive. Retrieved from [Link]
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Williamson Ether Synthesis. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Ester Derivatives of Salicylic Acid. (n.d.). Austin Community College. Retrieved from [Link]
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Fischer Esterification of Salicylic Acid With Only Itself? (2017). Reddit. Retrieved from [Link]
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The Fischer Esterification. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]
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A protecting group strategy for the synthesis of p-Amino-N,N'-dihydroxybenzamidine. (2006). ResearchGate. Retrieved from [Link]
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Saponification-Typical procedures. (2024). Operachem. Retrieved from [Link]
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Protecting-Group-Free Synthesis of Hydroxyesters from Amino Alcohols. (2022). ResearchGate. Retrieved from [Link]
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Ester synthesis by O-alkylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Saponification. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid. (2022). Molecules. Retrieved from [Link]
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¹H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution. (2015). ResearchGate. Retrieved from [Link]
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Experimental and theoretical study on benzoic acid derivatives. (2017). ResearchGate. Retrieved from [Link]
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Saponification of Esters. (2022). YouTube. Retrieved from [Link]
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m-CHLOROPERBENZOIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]
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O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. (2022). ResearchGate. Retrieved from [Link]
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BENZOIC ACID, 3-BROMO-5-CHLORO-2-HYDROXY-, ETHYL ESTER. (n.d.). ChemBK. Retrieved from [Link]
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protocol for the synthesis of active pharmaceutical ingredients from 3-bromo-5-chlorosalicylic acid
An Application Note for the Synthesis of Bioactive Salicylanilides from 3-Bromo-5-Chlorosalicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of active pharmaceutical ingredients (APIs), specifically focusing on the versatile salicylanilide scaffold, using 3-bromo-5-chlorosalicylic acid as a key starting material. Salicylanilides are a class of compounds renowned for their broad spectrum of biological activities, including anthelmintic, antibacterial, and anticancer properties.[1] This guide emphasizes the chemical rationale behind the synthetic strategy, provides step-by-step experimental procedures, and outlines methods for purification and characterization. By presenting a validated pathway for amide bond formation, this note serves as a practical resource for researchers engaged in drug discovery and process development.
Introduction: The Strategic Importance of 3-Bromo-5-Chlorosalicylic Acid
3-Bromo-5-chlorosalicylic acid is a highly functionalized aromatic compound that serves as an invaluable building block in medicinal chemistry. Its structure incorporates several key features that make it an ideal precursor for API synthesis:
-
Carboxylic Acid Group: Provides a reactive handle for derivatization, most commonly through the formation of amide or ester linkages.
-
Phenolic Hydroxyl Group: Influences the molecule's acidity and provides a site for potential etherification. Its presence is also crucial for the biological activity of many salicylanilide derivatives.
-
Halogen Substituents (Bromo and Chloro): These bulky, lipophilic groups significantly modulate the physicochemical properties of the final API, often enhancing membrane permeability and metabolic stability. They can also serve as sites for further functionalization through cross-coupling reactions.
The primary application of this starting material is in the synthesis of salicylanilides, which are formally amides of salicylic acid and various anilines. This application note will detail the robust and widely applicable two-step synthesis of a representative N-aryl salicylanilide.
Principle of Synthesis: A Two-Step Amidation Strategy
The synthesis of a salicylanilide from 3-bromo-5-chlorosalicylic acid is efficiently achieved through a two-step process. This strategy is predicated on enhancing the electrophilicity of the carboxylic acid's carbonyl carbon to facilitate nucleophilic attack by an aniline derivative.
-
Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive acyl chloride. This is a critical activation step, as direct amidation between a carboxylic acid and an aniline requires high temperatures and often results in low yields. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification.
-
Amide Bond Formation: The resulting highly reactive 3-bromo-5-chloro-2-hydroxybenzoyl chloride is then reacted with a chosen aniline derivative. The lone pair of electrons on the aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A mild base is typically added to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
This logical workflow provides a reliable and high-yielding route to the target salicylanilide scaffold.
Figure 1: General two-step workflow for the synthesis of salicylanilide APIs.
Detailed Protocol: Synthesis of a Representative API
This section provides a detailed, step-by-step protocol for the synthesis of N-(2-chloro-4-nitrophenyl)-3-bromo-5-chloro-2-hydroxybenzamide , a compound structurally related to potent anthelmintic agents like Niclosamide and Closantel.[2][3]
Safety First: All operations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Thionyl chloride is highly corrosive and reacts violently with water; handle with extreme caution.
Part A: Synthesis of 3-Bromo-5-chloro-2-hydroxybenzoyl chloride (Intermediate)
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), and a dropping funnel, add 3-bromo-5-chlorosalicylic acid (10.0 g, 39.8 mmol).
-
Solvent Addition: Add 100 mL of anhydrous toluene to the flask. The salicylic acid will not fully dissolve at this stage.
-
Reagent Addition: Slowly add thionyl chloride (8.7 mL, 119.3 mmol, 3.0 equivalents) to the suspension via the dropping funnel over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) using a heating mantle. Maintain reflux for 3 hours. The reaction progress can be monitored by observing the cessation of HCl and SO₂ gas evolution. The solid should completely dissolve, forming a clear solution.
-
Isolation: After 3 hours, cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude solid is the acyl chloride intermediate.
-
Causality Note: It is crucial to use this intermediate immediately in the next step, as acyl chlorides are moisture-sensitive and can hydrolyze back to the carboxylic acid upon storage.
-
Part B: Synthesis of N-(2-chloro-4-nitrophenyl)-3-bromo-5-chloro-2-hydroxybenzamide
-
Reactant Preparation: In a separate 250 mL flask, dissolve 2-chloro-4-nitroaniline (7.5 g, 43.7 mmol, 1.1 equivalents) and pyridine (4.8 mL, 59.6 mmol, 1.5 equivalents) in 80 mL of anhydrous dichloromethane (DCM). Cool this solution to 0°C in an ice bath.
-
Expertise Note: Pyridine acts as a nucleophilic catalyst and as a base to scavenge the HCl byproduct of the condensation reaction, preventing the protonation of the aniline nucleophile and driving the reaction to completion.
-
-
Intermediate Addition: Dissolve the crude 3-bromo-5-chloro-2-hydroxybenzoyl chloride from Part A in 50 mL of anhydrous DCM. Transfer this solution to a dropping funnel.
-
Condensation Reaction: Add the acyl chloride solution dropwise to the cold aniline solution over 30 minutes with vigorous stirring. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours (overnight).
-
Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL). b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. c. The resulting crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.
-
Characterization: Dry the purified product under vacuum. Determine the yield, melting point, and confirm its identity using spectroscopic methods (FTIR, ¹H NMR, and MS).
Data Summary and Expected Results
The following table summarizes the key quantitative data for the synthesis protocol described.
| Parameter | 3-Bromo-5-chlorosalicylic acid | 2-Chloro-4-nitroaniline | Final Product (Expected) |
| Molecular Formula | C₇H₄BrClO₃ | C₆H₅ClN₂O₂ | C₁₃H₇BrCl₂N₂O₄ |
| Molecular Weight | 251.45 g/mol | 172.57 g/mol | 406.01 g/mol |
| Appearance | White to off-white solid | Yellow crystalline solid | Pale yellow crystalline solid |
| Stoichiometric Eq. | 1.0 | 1.1 | - |
| Theoretical Yield | - | - | ~16.1 g |
| Expected Purity | >98% | >98% | >99% (after recrystallization) |
Visualization of the Specific Synthetic Pathway
Figure 2: Reaction scheme for the synthesis of N-(2-chloro-4-nitrophenyl)-3-bromo-5-chloro-2-hydroxybenzamide.
Conclusion
This application note details a reliable and scalable protocol for synthesizing bioactive salicylanilides from 3-bromo-5-chlorosalicylic acid. The described methodology, centered on acyl chloride formation followed by amidation, is a cornerstone of medicinal chemistry and provides a clear pathway for generating diverse libraries of potential APIs for further biological evaluation. The principles and techniques outlined herein are broadly applicable and can be adapted by researchers to synthesize a wide array of substituted salicylanilide derivatives.
References
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ResearchGate. Synthetic pathway for salicylanilide derivatives. Available at: [Link]
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PubMed Central (PMC). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Available at: [Link]
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PubMed. Synthesis of 5-chloro-3'-nitro-4'-substituted salicylanilides, a new series of anthelmintic and antimicrobial agents. Available at: [Link]
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ResearchGate. Synthesis of Closantel as Effective Reaction Media for Hydrotropes. Available at: [Link]
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PubMed Central (PMC). New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma. Available at: [Link]
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MDPI. Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Available at: [Link]
- Sarvani Labs Pvt. Ltd.Manufacturing Process Description. (Note: This is a process description document that provides an industrial context for related syntheses). Available through environmental clearance portals, specific URL may vary.
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PubChem. Closantel Compound Summary. Available at: [Link]
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Application of 3-Bromo-5-chloro-2-hydroxybenzoic Acid in Agrochemical Synthesis: A Technical Guide
Introduction: The Strategic Importance of Halogenated Salicylic Acids in Agrochemical Innovation
3-Bromo-5-chloro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, represents a versatile and highly valuable scaffold in the synthesis of modern agrochemicals. The strategic incorporation of bromine and chlorine atoms onto the salicylic acid backbone imparts unique physicochemical properties that can significantly enhance the biological activity, metabolic stability, and target-site binding of derivative molecules.[1][2] Salicylic acid and its analogs are known to play a role in inducing systemic acquired resistance (SAR) in plants, a natural defense mechanism against a broad spectrum of pathogens.[3][4] This intrinsic bioactivity, coupled with the chemical handles provided by the hydroxyl, carboxyl, bromo, and chloro functionalities, makes this compound a compelling starting material for the development of novel fungicides, herbicides, and other crop protection agents.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of potential agrochemical candidates. We will delve into the rationale behind its use, present detailed synthetic protocols for its conversion into promising agrochemical classes, and discuss the structure-activity relationships that govern their biological efficacy.
Core Synthetic Strategies and Agrochemical Applications
The reactivity of this compound is primarily centered around its three key functional groups: the carboxylic acid, the phenolic hydroxyl group, and the activated aromatic ring. These sites allow for a diverse range of chemical transformations, leading to the synthesis of several classes of biologically active molecules relevant to agriculture.
Synthesis of Fungicidal Hydrazone Derivatives
Substituted salicylaldehydes, which can be derived from this compound, are key intermediates in the synthesis of hydrazones, a class of compounds known for their potent antifungal properties.[5][6] The imine linkage (-C=N-N-) in hydrazones is crucial for their biological activity.
Rationale: The conversion of the carboxylic acid to an aldehyde provides a reactive site for condensation with hydrazides. The resulting 3-bromo-5-chloro-2-hydroxybenzylidene hydrazones are hypothesized to exhibit enhanced fungicidal activity due to the combined structural features of the halogenated salicyl moiety and the hydrazone pharmacophore.
Experimental Workflow: From Carboxylic Acid to Fungicidal Hydrazone
Caption: Synthetic pathway from this compound to fungicidal hydrazones.
Protocol 1: Synthesis of 3-Bromo-5-chloro-2-hydroxybenzaldehyde
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 4068-58-0 | 251.46 | 10.0 g |
| Borane-tetrahydrofuran complex (1 M in THF) | 14044-65-6 | 85.94 | 60 mL |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL |
| 2 M Hydrochloric acid | 7647-01-0 | 36.46 | 50 mL |
| Ethyl acetate | 141-78-6 | 88.11 | 200 mL |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 10 g |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (10.0 g, 39.8 mmol).
-
Add anhydrous THF (100 mL) and stir until the solid is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex (60 mL, 60 mmol) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 2 M hydrochloric acid (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford 3-Bromo-5-chloro-2-hydroxybenzaldehyde as a solid.[7][8][9][10]
Protocol 2: Synthesis of a Representative Hydrazone Derivative
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 3-Bromo-5-chloro-2-hydroxybenzaldehyde | 19652-32-5 | 235.46 | 2.35 g |
| Isonicotinohydrazide | 54-85-3 | 137.14 | 1.37 g |
| Ethanol | 64-17-5 | 46.07 | 50 mL |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 2 drops |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-Bromo-5-chloro-2-hydroxybenzaldehyde (2.35 g, 10 mmol) and isonicotinohydrazide (1.37 g, 10 mmol) in ethanol (50 mL).
-
Add two drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4 hours.
-
Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven to yield the pure hydrazone derivative.
Synthesis of Herbicidal Benzamide and Salicylanilide Derivatives
The carboxylic acid functionality of this compound makes it an ideal precursor for the synthesis of benzamides and salicylanilides, two classes of compounds with known herbicidal and fungicidal activities.[11][12][13][14][15][16][17]
Rationale: The formation of an amide bond with various substituted anilines or amines can lead to a library of compounds with diverse biological activities. The halogen substituents on the salicylic acid ring are expected to enhance the herbicidal or fungicidal potency of the resulting amides.
Experimental Workflow: Synthesis of Substituted Amides
Caption: General synthetic route to benzamide and salicylanilide derivatives.
Protocol 3: Synthesis of N-(4-fluorophenyl)-3-bromo-5-chloro-2-hydroxybenzamide
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 4068-58-0 | 251.46 | 5.03 g |
| Thionyl chloride | 7719-09-7 | 118.97 | 5 mL |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL |
| 4-Fluoroaniline | 371-40-4 | 111.12 | 2.22 g |
| Triethylamine | 121-44-8 | 101.19 | 5 mL |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add this compound (5.03 g, 20 mmol) and anhydrous DCM (100 mL).
-
Add thionyl chloride (5 mL, 68.5 mmol) dropwise at room temperature.
-
Reflux the mixture for 2 hours.
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 3-Bromo-5-chloro-2-hydroxybenzoyl chloride.
-
Dissolve the crude acyl chloride in anhydrous DCM (50 mL) and cool to 0 °C.
-
In a separate flask, dissolve 4-fluoroaniline (2.22 g, 20 mmol) and triethylamine (5 mL, 35.9 mmol) in anhydrous DCM (50 mL).
-
Add the solution of 4-fluoroaniline and triethylamine dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol/water to afford the pure N-(4-fluorophenyl)-3-bromo-5-chloro-2-hydroxybenzamide.
Conclusion and Future Perspectives
This compound is a highly promising, yet underutilized, starting material in the field of agrochemical synthesis. Its unique substitution pattern offers a strategic advantage for the development of novel pesticides with potentially enhanced efficacy and desirable physicochemical properties. The synthetic pathways outlined in this guide for the preparation of fungicidal hydrazones and herbicidal/fungicidal benzamides and salicylanilides provide a solid foundation for further research and development. Future work should focus on the synthesis of diverse libraries of these derivatives and comprehensive biological screening to identify lead compounds with potent and selective activity against key agricultural pests and diseases.
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Functional Analogues of Salicylic Acid and Their Use in Crop Protection. MDPI. Available from: [Link]
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Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides. PubMed. Available from: [Link]
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Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. PMC - NIH. Available from: [Link]
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Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides | Request PDF. ResearchGate. Available from: [Link]
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Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives. PubMed. Available from: [Link]
- WO2017102275A1 - Benzamide compounds and their use as herbicides. Google Patents.
-
Synthesis of salicylanilide acetates. | Download Scientific Diagram. ResearchGate. Available from: [Link]
-
Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. MDPI. Available from: [Link]
-
The Antifungal Potential of Niclosamide and Structurally Related Salicylanilides. PubMed. Available from: [Link]
-
WO/2021/179553 USE OF N-BENZYLBENZAMIDE COMPOUND AS HERBICIDE. WIPO. Available from: [Link]
-
Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PMC - PubMed Central. Available from: [Link]
-
Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. MDPI. Available from: [Link]
-
Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. MDPI. Available from: [Link]
-
Synthesis and herbicidal activity investigation of p-menth-3-en-1-sulfonamide compounds. Taylor & Francis Online. Available from: [Link]
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3-Bromo-5-chloro-2-hydroxybenzaldehyde | C7H4BrClO2 | CID 519676. PubChem. Available from: [Link]
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-
Salicylic Acid - Role In Agriculture. OMEX Canada. Available from: [Link]
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3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. SpectraBase. Available from: [Link]
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3-Bromo-5-chloro-2-hydroxybenzaldehyde (19652-32-5). Chemchart. Available from: [Link]
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Application Notes & Protocols: Leveraging 3-Bromo-5-chloro-2-hydroxybenzoic Acid for the Synthesis of Novel Anti-inflammatory Agents
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Halogenated Salicylate Scaffold
Inflammation is a critical biological response, but its dysregulation underlies a vast spectrum of diseases, from arthritis to neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of therapy, with their primary mechanism often involving the inhibition of cyclooxygenase (COX) enzymes. The ongoing challenge in medicinal chemistry is to develop new agents with improved efficacy, selectivity, and a more favorable safety profile.
3-Bromo-5-chloro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, represents a highly valuable starting scaffold for the synthesis of next-generation anti-inflammatory compounds. The presence of two distinct halogen atoms (bromine and chlorine) and three reactive functional groups (carboxylic acid, hydroxyl, and the aromatic ring) provides a rich platform for chemical diversification.[1][2][3] The halogens are not mere bulky substituents; they can engage in specific halogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.[1][3] Furthermore, their electronic properties can modulate the acidity of the phenolic hydroxyl and carboxylic acid groups, which is crucial for the pharmacokinetics and pharmacodynamics of salicylic acid derivatives.[4]
This guide provides detailed synthetic protocols and the underlying scientific rationale for transforming this compound into a novel potential anti-inflammatory agent. We will focus on a strategy involving the formation of a biologically relevant amide linkage, a common feature in many pharmaceutical compounds.[5]
PART 1: SYNTHETIC STRATEGY AND RATIONALE
Our synthetic approach is a multi-step process designed to selectively modify the carboxylic acid group while preserving the crucial phenolic hydroxyl moiety, which is often essential for anti-inflammatory activity.[4] The overall workflow is depicted below.
Caption: Synthetic workflow for a novel amide derivative.
Rationale for the Synthetic Route
-
Direct Acyl Chloride Formation (Step 1): The carboxylic acid is converted into a more reactive acyl chloride. This is a classic and efficient method for activating the carboxyl group for subsequent nucleophilic acyl substitution. Thionyl chloride is an excellent choice as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
-
Amide Bond Formation (Step 2): The highly electrophilic acyl chloride readily reacts with a primary amine (in this case, 4-aminophenol) to form a stable amide bond. 4-Aminophenol is chosen as a representative coupling partner because the resulting structure incorporates a second phenolic group, which can be a valuable feature for antioxidant and anti-inflammatory activity.
-
Target Selection: The final amide product, N-(4-hydroxyphenyl)-3-bromo-5-chloro-2-hydroxybenzamide, is structurally related to other known bioactive compounds and serves as an excellent candidate for screening.
PART 2: DETAILED EXPERIMENTAL PROTOCOLS
Safety Precautions: this compound is harmful if swallowed and causes skin and eye irritation.[6] Thionyl chloride and pyridine are toxic and corrosive. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 3-Bromo-5-chloro-2-hydroxybenzoyl chloride (Intermediate)
This protocol details the conversion of the carboxylic acid to its corresponding acyl chloride.
-
Materials & Equipment:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (3.0 eq)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF) (catalytic amount, ~1-2 drops)
-
Round-bottom flask with reflux condenser and gas outlet/drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
-
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 2.51 g, 10 mmol).
-
Add anhydrous toluene (40 mL) and a magnetic stir bar.
-
Carefully add thionyl chloride (e.g., 2.2 mL, 30 mmol) dropwise to the suspension at room temperature.
-
Add 2 drops of DMF to catalyze the reaction.
-
Fit the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a drying tube with NaOH pellets) to neutralize the HCl and SO₂ gases produced.
-
Heat the reaction mixture to reflux (approx. 110°C) and stir for 3-4 hours. The reaction can be monitored by the cessation of gas evolution.
-
Once the reaction is complete (the solution should become clearer), allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude 3-bromo-5-chloro-2-hydroxybenzoyl chloride as an oil or solid, which should be used immediately in the next step without further purification.
-
Protocol 2: Synthesis of N-(4-hydroxyphenyl)-3-bromo-5-chloro-2-hydroxybenzamide (Target Compound)
This protocol describes the coupling of the acyl chloride with 4-aminophenol.
-
Materials & Equipment:
-
Crude 3-Bromo-5-chloro-2-hydroxybenzoyl chloride (from Protocol 1) (1.0 eq)
-
4-Aminophenol (1.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
Pyridine (2.0 eq)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reaction and extraction
-
Silica gel for column chromatography (if necessary)
-
-
Procedure:
-
In a separate flask, dissolve 4-aminophenol (e.g., 1.09 g, 10 mmol) in anhydrous DCM (30 mL) and pyridine (e.g., 1.6 mL, 20 mmol). Cool the solution to 0°C in an ice bath.
-
Dissolve the crude acyl chloride from the previous step in anhydrous DCM (20 mL).
-
Add the acyl chloride solution dropwise to the stirred 4-aminophenol solution at 0°C over 20-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove excess pyridine, water (1 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and finally brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
If necessary, perform silica gel column chromatography to obtain the pure target compound.
-
-
PART 3: MECHANISM OF ACTION & BIOLOGICAL CONTEXT
The synthesized compounds are expected to exert their anti-inflammatory effects through mechanisms similar to other NSAIDs and related phenolic compounds. The primary targets are the COX enzymes, but inhibition of pro-inflammatory signaling pathways like NF-κB is also a likely mechanism.[7][8]
A newly synthesized compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), which shares a core structure with our starting material, has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated microglial cells.[7] This inhibition was linked to the downregulation of inducible nitric oxide synthase (iNOS) and COX-2.[7] Furthermore, the compound was found to suppress the activation of the MAPKs and NF-κB signaling pathways.[7]
Caption: Inhibition of the NF-κB signaling pathway.[7]
PART 4: DATA SUMMARY AND CHARACTERIZATION
The successful synthesis of the target compound should be confirmed by standard analytical techniques.
| Parameter | Expected Outcome | Method |
| Purity | >95% | HPLC, LC-MS |
| Identity | Consistent with proposed structure | ¹H-NMR, ¹³C-NMR |
| Mass | Correct molecular weight | High-Resolution Mass Spectrometry (HRMS) |
| Functional Groups | Presence of O-H, N-H, C=O bonds | FT-IR Spectroscopy |
Hypothetical ¹H-NMR Data (DMSO-d₆, 400 MHz):
-
δ 10.0-11.0 (s, 2H): Two broad singlets corresponding to the two phenolic OH protons.
-
δ 9.8 (s, 1H): Singlet for the amide N-H proton.
-
δ 7.5-8.0 (m, 4H): Aromatic protons from both rings.
-
δ 6.8-7.2 (m, 2H): Aromatic protons. The exact shifts would require experimental verification.
Conclusion
This compound is a promising and versatile starting material for the development of novel anti-inflammatory agents. The synthetic protocols outlined in this guide offer a reliable and rational pathway to generate new chemical entities for biological screening. The inherent chemical handles on the scaffold allow for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of drug candidates with enhanced potency and improved safety profiles. The demonstrated anti-inflammatory effects of structurally similar compounds strongly support the potential of this chemical class in addressing inflammatory diseases.[7]
References
-
MDPI. "Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates." Available at: [Link].
-
MDPI. "Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid." Available at: [Link].
-
PubMed. "The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells." Available at: [Link].
-
ResearchGate. "Chemical structure of 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007)." Available at: [Link].
-
Taylor & Francis Online. "Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies." Available at: [Link].
-
Royal Society of Chemistry. "The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors via the inhibition of cyclooxygenase-2 (COX-2), cyclin D1 and TNF-α-induced NF-κB activation." Available at: [Link].
-
MDPI. "Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides." Available at: [Link].
-
ACS Publications. "The Halogenation of Salicylic Acid." Available at: [Link].
-
PubChem. "this compound." Available at: [Link].
-
Slideshare. "Medicinal Chemistry of Salicylic Acid." Available at: [Link].
-
ACS Publications. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Available at: [Link].
-
ResearchGate. "(PDF) Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design." Available at: [Link].
-
PubMed. "Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro." Available at: [Link].
-
PubMed. "Halogen atoms in the modern medicinal chemistry: hints for the drug design." Available at: [Link].
-
MDPI. "Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol." Available at: [Link].
-
IJRPC. "A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives." Available at: [Link].
-
PubMed. "Design, Synthesis and Anti-Inflammatory Evaluation of 3-Substituted 5-Amidobenzoate Derivatives as Novel P2Y14 Receptor Antagonists via Structure-Guided Molecular Hybridization." Available at: [Link].
-
PubMed. "Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design." Available at: [Link].
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry of Salicylic Acid | PPT [slideshare.net]
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- 6. This compound | C7H4BrClO3 | CID 3649920 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors via the inhibition of cyclooxygenase-2 (COX-2), cyclin D1 and TNF-α-induced NF-κB activation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Laboratory Preparation of 3-Bromo-5-chloro-2-hydroxybenzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Halogenated Salicylates
3-Bromo-5-chloro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, represents a class of compounds of significant interest in medicinal chemistry and materials science. The introduction of halogen atoms onto the aromatic ring of salicylic acid can profoundly alter its physicochemical properties, including lipophilicity, acidity, and metabolic stability. These modifications can, in turn, enhance its biological activity and therapeutic potential. This document provides a comprehensive guide to the laboratory-scale synthesis of this compound, offering a detailed protocol, mechanistic insights, and practical guidance for its successful preparation and characterization.
Synthetic Strategy: Electrophilic Aromatic Substitution
The most direct and efficient route for the synthesis of this compound is through the electrophilic aromatic substitution of a suitable precursor. In this case, the logical starting material is 5-chlorosalicylic acid. The hydroxyl (-OH) and carboxyl (-COOH) groups on the salicylic acid ring are ortho-, para-directing activators. However, the bulky carboxyl group can sterically hinder substitution at the ortho position (position 6). The hydroxyl group strongly activates the ring, directing the incoming electrophile (in this case, bromine) to the available ortho and para positions. Since the para position (position 5) is already occupied by a chlorine atom, the bromination is directed to the available ortho position (position 3).
The reaction proceeds via the attack of the electron-rich aromatic ring on the electrophilic bromine species, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the desired this compound.
Reaction Mechanism
Caption: Reaction mechanism for the electrophilic bromination of 5-chlorosalicylic acid.
Experimental Protocol
This protocol details the synthesis of this compound from 5-chlorosalicylic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Chlorosalicylic acid | ≥98% | Sigma-Aldrich | Starting material |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | Solvent |
| Bromine | ≥99.5% | Acros Organics | Brominating agent |
| Sodium bisulfite | ACS Grade | VWR | For quenching excess bromine |
| Deionized Water | For work-up and washing | ||
| Ethanol | 95% | For recrystallization | |
| Round-bottom flask (250 mL) | Reaction vessel | ||
| Dropping funnel | For controlled addition of bromine | ||
| Magnetic stirrer and stir bar | |||
| Heating mantle | |||
| Condenser | |||
| Ice bath | |||
| Büchner funnel and filter flask | For filtration | ||
| pH paper |
Safety Precautions
-
Bromine is highly corrosive, toxic, and volatile. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have a bromine spill kit readily available.
-
Glacial acetic acid is corrosive and can cause severe burns. Handle with care and appropriate PPE.
-
The reaction may release hydrogen bromide gas, which is corrosive and toxic. Ensure the reaction is performed in a fume hood.
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.058 mol) of 5-chlorosalicylic acid in 100 mL of glacial acetic acid.
-
Bromine Addition: In a separate beaker, carefully prepare a solution of 3.0 mL (0.058 mol) of bromine in 20 mL of glacial acetic acid. Transfer this solution to a dropping funnel.
-
Reaction: Gently heat the solution of 5-chlorosalicylic acid to 50-60°C with stirring. Slowly add the bromine solution from the dropping funnel over a period of 30-45 minutes. The reaction mixture will turn from a pale yellow to a reddish-brown color.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 50-60°C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes 1:1).
-
Quenching: Cool the reaction mixture to room temperature. In a separate beaker, prepare a 10% (w/v) aqueous solution of sodium bisulfite. Slowly add the sodium bisulfite solution to the reaction mixture with stirring until the reddish-brown color of excess bromine disappears, and the solution becomes pale yellow or colorless.
-
Precipitation: Pour the quenched reaction mixture into 500 mL of cold deionized water with vigorous stirring. A white to off-white precipitate of the product will form.
-
Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold deionized water to remove any residual acetic acid and salts.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain purified this compound as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | White to off-white crystalline solid |
| Melting Point | 215-218 °C |
| Molecular Formula | C₇H₄BrClO₃[1] |
| Molecular Weight | 251.46 g/mol [1] |
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR (DMSO-d₆): Expected signals for the aromatic protons and the acidic protons of the hydroxyl and carboxyl groups.
-
¹³C NMR (DMSO-d₆): Expected signals for the seven carbon atoms of the molecule.
-
FT-IR (KBr): Characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and C-Br and C-Cl stretches.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure stoichiometric amounts of bromine are used. |
| Loss of product during work-up. | Ensure complete precipitation by using cold water and minimize the amount of solvent used for washing. | |
| Product is colored | Presence of residual bromine. | Ensure complete quenching with sodium bisulfite. |
| Formation of by-products. | Optimize reaction conditions (temperature and time) to minimize side reactions. Purify by recrystallization. | |
| Incomplete reaction | Insufficient activation. | While unlikely for this substrate, a mild Lewis acid catalyst (e.g., a small amount of iron filings) can be considered, but may lead to over-bromination. |
Conclusion
The protocol described provides a reliable and efficient method for the laboratory-scale synthesis of this compound. By understanding the principles of electrophilic aromatic substitution and adhering to the detailed experimental procedure, researchers can successfully prepare this valuable halogenated salicylate for further investigation in various scientific disciplines.
References
-
PubChem. This compound. National Center for Biotechnology Information. URL: [Link]
Sources
Application Notes & Protocols: Strategic Functionalization of the Carboxylic Acid Group in 3-Bromo-5-chlorosalicylic Acid
Introduction
3-bromo-5-chlorosalicylic acid is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and materials. Its utility stems from the presence of three distinct functional handles: a carboxylic acid, a phenolic hydroxyl group, and two halogen substituents on the aromatic ring. The strategic manipulation of the carboxylic acid group is often a critical first step in multi-step synthetic sequences, enabling the construction of more complex molecular architectures. This guide provides a detailed exploration of the common and effective methods for the functionalization of the carboxylic acid moiety in 3-bromo-5-chlorosalicylic acid, offering both the theoretical underpinnings and practical, step-by-step protocols for key transformations.
The reactivity of the carboxylic acid is paramount, allowing for its conversion into a variety of other functional groups such as esters, amides, and acyl chlorides. These transformations are fundamental in modulating the parent molecule's physicochemical properties, including lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design and development.[1] The presence of the adjacent hydroxyl group and the electron-withdrawing halogen atoms can influence the reactivity of the carboxylic acid, making the choice of reaction conditions a key consideration for achieving high yields and purity.[2][3]
Part 1: Activation of the Carboxylic Acid: Formation of Acyl Chlorides
The conversion of a carboxylic acid to an acyl chloride is a common strategy to increase its reactivity toward nucleophiles. The hydroxyl group of a carboxylic acid is a poor leaving group, but by converting it to an acyl chloride, we create a much more reactive electrophile.[4][5][6] Thionyl chloride (SOCl₂) is a widely used reagent for this transformation.[4][5][7][8][9]
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate, which is a much better leaving group.[4][5][10] A subsequent attack by a chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[8][10][11]
Diagram: Acyl Chloride Formation Workflow
Caption: Workflow for the synthesis of 3-bromo-5-chlorobenzoyl chloride.
Protocol 1: Synthesis of 3-Bromo-5-chlorobenzoyl Chloride
Materials:
-
3-Bromo-5-chlorosalicylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-chlorosalicylic acid (1.0 eq).
-
Under a fume hood, add an excess of thionyl chloride (SOCl₂) (typically 2-5 eq), either neat or dissolved in an anhydrous solvent like toluene or DCM.
-
Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a bubbler with a basic solution to trap the acidic gases).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a base (e.g., NaOH pellets or solution) to neutralize the volatile and corrosive SOCl₂.
-
The resulting crude 3-bromo-5-chlorobenzoyl chloride is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Safety Precautions:
-
Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[12][13][14][15] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][14][15]
-
The reaction evolves toxic gases (HCl and SO₂). Ensure proper trapping of these gases.
Part 2: Esterification Reactions
Esterification is one of the most common functionalizations of carboxylic acids. Esters are valuable as final products and as protected forms of the carboxylic acid for subsequent reactions.[16][17]
Fischer Esterification
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][18] This is an equilibrium-driven process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water that is formed during the reaction.[17]
Table 1: Comparison of Esterification Methods
| Method | Catalyst | Alcohol | Temperature | Key Advantages |
| Fischer Esterification | Conc. H₂SO₄ or HCl | Primary or Secondary | Reflux | Cost-effective, simple procedure.[16] |
| Steglich Esterification | DCC/DMAP | Various | Room Temp | Mild conditions, suitable for acid-sensitive substrates.[19] |
| Acyl Chloride Route | None (Pyridine as base) | Various | 0°C to Room Temp | High reactivity, good for sterically hindered alcohols. |
Diagram: Fischer Esterification Mechanism
Caption: Key steps in the acid-catalyzed Fischer esterification.[5][6]
Protocol 2: Fischer Esterification to Synthesize Methyl 3-Bromo-5-chlorosalicylate
Materials:
-
3-Bromo-5-chlorosalicylic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-bromo-5-chlorosalicylic acid (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling, remove the excess methanol under reduced pressure.
-
Dilute the residue with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.
-
The product can be further purified by recrystallization or column chromatography.
Note on Reactivity: The presence of electron-withdrawing groups like bromine and chlorine on the aromatic ring increases the acidity of the carboxylic acid, which can facilitate the esterification reaction.[2]
Part 3: Amidation Reactions
Amides are another crucial class of carboxylic acid derivatives, prevalent in many biologically active molecules, including pharmaceuticals. The direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. Therefore, coupling agents are often employed to activate the carboxylic acid.[18][20]
Amide Formation via Acyl Chlorides
A highly effective method for amide synthesis involves the reaction of an amine with a pre-formed acyl chloride. This is a rapid and often high-yielding reaction.
Protocol 3: Synthesis of N-substituted 3-Bromo-5-chlorosalicylamide
Materials:
-
3-Bromo-5-chlorobenzoyl chloride (from Protocol 1)
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
A non-nucleophilic base like triethylamine (TEA) or pyridine (to scavenge HCl)
-
Separatory funnel
-
Dilute HCl solution
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in an anhydrous aprotic solvent in a flask, and cool the mixture in an ice bath (0°C).
-
Slowly add a solution of 3-bromo-5-chlorobenzoyl chloride (1.0 eq) in the same solvent to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
Amide Formation using Coupling Reagents
Peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to facilitate amide bond formation directly from the carboxylic acid and amine under mild conditions.[5][18][21]
Diagram: Amidation Workflow using Coupling Reagents
Caption: General workflow for amide synthesis using coupling reagents.
Part 4: Reduction of the Carboxylic Acid
The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective.[18][22][23][24][25]
Protocol 4: Reduction to (3-Bromo-5-chloro-2-hydroxyphenyl)methanol
Materials:
-
3-Bromo-5-chlorosalicylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Round-bottom flask with a reflux condenser
-
Ice bath
-
Stirring apparatus
-
Dilute sulfuric acid or hydrochloric acid for workup
-
Sodium sulfate or magnesium sulfate
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (an excess, typically 2-3 eq) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 3-bromo-5-chlorosalicylic acid in anhydrous THF to the LiAlH₄ suspension. Caution: The reaction is exothermic and produces hydrogen gas.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture back down in an ice bath.
-
Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
A granular precipitate will form. Filter the mixture and wash the solid thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by column chromatography or recrystallization.
Safety Note: LiAlH₄ is a highly reactive and flammable solid that reacts violently with water. All operations must be conducted under anhydrous conditions and in an inert atmosphere.
Part 5: Characterization of Functionalized Products
The successful functionalization of 3-bromo-5-chlorosalicylic acid must be confirmed by appropriate analytical techniques.
Table 2: Common Analytical Techniques for Product Characterization
| Technique | Information Provided | Expected Changes from Starting Material |
| ¹H NMR | Proton environment, chemical shifts, coupling constants. | Disappearance of the acidic -COOH proton. Appearance of new signals corresponding to the added functional group (e.g., -OCH₃ for methyl ester, -NHR for amide).[26][27][28] |
| ¹³C NMR | Carbon skeleton, chemical shifts of carbonyl carbons. | Shift in the carbonyl carbon resonance. Appearance of new carbon signals from the new functional group.[26][27][28] |
| FT-IR | Presence of functional groups. | Disappearance of the broad O-H stretch of the carboxylic acid. Appearance of new characteristic peaks (e.g., C=O stretch of ester at ~1735 cm⁻¹, amide C=O stretch at ~1650 cm⁻¹).[26][27][29][30] |
| Mass Spec | Molecular weight and fragmentation pattern. | The molecular ion peak will correspond to the mass of the newly formed derivative. |
References
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Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate.[Link]
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How Chemists Activate Carboxylic Acids. Chemistry LibreTexts.[Link]
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Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science.[Link]
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Reactions of Carboxylic Acids. OpenStax.[Link]
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Reactions of Carboxylic Acids. Chemistry LibreTexts.[Link]
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Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science.[Link]
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Carboxylic Acids Important Reactions. Jack Westin.[Link]
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FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica.[Link]
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Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate.[Link]
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Carboxylic Acid Activation. YouTube.[Link]
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THIONYL CHLORIDE ICSC 1409. International Labour Organization.[Link]
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FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. PubMed.[Link]
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FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. CORE.[Link]
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(PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. ResearchGate.[Link]
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FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide. PubMed.[Link]
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Theoretical study of the stability and reactivity of salicylic acid isomers by the DFT method. ResearchGate.[Link]
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Carboxylic Acids as Directing Groups for C-H Bond Functionalization. PubMed.[Link]
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Reductions of Carboxylic Acid Derivatives. Michigan State University.[Link]
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Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible-Light Irradiation. Wiley Online Library.[Link]
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Why doesn't salicylic acid undergo esterification reaction with each other? Reddit.[Link]
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Carboxylic acid - Reduction, Reactivity, Synthesis. Britannica.[Link]
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Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dialkylaminopyridines: tert-Butyl ethyl fumarate. Organic Syntheses.[Link]
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Amide Synthesis. Fisher Scientific.[Link]
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Facile, green, and functional group-tolerant reductions of carboxylic acids…in water. Royal Society of Chemistry.[Link]
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Reduction of Carboxylic Acids. Chemistry Steps.[Link]
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Methods for Introducing the Carboxy Functional Group. Chemistry LibreTexts.[Link]
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What are the best suggestions for an efficient and rapid procedure for amidation? ResearchGate.[Link]
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Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts.[Link]
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Acyl chloride. Wikipedia.[Link]
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Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Macmillan Group - Princeton University.[Link]
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(PDF) Convenient amidation of carboxyl group of carboxyphenylboronic acids. ResearchGate.[Link]
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Preparation of acyl chlorides (acid chlorides). Chemguide.[Link]
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Making Acyl Chlorides (Acid Chlorides). Chemistry LibreTexts.[Link]
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Carboxylic Acid Functional Group. EC-UNDP.[Link]
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An Efficient and Green Approach for the Esterification of Aromatic Acids with Various Alcohols over H3PO4/TiO2-ZrO2. SciSpace.[Link]
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Esterification--Making Esters from Carboxylic Acids. YouTube.[Link]
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Preparation of Acyl Chlorides. Chemistry LibreTexts.[Link]
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[Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase]. PubMed.[Link]
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Amide synthesis by acylation. Organic Chemistry Portal.[Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-chloro-2-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and scalable two-step synthesis for the production of 3-Bromo-5-chloro-2-hydroxybenzoic acid, a key intermediate in the pharmaceutical and fine chemical industries. The synthesis commences with the regioselective chlorination of salicylic acid to yield 5-chlorosalicylic acid, followed by a directed bromination to afford the final product. This document provides in-depth theoretical grounding, detailed step-by-step protocols, safety and handling guidelines, and analytical methods for process monitoring and quality control. The causality behind experimental choices is elucidated to empower researchers in adapting and optimizing the synthesis for their specific large-scale manufacturing requirements.
Introduction
This compound is a halogenated derivative of salicylic acid. The unique substitution pattern on the aromatic ring makes it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The presence of bromo, chloro, hydroxyl, and carboxylic acid functionalities offers multiple reaction sites for further chemical transformations. The reliable and cost-effective large-scale production of this intermediate is therefore of significant industrial interest.
This application note presents a validated two-step synthetic pathway, designed for scalability and high purity of the final product. The chosen route prioritizes commercially available starting materials, manageable reaction conditions, and straightforward purification procedures.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step process starting from salicylic acid:
-
Step 1: Electrophilic Chlorination of Salicylic Acid. Salicylic acid is selectively chlorinated at the 5-position using chlorine gas in a suitable solvent to produce 5-chlorosalicylic acid.
-
Step 2: Regioselective Bromination of 5-Chlorosalicylic Acid. The intermediate, 5-chlorosalicylic acid, is then brominated to introduce a bromine atom at the 3-position, yielding the target molecule.
The regioselectivity of both halogenation steps is governed by the directing effects of the hydroxyl and carboxylic acid groups on the salicylic acid backbone. Both are ortho, para-directing groups. In the first step, the para-position (C5) is sterically more accessible and electronically favored for chlorination. In the second step, with the 5-position blocked, the incoming electrophilic bromine is directed to the available ortho-position (C3).
Figure 1: Overall synthetic workflow for this compound.
Detailed Synthesis Protocols
Step 1: Large-Scale Synthesis of 5-Chlorosalicylic Acid
This protocol is adapted from established industrial methods for the direct chlorination of salicylic acid[1]. The use of chlorobenzene as a solvent is advantageous due to its high boiling point, which allows for elevated reaction temperatures, and its ability to dissolve the starting material and precipitate the product upon cooling.
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| Salicylic Acid | ≥99% purity |
| Chlorobenzene | Anhydrous, ≥99% |
| Chlorine Gas | ≥99.5% purity, in a certified cylinder with regulator |
| Nitrogen Gas | High purity, for inerting |
| Glass-lined Reaction Vessel | Appropriate volume with overhead stirrer, thermometer, gas inlet tube, reflux condenser, and heating/cooling system |
| Filtration Apparatus | e.g., Nutsche filter-dryer |
| Drying Oven | Vacuum-capable |
Protocol:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and inerted with nitrogen gas.
-
Charging of Reactants: Charge the reaction vessel with salicylic acid (1.0 eq) and chlorobenzene (approx. 3.6 parts by weight relative to salicylic acid).
-
Heating and Dissolution: Begin agitation and heat the mixture to 110-130°C to ensure complete dissolution of the salicylic acid and to drive off any residual moisture.
-
Chlorination: Once a clear solution is obtained, cool the reaction mixture to 100-110°C. Slowly and subsurfacely bubble chlorine gas (approx. 0.56 parts by weight relative to salicylic acid) into the solution over a period of 8-10 hours. Maintain the temperature at 110°C throughout the addition. The slow addition rate is critical to control the exotherm and minimize the formation of the 3-chloro and 3,5-dichloro byproducts[2].
-
Reaction Monitoring: Monitor the reaction progress by withdrawing aliquots, quenching them, and analyzing by HPLC to confirm the consumption of salicylic acid.
-
Cooling and Crystallization: Upon completion of the chlorination, stop the chlorine gas flow and cool the reaction mixture to 25-30°C with continuous stirring. The 5-chlorosalicylic acid will crystallize out of the solution.
-
Filtration and Washing: Filter the precipitated product. Wash the filter cake with fresh, cold chlorobenzene to remove residual solvent and soluble impurities.
-
Drying: Dry the purified 5-chlorosalicylic acid under vacuum at 60-70°C until a constant weight is achieved.
Expected Yield: 90-95%
Step 2: Large-Scale Synthesis of this compound
This protocol employs molecular bromine for the regioselective bromination of 5-chlorosalicylic acid. Acetic acid is used as the solvent as it is a polar protic solvent that can facilitate the electrophilic aromatic substitution.
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| 5-Chlorosalicylic Acid | From Step 1, ≥98% purity |
| Glacial Acetic Acid | ≥99.7% purity |
| Bromine (Br₂) | ≥99.5% purity |
| Sodium Thiosulfate Solution | 10% (w/v) aqueous solution |
| Deionized Water | High purity |
| Glass-lined Reaction Vessel | Appropriate volume with overhead stirrer, thermometer, addition funnel, reflux condenser, and heating/cooling system |
| Filtration Apparatus | e.g., Nutsche filter-dryer |
| Drying Oven | Vacuum-capable |
Protocol:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and inerted with nitrogen gas.
-
Charging of Reactants: Charge the reaction vessel with 5-chlorosalicylic acid (1.0 eq) and glacial acetic acid.
-
Dissolution: Stir the mixture at room temperature until the 5-chlorosalicylic acid is fully dissolved.
-
Bromine Addition: In a separate, suitable container, measure the required amount of liquid bromine (1.0-1.1 eq). Carefully add the bromine to an addition funnel. Slowly add the bromine dropwise to the stirred solution of 5-chlorosalicylic acid over several hours. Maintain the reaction temperature between 20-30°C using a cooling bath. The reaction is exothermic and careful control of the addition rate is crucial.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC analysis of quenched aliquots to determine the consumption of the starting material.
-
Quenching: Once the reaction is complete, slowly add a 10% aqueous solution of sodium thiosulfate to the reaction mixture with vigorous stirring to quench any unreacted bromine. The reddish-brown color of bromine should disappear.
-
Precipitation and Filtration: Slowly add deionized water to the reaction mixture to precipitate the crude this compound. Filter the solid product.
-
Washing: Wash the filter cake thoroughly with deionized water to remove acetic acid and inorganic salts.
-
Recrystallization (if necessary): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
-
Drying: Dry the final product under vacuum at 60-70°C until a constant weight is achieved.
Expected Yield: 85-90%
Figure 2: Detailed experimental workflow for the two-step synthesis.
Safety and Handling
The synthesis of this compound involves the use of hazardous materials. Strict adherence to safety protocols is mandatory.
| Reagent | Hazards | Recommended PPE & Handling Precautions |
| Chlorine Gas | Highly toxic, corrosive, and an oxidizer. Severe respiratory tract irritant. | Handle in a well-ventilated area, preferably in a closed system. Use a dedicated gas cabinet with a leak detection system. Full-face respirator with an appropriate acid gas cartridge is required. Chemical-resistant gloves, clothing, and safety goggles are mandatory. |
| Bromine | Highly toxic, corrosive, and causes severe burns. Volatile, with toxic vapors. | Handle in a fume hood with appropriate ventilation. Use personal protective equipment including a full-face respirator with acid gas cartridges, chemical-resistant gloves (neoprene or nitrile), and a lab coat[3][4]. Have a bromine spill kit readily available. |
| Chlorobenzene | Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. | Use in a well-ventilated area away from ignition sources. Wear safety glasses, gloves, and protective clothing. |
| Acetic Acid | Corrosive, causes severe skin burns and eye damage. | Handle with care, wearing appropriate gloves, eye protection, and a lab coat. |
Emergency Procedures:
-
Chlorine/Bromine Leak: Evacuate the area immediately. Trained personnel with appropriate respiratory protection should handle the leak. Neutralize spills with a suitable agent (e.g., sodium thiosulfate solution for bromine).
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
Analytical Quality Control
Consistent monitoring of the reaction and quality control of the final product are essential for a successful large-scale synthesis. High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique.
HPLC Method Parameters (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with 0.1% phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
This method can be used to separate the starting materials, intermediates, final product, and potential byproducts, allowing for accurate quantification and purity assessment[5][6][7].
Conclusion
The two-step synthesis of this compound presented in this application note provides a clear and scalable pathway for its industrial production. By carefully controlling reaction parameters, particularly during the halogenation steps, high yields and purity of the final product can be achieved. The provided protocols, safety guidelines, and analytical methods serve as a comprehensive resource for researchers and drug development professionals. The principles outlined herein can be adapted and optimized to meet specific manufacturing needs, ensuring a reliable supply of this important chemical intermediate.
References
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Bromination safety. (2024, June 7). YouTube. Retrieved from [Link]
-
Bromine (Br2): Assessing Health Risks and Safety Protocols. (2024, August 19). Interscan Corporation. Retrieved from [Link]
- Broadwater, M. A., Swanson, T. L., & Sivey, J. D. (2018). Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. Environmental Science: Water Research & Technology, 4(3), 349-363.
- Van Kerrebroeck, R., Naert, P., Heugebaert, T. S. A., & Dhooghe, M. (2019).
-
Van Kerrebroeck, R., Naert, P., Heugebaert, T. S. A., & Dhooghe, M. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate. Retrieved from [Link]
-
Broadwater, M. A., Swanson, T. L., & Sivey, J. D. (2018). Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. NSF Public Access Repository. Retrieved from [Link]
- Brown, A. E. (1957). U.S. Patent No. 2,811,547. Washington, DC: U.S.
- Surine, W. R., & Majewski, T. E. (1968). U.S. Patent No. 3,381,032. Washington, DC: U.S.
-
(2008). United States Patent. Retrieved from [Link]
-
Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from [Link]
- Long, W. J., & Henderson Jr., J. W. (n.d.). Fast Method Development of Salicylic Acid Process Impurities using Agilent ZORBAX Rapid Resolution High Throughput Columns. Agilent.
- Analysis of Salicylic and Phenolic Acids in the Plant by HPLC-Fluorescence Detector. (2025). Methods in Molecular Biology, 2895, 137-152.
- Rauhut, M. M. (1981). U.S. Patent No. 4,308,395. Washington, DC: U.S.
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HPLC Methods for analysis of Salicylic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]
- Long, W. J., & Henderson Jr., J. W. (n.d.). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Agilent.
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HPLC Method For Analysis Of Salicylic Acid on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
(1989). United States Patent. Retrieved from [Link]
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Nbs bromination Manufacturer & Supplier in China. (n.d.). Nanjing Suru Chemical Co., Ltd. Retrieved from [Link]
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]
- Fukuyama, T., & Ryu, I. (2014). Revisiting the Bromination of C–H Bonds with Molecular Bromine by Using a Photo-Microflow System. Chemistry – An Asian Journal, 9(10), 2739-2742.
-
NBS: Radical Bromination. (2021, May 24). YouTube. Retrieved from [Link]
- (2017). U.S.
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Synthetic Pathways to Novel Compounds from 3-Bromo-5-chloro-2-hydroxybenzoic Acid: Application Notes and Protocols
Introduction
3-Bromo-5-chloro-2-hydroxybenzoic acid, a substituted salicylic acid, is a versatile starting material for the synthesis of a diverse array of novel compounds. Its trifunctional nature, featuring a carboxylic acid, a phenolic hydroxyl group, and two distinct halogen atoms (bromine and chlorine) at specific positions on the aromatic ring, allows for a multitude of selective chemical transformations. This opens avenues for the creation of complex molecular architectures with potential applications in medicinal chemistry, drug discovery, and materials science. The strategic functionalization of this scaffold can lead to the development of compounds with tailored biological activities and physicochemical properties.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic routes to novel compounds starting from this compound. We will delve into detailed protocols for derivatization at each functional group, with a particular focus on modern catalytic methods that offer high efficiency and selectivity. The rationale behind the choice of reagents and reaction conditions will be thoroughly explained, providing a framework for adapting these methods to specific research goals.
Strategic Overview of Synthetic Transformations
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The general order of reactivity for the transformations discussed in this guide is:
-
Carboxylic Acid Derivatization: The most acidic proton belongs to the carboxylic acid, making it the primary site for reactions such as esterification and amidation.
-
Phenolic Hydroxyl Derivatization: The phenolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively.
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C3 position.
This differential reactivity is the cornerstone of the synthetic strategies outlined below.
Route 1: Palladium-Catalyzed Cross-Coupling at the C3-Position
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The higher reactivity of the C-Br bond compared to the C-Cl bond in these reactions allows for selective derivatization at the C3 position of this compound. For these reactions, it is often advantageous to first protect the carboxylic acid and hydroxyl groups to prevent interference with the catalytic cycle. A common strategy is to convert the carboxylic acid to an ester (e.g., methyl ester) and the hydroxyl group to an ether (e.g., methyl ether).
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[1][2] This reaction is widely used in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 3-bromo-5-chloro-2-methoxybenzoate with Phenylboronic Acid
Rationale: The methyl ester and methyl ether protecting groups are stable under the reaction conditions and can be readily removed post-coupling. Pd(PPh₃)₄ is a commonly used, efficient catalyst for this type of transformation. A base, such as potassium carbonate, is required to activate the boronic acid. A mixed solvent system of toluene and water is often used to dissolve both the organic and inorganic reagents.
Materials:
-
Methyl 3-bromo-5-chloro-2-methoxybenzoate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add methyl 3-bromo-5-chloro-2-methoxybenzoate, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Summary for Suzuki-Miyaura Coupling:
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Expected Yield |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | High |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | High |
| 3-Thiopheneboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene | 110 | Good to High |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, enabling the synthesis of aryl amines.[3][4] This reaction is of paramount importance in the synthesis of pharmaceuticals, as the aniline and related motifs are common pharmacophores.
Protocol 2: Buchwald-Hartwig Amination of Methyl 3-bromo-5-chloro-2-methoxybenzoate with Morpholine
Rationale: The choice of a bulky, electron-rich phosphine ligand, such as BINAP, is crucial for facilitating the reductive elimination step and improving catalyst stability.[5] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine. Toluene is a common solvent for this reaction.
Materials:
-
Methyl 3-bromo-5-chloro-2-methoxybenzoate (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
-
Argon or Nitrogen atmosphere
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a dry Schlenk flask.
-
Add toluene and stir for 10 minutes to form the active catalyst.
-
Add methyl 3-bromo-5-chloro-2-methoxybenzoate and morpholine.
-
Seal the flask and heat the mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the residue by column chromatography.
Sonogashira Coupling for the Synthesis of Alkynes
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[6] This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes, which are valuable intermediates in organic synthesis.
Protocol 3: Sonogashira Coupling of Methyl 3-bromo-5-chloro-2-methoxybenzoate with Phenylacetylene
Rationale: This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, like CuI, as a co-catalyst. A base, usually an amine such as triethylamine, is used to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction.
Materials:
-
Methyl 3-bromo-5-chloro-2-methoxybenzoate (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a Schlenk flask, add methyl 3-bromo-5-chloro-2-methoxybenzoate, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add degassed THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction at room temperature or slightly elevated temperature (40-50 °C) for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Route 2: Derivatization of the Carboxylic Acid and Phenolic Hydroxyl Groups
The carboxylic acid and phenolic hydroxyl groups of this compound are prime sites for derivatization to modulate the compound's physicochemical properties, such as solubility and lipophilicity, and to introduce new functionalities for further synthetic transformations or biological interactions.
Amide Bond Formation
Amide coupling is a fundamental transformation in medicinal chemistry.[7] The carboxylic acid of this compound can be readily converted to an amide by reaction with an amine in the presence of a coupling agent.
Protocol 4: Amide Coupling with Benzylamine using HATU
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling agent that minimizes side reactions and racemization in the case of chiral amines.[8] A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to neutralize the acid formed.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask.
-
Add DIPEA and benzylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization.
Williamson Ether Synthesis
The Williamson ether synthesis is a classical method for forming ethers by the reaction of an alkoxide with an alkyl halide.[9][10] The phenolic hydroxyl group of this compound can be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile.
Protocol 5: O-Alkylation with Ethyl Iodide
Rationale: A moderately strong base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. The carboxylic acid may also be deprotonated, but the resulting carboxylate is a much weaker nucleophile than the phenoxide.
Materials:
-
This compound (1.0 eq)
-
Ethyl iodide (1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone
Procedure:
-
To a round-bottom flask, add this compound and potassium carbonate.
-
Add acetone and stir the suspension.
-
Add ethyl iodide and heat the mixture to reflux for 6-12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by column chromatography.
Route 3: Intramolecular Cyclization to Form Heterocycles
The strategic placement of functional groups in derivatives of this compound can enable intramolecular cyclization reactions to form novel heterocyclic scaffolds, such as benzofurans.
Synthesis of Substituted Benzofurans
Benzofurans are an important class of heterocycles found in many natural products and pharmaceuticals.[11] A common route to benzofurans involves the intramolecular cyclization of an ortho-alkynyl phenol.
Protocol 6: Tandem Sonogashira Coupling and Intramolecular Cyclization
Rationale: This protocol combines the Sonogashira coupling (Protocol 3) with a subsequent intramolecular cyclization. By performing the Sonogashira coupling on the unprotected this compound, the resulting ortho-alkynyl phenol can undergo a 5-endo-dig cyclization to form the benzofuran ring. The choice of catalyst and base can influence the efficiency of both steps.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.05 eq)
-
CuI (0.1 eq)
-
A suitable base (e.g., K₂CO₃ or Et₃N)
-
A suitable solvent (e.g., DMF or 1,4-dioxane)
-
Argon or Nitrogen atmosphere
Procedure:
-
Combine this compound, the terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, and the base in a Schlenk tube.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor the formation of the benzofuran product by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude benzofuran derivative by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this guide.
Caption: Synthetic routes from this compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel and complex organic molecules. The strategic and selective functionalization of its carboxylic acid, phenolic hydroxyl, and halogenated positions allows for the construction of diverse molecular scaffolds. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this starting material. By understanding the principles behind these transformations, scientists can design and execute efficient synthetic routes to novel compounds with potential applications in drug discovery and materials science. Further exploration of orthogonal protection strategies and one-pot multi-reaction sequences will undoubtedly expand the synthetic utility of this remarkable compound.
References
- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Zawacka-Pankau, J., & Krol, M. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1592. [Link]
-
Chemistry LibreTexts. (2023). Ether Synthesis. [Link]
- Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209.
-
Chem-Station International Edition. (2014). Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
PubMed Central. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. [Link]
-
Chemistry LibreTexts. (2025). Synthesis of Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Amide Synthesis [fishersci.se]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Bromo-5-chloro-2-hydroxybenzoic Acid
Welcome to the technical support guide for the synthesis of 3-Bromo-5-chloro-2-hydroxybenzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and scientifically-grounded protocols to help you overcome common challenges and optimize your reaction yields.
Introduction: The Synthetic Challenge
This compound is a valuable substituted salicylic acid derivative used as a building block in the development of pharmaceuticals and other fine chemicals. The primary synthetic route involves the electrophilic bromination of 5-chloro-2-hydroxybenzoic acid. While straightforward in principle, this reaction presents significant challenges in controlling regioselectivity and minimizing byproduct formation. The phenyl ring is activated by a strongly ortho-, para-directing hydroxyl group and deactivated by a carboxyl group and a chloro atom, making the system susceptible to over-bromination and the formation of isomeric impurities. This guide provides a framework for rationally optimizing the reaction to achieve high yield and purity.
Section 1: Synthesis Overview and Mechanism
The most common and practical approach is the direct bromination of 5-chloro-2-hydroxybenzoic acid. The key to maximizing yield is understanding the directing effects of the substituents on the aromatic ring.
-
-OH (Hydroxyl): A very strong activating, ortho-, para-director.
-
-Cl (Chloro): A deactivating, ortho-, para-director.
-
-COOH (Carboxylic Acid): A deactivating, meta-director.
The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (Br+) primarily to the positions ortho and para to it. The para position is already occupied by the chloro group. Of the two ortho positions (C3 and C6), the C3 position is sterically less hindered and electronically favored, making it the primary site of bromination.
Caption: Electrophilic bromination mechanism on the activated aromatic ring.
Section 2: Recommended Experimental Protocol
This protocol provides a robust starting point. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial for optimization.
Protocol: Bromination of 5-chloro-2-hydroxybenzoic acid using N-Bromosuccinimide (NBS)
-
Reaction Setup: To a solution of 5-chloro-2-hydroxybenzoic acid (1.0 eq.) in a suitable solvent (e.g., acetonitrile or glacial acetic acid, ~10 mL per gram of starting material), add a catalytic amount of sulfuric acid (e.g., 0.05 eq.). Stir the mixture at room temperature for 5 minutes.[1][2]
-
Reagent Addition: Cool the mixture in an ice bath to 0-5 °C. Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The slow addition is critical to control the exothermic reaction and prevent over-bromination.
-
Reaction: Allow the reaction to stir at 0-5 °C and monitor its progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker containing ice water (~5 times the reaction volume). This will precipitate the crude product.
-
Isolation: Stir the slurry for 30 minutes in the ice bath. Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove succinimide and residual acid.
-
Purification: Dry the crude solid under vacuum. For higher purity, recrystallize the product from an appropriate solvent system, such as an ethanol/water or methanol/water mixture.[3][4]
Caption: Step-by-step experimental workflow for the synthesis.
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low or I'm recovering only starting material. What's wrong?
A1: Low conversion can stem from several factors. Systematically check the following:
-
Reagent Quality: N-Bromosuccinimide can degrade over time, especially if not stored properly (cool, dry, dark conditions). Use freshly opened or purified NBS for best results.
-
Insufficient Acid Catalyst: While some protocols proceed without a strong acid catalyst, its presence can be crucial for activating the brominating agent and increasing the reaction rate.[1][2]
-
Reaction Temperature Too Low: While low temperatures are necessary to control selectivity, a temperature that is too low may significantly slow down or stall the reaction. If no conversion is observed after an extended period, consider allowing the reaction to slowly warm to room temperature.
-
Moisture Contamination: Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can react with the brominating agent and decrease its effectiveness.[5]
Caption: Decision tree for troubleshooting low reaction yield.
Q2: My final product is impure, showing multiple spots on TLC. How can I improve purity?
A2: The primary impurity is typically the dibrominated product (3,6-dibromo-5-chloro-2-hydroxybenzoic acid) or unreacted starting material.
-
Issue: Over-bromination. The strongly activating -OH group makes the product susceptible to a second bromination.
-
Solution: Strictly control the stoichiometry. Do not use a large excess of the brominating agent; 1.05 to 1.1 equivalents is usually sufficient.[6] Add the brominating agent slowly and in small portions, maintaining a low temperature (0-5 °C) to manage the reaction's exothermicity.
-
-
Issue: Unreacted Starting Material. This indicates an incomplete reaction.
-
Solution: First, ensure your brominating agent is active. If it is, consider increasing the reaction time or allowing the temperature to rise to 15-20 °C towards the end of the reaction to push it to completion.
-
-
Issue: Isomer Formation. While the 3-bromo isomer is strongly favored, minor amounts of other isomers can form.
-
Solution: Careful purification by recrystallization is the most effective method to remove isomers. Experiment with different solvent systems (e.g., methanol/water, acetic acid/water) to find the optimal conditions for selectively crystallizing the desired product.
-
| Parameter | Recommendation for High Purity | Rationale |
| NBS Stoichiometry | 1.05 - 1.1 equivalents | Minimizes the chance of a second electrophilic attack on the product ring.[6] |
| Temperature | 0 - 5 °C | Reduces the reaction rate, giving better control and minimizing side reactions. |
| Reagent Addition | Slow, portion-wise addition | Prevents localized high concentrations of the brominating agent, which can lead to over-bromination. |
| Monitoring | TLC or HPLC | Allows the reaction to be stopped precisely when the starting material is consumed, preventing further reaction. |
Q3: I'm having difficulty purifying the crude product by recrystallization. What are the best practices?
A3: Purification can be challenging if the impurities have similar solubility to the product.
-
Solvent Selection: The key is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble at lower temperatures.
-
Start with polar protic solvents like ethanol, methanol, or acetic acid, and use water as an anti-solvent.
-
Dissolve the crude solid in the minimum amount of hot solvent. If impurities remain undissolved, perform a hot filtration.
-
Slowly add the anti-solvent (water) to the hot solution until it just begins to turn cloudy. Add a drop or two of the primary solvent to redissolve the precipitate, then allow the solution to cool slowly. Slow cooling promotes the formation of larger, purer crystals.
-
-
Pre-Purification Wash: Before recrystallization, washing the crude solid can be effective. A slurry wash with a solvent like cold acetonitrile can help remove the highly soluble succinimide byproduct.[6]
-
pH Adjustment: During the aqueous workup, ensure the solution is acidified well below the pKa of the carboxylic acid (typically pH < 2) to ensure it is fully protonated and minimally soluble in the aqueous phase, maximizing its precipitation.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the best brominating agent: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
-
A: Both can be effective. NBS is often preferred in a laboratory setting as it is a solid that is easier and safer to handle than liquid bromine. It can also offer higher selectivity in some cases. Elemental bromine is a cheaper bulk reagent but is highly corrosive and toxic, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Q: How critical is the choice of solvent?
-
A: The solvent plays a key role. Glacial acetic acid is a common choice as it readily dissolves the starting material and is polar enough to facilitate the electrophilic substitution. Acetonitrile is another excellent choice that can simplify workup, as it is easily removed under reduced pressure.[1][2] Chlorinated solvents can also be used but present greater environmental and disposal concerns.
-
-
Q: Can this compound be synthesized via a Kolbe-Schmitt reaction?
-
A: Theoretically, yes. The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide.[7][8] In this case, one would start with 2-bromo-4-chlorophenol[2][9]. However, this route presents its own regioselectivity challenges. The carboxylation can occur ortho or para to the hydroxyl group. While the ortho position is generally favored, obtaining exclusive carboxylation at the desired position (C2 relative to the -OH) can be difficult and may require significant optimization of counter-ions, temperature, and pressure.[5][10] For this specific target molecule, direct bromination of 5-chlorosalicylic acid is generally the more reliable and straightforward approach.
-
References
-
Zhang, J., et al. (2022). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Open Chemistry. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (2023, December 29). Kolbe–Schmitt reaction. [Link]
-
Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid. Retrieved January 16, 2026, from [Link]
-
BYJU'S. (n.d.). Kolbe's Reaction. Retrieved January 16, 2026, from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction. Retrieved January 16, 2026, from [Link]
-
Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620. [Link]
-
IUCr Journals. (2020). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate. [Link]
- Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
-
ResearchGate. (2022). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
- Google Patents. (2016). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
-
ResearchGate. (2020). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved January 16, 2026, from [Link]
-
The Organic Chemistry Tutor. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. YouTube. [Link]
- Google Patents. (2021).
-
Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved January 16, 2026, from [Link]
-
WIPO Patentscope. (2023). WO/2023/019849 - METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]
-
PubChem. (n.d.). 2-Bromo-4-chlorophenol. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
European Patent Office. (2024). EP4389733A1 - METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]
Sources
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- 2. 2-Bromo-4-chlorophenol synthesis - chemicalbook [chemicalbook.com]
- 3. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 [chemicalbook.com]
- 4. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. jk-sci.com [jk-sci.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 8. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 9. 2-Bromo-4-chlorophenol | C6H4BrClO | CID 69670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
Technical Support Center: Purification of 3-Bromo-5-chloro-2-hydroxybenzoic Acid
Welcome to the technical support resource for the purification of 3-Bromo-5-chloro-2-hydroxybenzoic acid (CAS 4068-58-0). This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate and require robust methods to remove reaction byproducts. We will explore the causality behind common purification challenges and provide field-proven protocols to achieve high purity.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.
Question: My final product has a persistent yellow or brownish tint, even after initial washing. What is the likely cause and solution?
Answer:
A persistent off-color tint in your this compound is typically indicative of residual colored impurities or degradation products.
-
Causality: The synthesis of halogenated salicylic acids can sometimes lead to the formation of small quantities of quinone-type structures or other chromophoric byproducts, especially if the reaction temperature was not well-controlled.[1] These compounds are often highly colored and can be difficult to remove by simple washing. Additionally, incomplete hydrolysis of a nitrile precursor, if used, can leave behind colored intermediates.[2]
-
Recommended Solution: Activated Carbon Treatment during Recrystallization
-
Follow the standard recrystallization protocol (detailed in Section 3).
-
After the crude product is fully dissolved in the minimum amount of hot solvent, add a very small amount (typically 1-2% by weight of your crude product) of activated carbon to the hot solution.
-
Stir the hot mixture for 5-10 minutes. The activated carbon will adsorb the highly conjugated, colored impurities.
-
Perform a hot filtration step to remove the activated carbon. This step is critical and must be done quickly to prevent premature crystallization in the filter funnel.
-
Allow the clarified, hot filtrate to cool slowly to yield decolorized crystals.
-
Question: I experienced a significant loss of yield after performing a recrystallization. Why did this happen and how can I prevent it?
Answer:
Low recovery from recrystallization is a common issue that can almost always be traced back to the choice and volume of the solvent.
-
Causality: The principle of recrystallization relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[3] Using an excessive volume of solvent is the most frequent error. Even in a good recrystallization solvent, your product will have some residual solubility at low temperatures. If too much solvent is used, a significant amount of the product will remain dissolved in the mother liquor after cooling, leading to poor recovery.
-
Recommended Solution: The "Minimum Hot Solvent" Technique
-
Place your crude solid in a flask and add a small volume of the chosen recrystallization solvent.
-
Heat the mixture to the boiling point of the solvent with stirring.
-
Add small portions of fresh, hot solvent dropwise until the solid just dissolves completely. The goal is to create a saturated solution at the solvent's boiling point.
-
Once dissolved, allow the solution to cool slowly and undisturbed to maximize crystal formation and recovery.
-
Question: My product "oiled out" during cooling instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline phase.
-
Causality: This typically happens for one of two reasons:
-
The boiling point of the recrystallization solvent is higher than the melting point of the solute.
-
The concentration of impurities is so high that it significantly depresses the melting point of the product, leading to the formation of a low-melting eutectic mixture.
-
-
Recommended Solution: Modifying the Cooling Process
-
Reheat the solution containing the oil until it is homogeneous again.
-
Add a small amount (5-10% more) of hot solvent to slightly decrease the saturation level.
-
Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period.
-
Try "scratching" the inside of the flask with a glass rod at the solution's surface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
If the problem persists, it indicates a high impurity load. An initial purification step, such as an acid-base extraction, should be performed before attempting recrystallization.
-
Section 2: Frequently Asked Questions (FAQs)
What are the most common byproducts in the synthesis of this compound?
The byproduct profile depends heavily on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as 5-chlorosalicylic acid or salicylic acid itself.[4][5]
-
Isomeric Products: Incorrectly halogenated isomers (e.g., bromination or chlorination at a different position on the aromatic ring) can be formed, which often have very similar physical properties to the desired product, making them difficult to separate.[6]
-
Products of Incomplete Reaction: If the synthesis involves hydrolysis of a nitrile, the corresponding benzonitrile (e.g., 5-bromo-2-chlorobenzonitrile) may be present.[2][7]
-
Over-halogenated Species: Products containing two bromine or two chlorine atoms.
How can I effectively assess the purity of my final product?
A combination of methods provides the most reliable assessment:
-
Melting Point Analysis: A pure compound will have a sharp melting point over a narrow range (typically < 2 °C). Impurities will cause the melting point to be depressed and broaden the range.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive way to visualize the number of components in your sample. A pure sample should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. It can separate and quantify even closely related isomers. HPLC is frequently cited for purity determination of this class of compounds.[2][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities if they are at a significant enough concentration (>1-5%).
Section 3: Detailed Experimental Protocols
Protocol 1: High-Purity Recrystallization
This protocol is designed to remove minor impurities and improve the crystalline quality of the product.
-
Solvent Selection: Choose a solvent system. A mixture of ethanol and water is often effective for substituted benzoic acids. The goal is to find a ratio where the compound is sparingly soluble at room temperature but fully soluble at the boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol/water mixture required to fully dissolve the solid at the boiling point, as described in the troubleshooting guide.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and perform a hot filtration as described previously.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification via Acid-Base Extraction
This method is highly effective for separating the acidic product from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel. The acidic this compound will be deprotonated and move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery.
-
Washing: Combine the aqueous extracts and wash them with a fresh portion of ethyl acetate to remove any trapped neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.
Section 4: Data & Visualization
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Suitability for this compound | Notes |
| Water | 100 | High | Low solubility, may require a co-solvent. | Good for final washing of the precipitated acid.[2] |
| Ethanol | 78 | High | High solubility, likely needs a co-solvent like water to reduce solubility when cold. | Good for dissolving the product initially. |
| Ethyl Acetate | 77 | Medium | Good solubility, may be a suitable single-solvent system. | Effective at dissolving many organic byproducts. |
| Toluene | 111 | Low | Low solubility, potentially useful for washing away non-polar impurities. | Not ideal as a primary recrystallization solvent. |
| Hexane | 69 | Low | Very low to insoluble. | Useful for washing the crude product to remove greasy, non-polar contaminants. |
Diagram 1: General Purification Workflow
Caption: Decision workflow for purifying crude this compound.
References
- Preparation method of 5-bromo-2-chlorobenzoic acid. (n.d.). Google Patents.
-
This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
3-Bromo-5-chloro-2-hydroxybenzaldehyde. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
5-Chloro-2-hydroxybenzoic acid. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]
-
Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
-
Showing metabocard for 3-Bromo-5-chloro-2,6-dihydroxybenzoic acid (HMDB0242162). (n.d.). HMDB. Retrieved January 17, 2026, from [Link]
-
Salicylic Acid-impurities. (n.d.). Pharmaffiliates. Retrieved January 17, 2026, from [Link]
-
Chemical Properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 19652-32-5). (n.d.). Cheméo. Retrieved January 17, 2026, from [Link]
-
Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. (n.d.). Agilent. Retrieved January 17, 2026, from [Link]
-
Plastic Behavior of 3-Bromo-5-chlorobenzoic Acid: Structural, Thermal, and Plastic Deformation Analysis. (2022). ACS Publications. Retrieved January 17, 2026, from [Link]
- Method of removing impurities from salicylo-salicylic acid and product obtainable thereby. (n.d.). Google Patents.
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Methods for the synthesis of salicylic acid. A review. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube. Retrieved January 17, 2026, from [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (2020). SAGE Journals. Retrieved January 17, 2026, from [Link]
- The synthetic method of the bromo- 2- chlorobenzoic acids of 5-. (n.d.). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
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- 6. scribd.com [scribd.com]
- 7. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Reactions of 3-Bromo-5-chloro-2-hydroxybenzoic acid
Welcome to the technical support center for 3-Bromo-5-chloro-2-hydroxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when using this versatile, yet sometimes challenging, chemical intermediate. As a substituted salicylic acid, its reactivity is governed by the interplay of its three functional groups: a carboxylic acid, a phenolic hydroxyl, and a halogenated aromatic ring. This guide provides in-depth, field-proven insights to help you troubleshoot your reactions and optimize your synthetic outcomes.
Section 1: Understanding the Reactivity Profile
This compound (CAS 4068-58-0) is a bifunctional aromatic compound whose utility stems from the differential reactivity of its hydroxyl and carboxylic acid groups, as well as the potential for modification at its halogenated positions.[1] The electron-donating hydroxyl group and the electron-withdrawing carboxylic acid and halogen groups create a unique electronic environment that dictates its behavior in chemical reactions. Understanding this balance is the first step in effective troubleshooting.
-
The Carboxylic Acid (-COOH): This group is the primary site for reactions like esterification and amidation. Its acidity is influenced by the adjacent hydroxyl and halogen substituents.[2]
-
The Phenolic Hydroxyl (-OH): This group is a nucleophile and can undergo O-alkylation to form ethers or O-acylation to form esters. It is also a strong activating group for electrophilic aromatic substitution, though the ring is already fully substituted.
-
The Aromatic Ring (C-Br and C-Cl bonds): The carbon-bromine bond is significantly more labile than the carbon-chlorine bond, making it the preferred site for metal-catalyzed cross-coupling reactions. The bond dissociation energy of a C-Br bond is lower than that of a C-Cl bond, facilitating its cleavage in reactions like dehalogenation or coupling.[3]
Section 2: Common Issues in Synthetic Transformations (Q&A Format)
This section addresses specific problems you may encounter during common synthetic procedures.
Esterification of the Carboxylic Acid Group
Question: I am attempting to synthesize the ethyl ester of this compound via Fischer esterification (Ethanol, H₂SO₄ catalyst), but my yields are consistently low (<40%) and the reaction stalls. What is going wrong?
Answer: This is a frequent issue stemming from several factors inherent to the substrate and reaction conditions.
-
Causality:
-
Steric Hindrance: The ortho-hydroxyl group sterically hinders the approach of the alcohol nucleophile to the carboxylic acid carbonyl, slowing the reaction rate compared to an unsubstituted benzoic acid.
-
Equilibrium Limitations: Fischer esterification is a reversible reaction. The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.
-
Phenol Reactivity: While less likely under these conditions, the phenolic -OH could potentially undergo side reactions, though it is generally less reactive than the primary alcohol.
-
-
Troubleshooting Protocol:
-
Aggressive Water Removal: The most critical step is to shift the equilibrium.
-
Method A: Dean-Stark Apparatus: Use a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) in conjunction with a Dean-Stark trap to physically remove water as it forms.
-
Method B: Drying Agents: Incorporate a chemical drying agent like molecular sieves (3Å or 4Å) directly into the reaction mixture.
-
-
Alternative Activation Methods: If equilibrium control is insufficient, bypass the Fischer conditions by using a more potent activating agent for the carboxylic acid. This avoids the generation of water altogether.
Activating Agent Co-reagent/Conditions Key Advantage Thionyl Chloride (SOCl₂) Reflux, then add alcohol Converts acid to highly reactive acid chloride. Oxalyl Chloride ((COCl)₂) Catalytic DMF, DCM solvent Milder than SOCl₂, byproducts are gaseous. DCC or EDC DMAP (cat.), Anhydrous solvent Carbodiimide coupling; mild conditions suitable for sensitive substrates. -
Increase Catalyst Load: A modest increase in the concentration of the acid catalyst (e.g., H₂SO₄, p-TsOH) can sometimes improve reaction rates, but be mindful of potential charring or side reactions at elevated temperatures.
-
Ether Synthesis at the Phenolic Hydroxyl Group
Question: I am trying to perform a Williamson ether synthesis to make a methyl ether using sodium hydride (NaH) and methyl iodide (MeI), but I am getting a complex mixture of products and a significant amount of unreacted starting material.
Answer: This outcome typically points to issues with base selection, substrate reactivity, or competing reaction pathways. The Williamson ether synthesis is an Sₙ2 reaction, and its success is highly dependent on minimizing competing pathways like elimination or reactions at other sites.[4]
-
Causality:
-
Incomplete Deprotonation: The acidity of the carboxylic acid proton (pKa ≈ 2-3) is far greater than that of the phenolic proton (pKa ≈ 8-10). The first equivalent of base will deprotonate the carboxylic acid, forming the carboxylate. A second equivalent of a strong base is required to deprotonate the phenol to form the desired nucleophile (the phenoxide). Using only one equivalent of base will result in no reaction at the hydroxyl site.
-
Poor Nucleophilicity of Carboxylate: The resulting carboxylate is a relatively weak nucleophile and is unlikely to react with methyl iodide at an appreciable rate compared to the phenoxide.
-
Saponification: If you are starting with an ester derivative of the benzoic acid and using a base like NaOH or KOH in a protic solvent, you risk hydrolyzing your ester back to the carboxylic acid.
-
-
Troubleshooting Workflow:
The following workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for Williamson ether synthesis.
-
Recommended Protocol (Two-Step):
-
Esterification: First, protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) using the methods described in Section 2.1. Purify this intermediate.
-
Ether Synthesis: Dissolve the ester intermediate in an anhydrous aprotic solvent like THF or DMF under an inert atmosphere (N₂ or Ar). Add 1.1 equivalents of a strong base like sodium hydride (NaH). Allow the deprotonation to proceed (often with visible H₂ evolution) for 30-60 minutes. Then, add 1.1-1.2 equivalents of the alkylating agent (e.g., methyl iodide) and stir at the appropriate temperature until the reaction is complete by TLC analysis.
-
Decarboxylation
Question: I need to synthesize 3-bromo-5-chlorophenol by removing the carboxylic acid group. Heating the starting material neat or in a high-boiling solvent like diphenyl ether gives very slow conversion and significant decomposition. How can I facilitate this reaction?
Answer: The thermal decarboxylation of salicylic acids is a known process but often requires very high temperatures (200-230 °C), which can lead to degradation.[5] The mechanism is believed to involve a proton transfer, which is sterically favored by the ortho-hydroxyl group.[5] The reaction can be significantly improved by using a suitable solvent or catalyst.
-
Causality:
-
High Activation Energy: The C-C bond cleavage has a high activation energy, requiring substantial thermal input.
-
Sublimation/Decomposition: At the required temperatures, the starting material may sublime out of the reaction zone or decompose, leading to low yields and tar formation.
-
-
Troubleshooting & Optimization:
-
Catalysis: The use of a metal catalyst can dramatically lower the required temperature.
-
Copper Catalysts: Catalytic amounts of copper salts (e.g., basic copper carbonate, copper(I) oxide) or copper powder in a high-boiling solvent like quinoline are classic conditions for decarboxylation.
-
Metal Benzoates: A patented method describes using molten non-hydroxylated benzoic acid containing a catalytic amount of a metal benzoate (e.g., nickel, magnesium, or potassium benzoate) at temperatures of 180-250 °C.[6]
-
-
Solvent Choice: The solvent can play a crucial role.
-
High-Boiling Solvents: Using a high-boiling, inert solvent helps to maintain a consistent temperature and prevent sublimation. Examples include benzoic acid, diphenyl ether, or N-methyl-2-pyrrolidone (NMP).[5]
-
Proton Source: A solvent that can act as a proton source can facilitate the proposed bimolecular decarboxylation mechanism.[5]
-
-
-
Sample Protocol Outline:
-
Combine this compound with a high-boiling solvent (e.g., quinoline).
-
Add a catalytic amount (5-10 mol%) of basic copper carbonate.
-
Heat the mixture under an inert atmosphere to a temperature where CO₂ evolution is observed (typically >180 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture and perform a workup (e.g., acidify, extract with ether, and purify).
-
Palladium-Catalyzed Cross-Coupling
Question: I am attempting a Suzuki coupling with an arylboronic acid at the C-Br position, but I am observing significant amounts of debromination (replacement of -Br with -H) and low yields of the desired biaryl product.
Answer: This is a common challenge in cross-coupling reactions. Debromination is a major side reaction, often competing with the desired catalytic cycle. The C-Br bond is the reactive site for this transformation.[7][8]
-
Causality:
-
Protonolysis: The aryl-palladium intermediate can be protonated by trace water or other protic sources in the reaction mixture before it can undergo transmetalation with the boronic acid.
-
β-Hydride Elimination: While not possible directly from the aryl-palladium species, interactions with other reagents could lead to hydride-donating pathways.
-
Catalyst Inhibition: The free carboxylic acid or phenolic hydroxyl can coordinate to the palladium center, potentially inhibiting the catalyst or altering its reactivity.
-
-
Troubleshooting Protocol:
Caption: Decision tree for troubleshooting Suzuki coupling reactions.
-
Protecting Groups: The most robust solution is to protect the acidic protons. Convert the carboxylic acid to an ester and the phenol to a stable ether (e.g., methyl or benzyl ether) prior to the coupling reaction.
-
Base Selection: Use a non-nucleophilic, anhydrous base. Finely ground and oven-dried K₂CO₃ or Cs₂CO₃ are often superior to aqueous base solutions which introduce water.
-
Ligand Screening: The choice of phosphine ligand is critical. For a potentially challenging substrate, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos often give superior results by promoting the desired reductive elimination step over side reactions.
-
Rigorous Inert Conditions: Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is thoroughly degassed to remove oxygen, which can degrade the palladium catalyst.
-
Section 3: Purification Guide
Question: My crude product is an off-white or brown solid. What is the best method for purification?
Answer: The purification strategy depends on the nature of the impurities. Given the acidic nature of the starting material and many of its derivatives, a combination of techniques is often most effective.
| Method | When to Use | Protocol Summary | Common Pitfalls |
| Acid-Base Extraction | To remove non-acidic or non-phenolic impurities. | Dissolve crude material in an organic solvent (e.g., EtOAc, Et₂O). Wash with a saturated NaHCO₃ solution to extract the carboxylic acid into the aqueous layer. Re-acidify the aqueous layer with HCl to precipitate the pure product. | Emulsion formation; incomplete precipitation if pH is not low enough. |
| Recrystallization | When the product is the major component and impurities have different solubilities. | Screen various solvents (e.g., Ethanol/Water, Toluene, Acetic Acid/Water). Dissolve in a minimum of hot solvent and allow to cool slowly. | Oiling out instead of crystallizing; co-precipitation of impurities. |
| Steam Distillation | For purification of volatile derivatives, especially after decarboxylation to form phenols. | Pass steam through the heated crude mixture. The volatile product co-distills with the water and can be collected.[9] | Not suitable for non-volatile or thermally unstable compounds. |
| Column Chromatography | For separating mixtures with similar polarities or when other methods fail. | Use silica gel. A solvent system of Hexanes/Ethyl Acetate with 1% Acetic Acid often works well to keep the carboxylic acid protonated and prevent streaking on the column. | Irreversible adsorption to silica; streaking if no acid modifier is used. |
References
- Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
-
LookChem. (n.d.). Cas 321-14-2, 5-Chloro-2-hydroxybenzoic acid. Retrieved January 17, 2026, from [Link]
-
Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
-
Human Metabolome Database. (2021). Showing metabocard for 3-Bromo-5-chloro-2,6-dihydroxybenzoic acid (HMDB0242162). Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). US1686913A - Purification of benzoic acid and its derivatives.
-
ACS Publications. (n.d.). Oxidation of Aromatic Acids. IV. Decarboxylation of Salicylic Acids. The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). US3061651A - Manufacture of phenols by decarboxylation of salicylic acids.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved January 17, 2026, from [Link]
-
Chemistry Stack Exchange. (2017). Decarboxylation of Salicylic acid. Retrieved January 17, 2026, from [Link]
-
European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine | Request PDF. Retrieved January 17, 2026, from [Link]
-
Reddit. (2021). Catalyst for Decarboxylation of Salicylic Acid? : r/chemhelp. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2019). 17.2: Substituted Benzoic Acids. Retrieved January 17, 2026, from [Link]
Sources
- 1. This compound | C7H4BrClO3 | CID 3649920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. US3061651A - Manufacture of phenols by decarboxylation of salicylic acids - Google Patents [patents.google.com]
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- 8. researchgate.net [researchgate.net]
- 9. US1686913A - Purification of benzoic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Synthesis and Purification of 3-Bromo-5-chloro-2-hydroxybenzoic Acid
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-chloro-2-hydroxybenzoic acid. As a critical intermediate in various synthetic pathways, achieving high purity is paramount. This document provides a comprehensive troubleshooting guide in a question-and-answer format to address common challenges encountered during its synthesis and purification.
Introduction: The Synthetic Challenge
The synthesis of this compound, also known as 3-bromo-5-chlorosalicylic acid, typically proceeds via the electrophilic bromination of 5-chlorosalicylic acid. While seemingly straightforward, this reaction is prone to the formation of several impurities, including regioisomers and poly-halogenated species. The hydroxyl and carboxylic acid groups are activating ortho-, para-directors, which complicates the regioselectivity of the bromination.[1] Controlling the reaction conditions is therefore critical to maximize the yield of the desired product and simplify subsequent purification.
This guide will walk you through potential pitfalls in the synthesis and provide robust, field-proven protocols for purification and analysis to ensure your final compound meets the stringent purity requirements for downstream applications.
Core Synthesis Workflow
A general workflow for the synthesis and purification is outlined below. Subsequent sections will address specific troubleshooting questions related to each stage of this process.
Caption: General Synthesis and Purification Workflow.
Troubleshooting Guide & FAQs
Part 1: The Bromination Reaction
Question 1: My reaction is sluggish, and I have a significant amount of unreacted 5-chlorosalicylic acid. What could be the cause?
Answer: Several factors can lead to an incomplete reaction:
-
Insufficient Brominating Agent: Ensure you are using at least a stoichiometric equivalent of the brominating agent (e.g., Br₂ or N-Bromosuccinimide). A slight excess (1.05-1.1 eq.) can often drive the reaction to completion, but be mindful that a large excess can promote di-bromination.
-
Low Reaction Temperature: Electrophilic aromatic substitution is temperature-dependent. If you are running the reaction at room temperature and it is stalling, a modest increase in temperature (e.g., to 40-50 °C) can significantly increase the reaction rate. Always monitor the reaction by a suitable technique like Thin Layer Chromatography (TLC) to avoid over-bromination.[2]
-
Poor Reagent Quality: N-Bromosuccinimide (NBS) can decompose over time. It is recommended to use freshly recrystallized NBS for best results. Similarly, bromine can contain impurities. Using a fresh, high-purity source is advisable.
-
Solvent Issues: While glacial acetic acid is a common solvent, ensure it is anhydrous. The presence of water can affect the reactivity of the brominating species.
Question 2: My final product is contaminated with a significant amount of an isomeric impurity. How can I improve the regioselectivity?
Answer: The formation of isomers, particularly 3,5-dibromosalicylic acid or bromination at other positions, is a common challenge due to the activating nature of the -OH and -COOH groups.
-
Mechanism Insight: The hydroxyl group is a powerful ortho-, para-director. Since the para-position (C5) is already occupied by chlorine, bromination is directed to the ortho-positions (C3 and the position next to the carboxyl group). Bromination at C3 is sterically less hindered and electronically favored, but the formation of other isomers can occur.
-
Controlling Reaction Conditions:
-
Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can enhance selectivity by favoring the kinetically controlled product, which is often the desired C3-brominated isomer.
-
Rate of Addition: Add the brominating agent dropwise to the solution of 5-chlorosalicylic acid. This maintains a low concentration of the electrophile in the reaction mixture, which can suppress further reactions and improve selectivity.[2]
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often considered a milder and more selective brominating agent than elemental bromine.[3] Using NBS in a solvent like dichloromethane or acetonitrile could offer better control.[4]
-
Part 2: Purification of the Crude Product
Question 3: I'm having trouble purifying my crude this compound by recrystallization. What is a good solvent system?
Answer: Selecting the right recrystallization solvent is crucial. The ideal solvent should dissolve the compound well when hot but poorly when cold. For halogenated benzoic acids, several systems can be effective.
-
Single Solvent System:
-
Glacial Acetic Acid: This is often used as the reaction solvent and can be a good choice for recrystallization. After the reaction, the crude product can be precipitated by adding ice-water, filtered, and then redissolved in a minimal amount of hot glacial acetic acid, followed by slow cooling.
-
Toluene: Toluene can be an effective solvent for recrystallizing chloro- and bromo-substituted acids.[5]
-
-
Mixed Solvent System: A mixed solvent system provides finer control over solubility. A common approach is to dissolve the crude product in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise to the hot solution until turbidity appears.
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, allow it to cool slowly.
-
Toluene/Petroleum Ether (or Hexanes): Dissolve in hot toluene and add petroleum ether or hexanes until persistent cloudiness is observed.[5]
-
Table 1: Recommended Recrystallization Solvents
| Solvent/System | Rationale & Use Case | Key Considerations |
| Glacial Acetic Acid | Often the reaction solvent; good for removing non-polar impurities. | Ensure slow cooling to form well-defined crystals. Can be difficult to remove completely. |
| Toluene | Effective for aromatic acids; good at excluding more polar impurities. | Use in a well-ventilated fume hood. |
| Ethanol/Water | A versatile polar system. Ethanol dissolves the compound, and water acts as the anti-solvent. | The ratio is critical; start with minimal hot ethanol. |
| Toluene/Hexanes | Good for removing residual starting material and less polar byproducts. | Hexanes are highly flammable. Add slowly to the hot toluene solution. |
Question 4: Recrystallization is not removing the isomeric impurity. What is my next step?
Answer: Isomers often have very similar solubility profiles, making separation by recrystallization difficult. In this case, column chromatography is the recommended next step.
-
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase. The subtle differences in polarity between your desired product and the isomeric impurity can be exploited for separation.
-
Recommended Conditions:
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. A small amount of acetic acid (0.5-1%) is often added to the eluent system to keep the carboxylic acid protonated and prevent peak tailing on the silica gel.
-
Gradient Elution: Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate + 0.5% Acetic Acid) and gradually increase the proportion of ethyl acetate. This will elute the less polar compounds first. The desired product and its isomers will elute at different points in the gradient.
-
Monitoring: Use TLC to determine the appropriate solvent system and to track the separation during the column run.
-
Caption: Workflow for Chromatographic Purification.
Part 3: Purity Analysis
Question 5: How can I accurately assess the purity of my final product?
Answer: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method is typically effective for salicylic acid derivatives.[6]
-
Protocol: A standard method would involve a C18 column with a mobile phase consisting of an acidified aqueous buffer (e.g., 0.1% phosphoric or formic acid in water) and an organic modifier like acetonitrile or methanol.[6][7] The acidic modifier is crucial to suppress the ionization of the carboxylic acid, ensuring sharp, symmetrical peaks.[6]
-
Detection: UV detection, typically around 230 nm or 305 nm, provides good sensitivity for the aromatic system.
-
Purity Calculation: Purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
-
Table 2: Example HPLC Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 50% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure of the final product and identifying impurities if they are present in sufficient quantities (>1-5%).
-
Expected Spectrum: For this compound, you would expect to see two distinct aromatic protons, each appearing as a doublet due to meta-coupling. The hydroxyl and carboxylic acid protons will appear as broad singlets.
-
Impurity Identification: The presence of unreacted 5-chlorosalicylic acid would show a different splitting pattern in the aromatic region. A di-brominated product would show only one aromatic proton (a singlet). Comparing the integration of impurity peaks to the product peaks can provide a semi-quantitative purity estimate.
-
-
Melting Point: A sharp melting point range that is consistent with the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
- US Patent US2811547A.Process for preparing s-chlorosalicylic.
-
Common Organic Chemistry. Bromination - Common Conditions.[Link]
-
Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed.[Link]
-
Agilent. Fast Method Development of Salicylic Acid Process Impurities.[Link]
-
Royal Society of Chemistry. Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents - Supporting Information.[Link]
-
Agilent. Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers.[Link]
-
PubChem. this compound.[Link]
-
CABI Digital Library. The optimization of the conditions of separating the salicylic acid in hplc.[Link]
-
Chemistry Stack Exchange. HPLC method for salicylic acid.[Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Journals.[Link]
-
Royal Society of Chemistry. SUPPLEMENTARY INFORMATION.[Link]
-
Reddit. Recrystallization from acetic acid?[Link]
-
Recrystallization of Salicylic acid. SlideShare.[Link]
-
ResearchGate. Emerging investigators series: Comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid.[Link]
-
CP Lab Safety. 3-Bromo-5-chlorosalicylaldehyde, 25g, Each.[Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. 5-Chloro-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. agilent.com [agilent.com]
Technical Support Center: Synthesis of 3-Bromo-5-chloro-2-hydroxybenzoic Acid
Welcome to the technical support guide for the synthesis of 3-Bromo-5-chloro-2-hydroxybenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, with a focus on identifying and mitigating common side reactions.
Overview of the Primary Synthetic Pathway
The most common and direct route to this compound involves the electrophilic aromatic substitution (bromination) of 5-chlorosalicylic acid. The starting material, 5-chlorosalicylic acid, is typically prepared by the direct chlorination of salicylic acid.[1][2] The hydroxyl (-OH) and carboxyl (-COOH) groups of the salicylic acid backbone are ortho-, para-directing activators, while the chloro (-Cl) group is a deactivating ortho-, para-director. The powerful activating effect of the hydroxyl group ultimately directs the incoming bromine electrophile to the C-3 position, which is ortho to the hydroxyl group.
Caption: General synthetic workflow for this compound and key side reaction pathways.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis. Each question is followed by a detailed explanation of the underlying cause and actionable steps for resolution.
Q1: My post-reaction analysis (TLC/HPLC/NMR) shows multiple brominated isomers. How can I improve the regioselectivity for the desired 3-bromo product?
A1: Cause and Mitigation of Isomer Formation
The formation of isomers during the bromination of 5-chlorosalicylic acid is a common challenge stemming from the complex interplay of directing groups on the aromatic ring. While the hydroxyl group strongly directs ortho and para, the chlorine and carboxylic acid groups also exert influence.
-
Mechanism Insight: The hydroxyl group is a powerful activating group, making the positions ortho and para to it highly nucleophilic and susceptible to electrophilic attack. The desired C-3 position is ortho to the -OH group. However, the C-5 position is already occupied by chlorine. The other ortho position (C-6) and para position (C-4) are sterically hindered or electronically influenced by the other substituents. In non-polar solvents, monobromination is favored, but achieving perfect regioselectivity requires careful control.[3][4]
-
Troubleshooting Steps:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile can offer higher regioselectivity compared to elemental bromine (Br₂) in some cases.[5] NBS provides a slow, steady concentration of the bromine electrophile.
-
Solvent Polarity: Performing the reaction in a non-polar solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) can suppress the ionization of the phenol group, reducing the ring's activation and minimizing side reactions.[4] Polar protic solvents like water or acetic acid can enhance the reactivity of the phenol, potentially leading to over-reaction or reduced selectivity.[6]
-
Temperature Control: Run the reaction at the lowest feasible temperature. Electrophilic aromatic substitutions are often exothermic. Maintaining a low and constant temperature (e.g., 0-5 °C) throughout the addition of the brominating agent is critical for maximizing selectivity.[3]
-
Rate of Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This prevents localized high concentrations of the electrophile, which can overcome the subtle energetic differences between potential reaction sites and lead to a mixture of isomers.
-
Q2: I'm observing a significant amount of a di-brominated impurity. What is causing this over-bromination and how can I prevent it?
A2: Preventing Di-bromination
Over-bromination is a frequent side reaction because the hydroxyl group makes the aromatic ring highly activated, even after the first halogenation.[7]
-
Mechanism Insight: The initial product, this compound, is still an activated aromatic ring and can undergo a second electrophilic substitution if a sufficient concentration of the brominating agent and activating conditions are present.
-
Troubleshooting Steps:
-
Strict Stoichiometry: Use a precise molar equivalent of the brominating agent (1.0 to 1.05 equivalents). An excess of bromine is the most common cause of polyhalogenation.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.
-
Lower Temperature: As with improving regioselectivity, lower reaction temperatures decrease the overall reaction rate, providing a larger window to stop the reaction after mono-bromination is complete.
-
Solvent Choice: Using less polar solvents can moderate the reactivity of the substrate and reduce the likelihood of a second bromination.[4]
-
Q3: My final product is contaminated with a phenolic compound lacking a carboxyl group. What is this impurity and how did it form?
A3: Identifying and Preventing Decarboxylation
The impurity is likely 2-Bromo-4-chlorophenol , the product of decarboxylation (loss of CO₂).
-
Mechanism Insight: Salicylic acids are susceptible to decarboxylation when heated, a reaction that proceeds by removing the carboxyl group.[8] The reaction is often catalyzed by acid and occurs at elevated temperatures, typically above 200°C, but can happen at lower temperatures over long reaction times or in the presence of certain catalysts.[9][10]
-
Troubleshooting Steps:
-
Maintain Low Temperature: This is the most critical factor. Ensure the reaction temperature does not exceed what is necessary for the bromination to proceed at a reasonable rate. Avoid any localized overheating.
-
Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Once TLC/HPLC shows full conversion of the starting material, proceed with the workup.
-
Workup Conditions: During workup, avoid prolonged heating. If distillation is used to remove solvents, use reduced pressure to keep the temperature low.
-
Caption: A decision tree for troubleshooting common side reactions during the synthesis.
Q4: What are the best practices for purifying the final product to remove these side products?
A4: Purification Strategies
The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is often the most effective method for removing small to moderate amounts of impurities, especially isomers and over-brominated products.
-
Solvent Selection: A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should remain soluble or insoluble at all temperatures. Common solvent systems include:
-
Ethanol/Water
-
Acetic Acid/Water
-
Toluene
-
-
A detailed protocol is provided in the next section.
-
-
Acid-Base Extraction: This can be useful for separating the desired carboxylic acid product from non-acidic impurities like the decarboxylated phenol, although the phenol is also acidic. A careful pH-controlled extraction can sometimes achieve separation based on the difference in pKa values between the carboxylic acid and the phenol.
-
Column Chromatography: For difficult separations or for obtaining very high purity material, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexanes, often with a small amount of acetic acid to prevent peak tailing, is a good starting point.
Q5: Could impurities in my 5-chlorosalicylic acid starting material be causing issues?
A5: Impact of Starting Material Purity
Absolutely. Impurities from the initial chlorination of salicylic acid will carry through and react in the subsequent bromination step, leading to a complex product mixture.
-
Common Starting Material Impurities:
-
Unreacted Salicylic Acid: Will be brominated to form 3-bromo- and 5-bromosalicylic acid, as well as 3,5-dibromosalicylic acid.
-
3,5-Dichlorosalicylic Acid: This is a common by-product from the chlorination step.[1][11] It will not brominate under normal conditions but will be difficult to separate from the final product due to its similar physical properties.
-
-
Preventative Measure: Always verify the purity of your 5-chlorosalicylic acid starting material by melting point, NMR, or HPLC before beginning the bromination. If necessary, purify the starting material by recrystallization.
Data Summary Table
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Identification Notes |
| Target Product | C₇H₄BrClO₃ | 251.46[12] | Main Reaction | Desired product. |
| 3,5-Dichlorosalicylic Acid | C₇H₄Cl₂O₃ | 207.01 | Impurity in starting material | Appears as a separate spot/peak; will not brominate. |
| 3,5-Dibromosalicylic Acid | C₇H₄Br₂O₃ | 295.91 | Bromination of unreacted salicylic acid | Higher molecular weight impurity. |
| 2-Bromo-4-chlorophenol | C₆H₄BrClO | 207.45 | Decarboxylation of target product | Lacks carboxylic acid proton in ¹H NMR and C=O stretch in IR. |
Detailed Experimental Protocols
Protocol A: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-chlorosalicylic acid (1.0 eq) in glacial acetic acid. Cool the flask to 0-5 °C in an ice-water bath.
-
Bromination: Dissolve elemental bromine (1.0 eq) in a small amount of glacial acetic acid and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate with 1% acetic acid).
-
Quenching: Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing cold water. A precipitate should form.
-
Isolation: Stir the aqueous mixture for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove acetic acid and any residual bromine.
-
Drying: Dry the crude product under vacuum. The product can then be purified by recrystallization as described in Protocol B.
Protocol B: Purification by Recrystallization
-
Solvent Addition: Place the crude, dry product in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 80% ethanol in water) to just cover the solid.
-
Dissolution: Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. If some solid remains, add a small amount more solvent until a clear solution is obtained at the boiling point.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this cooling period to allow for the formation of well-defined crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven. Verify purity by measuring the melting point and acquiring analytical data (NMR, HPLC).
References
- Google Patents. US2811547A - Process for preparing s-chlorosalicylic.
- Google Patents. A kind of improvement synthetic method of 5 chloro-salicylic acid.
-
NSF Public Access Repository. Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. [Link]
-
Chemistry Steps. Reactions of Phenols. [Link]
-
Brainly.in. Salicylic acid decarbodxylation. [Link]
- Google Patents. CN101684061A - Method for simply recovering 5-chloro-salicylic acid synthetic solvent.
- Google Patents.
-
Chemistry Stack Exchange. Decarboxylation of Salicylic acid. [Link]
-
Chemistry Stack Exchange. Halogenation of Phenol. [Link]
-
BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]
-
Wikipedia. Phenol. [Link]
-
Phenol reaction. [Link]
-
Reddit. Decarboxylation of Salicylic Acid Mechanism. [Link]
-
Sciencemadness Discussion Board. Synthesis: Making phenol by catalytically decarboxylating salicylic acid in benzoic acid. [Link]
-
MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
PubChem. This compound. [Link]
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- 3. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 4. mlsu.ac.in [mlsu.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Phenol - Wikipedia [en.wikipedia.org]
- 8. brainly.in [brainly.in]
- 9. US3061651A - Manufacture of phenols by decarboxylation of salicylic acids - Google Patents [patents.google.com]
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- 12. This compound | C7H4BrClO3 | CID 3649920 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability of 3-Bromo-5-chloro-2-hydroxybenzoic acid under different reaction conditions
Answering the call for robust, field-tested guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource on the stability of 3-Bromo-5-chloro-2-hydroxybenzoic acid. As Senior Application Scientists, we have synthesized available data on related chemical structures to construct a predictive and practical guide. This document moves beyond simple instructions to explain the fundamental chemical principles governing the stability of this molecule, ensuring you can anticipate challenges, troubleshoot effectively, and maintain the integrity of your experiments.
Frequently Asked Questions (FAQs): Core Stability Profile
This section addresses the most common questions regarding the handling, storage, and inherent stability of this compound.
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound is influenced by four main factors, stemming from its structural motifs: the salicylic acid core, the phenolic hydroxyl group, and the halogen substituents.
-
Thermal Stress: The molecule is a derivative of salicylic acid, which is known to undergo thermal decarboxylation at elevated temperatures (typically above 200°C) to yield the corresponding phenol and carbon dioxide.[1][2][3]
-
pH Extremes: Both strongly acidic and strongly basic conditions can promote hydrolysis or other degradative reactions. Basic conditions, in particular, can deprotonate the phenolic hydroxyl and carboxylic acid groups, potentially increasing susceptibility to oxidation.
-
Oxidative Stress: The electron-rich phenolic ring is susceptible to oxidation.[4] Oxidizing agents can lead to the formation of phenoxyl radicals, which may then dimerize or polymerize, or lead to ring-opening byproducts.[4][5]
-
Photolytic Stress: Aromatic halogenated compounds can be susceptible to photodecomposition upon exposure to UV light.[6][7] This can involve the cleavage of the carbon-halogen bond.
Q2: What are the ideal storage conditions for this compound?
A2: Based on its chemical properties, the ideal storage conditions are designed to mitigate the risks outlined above. The compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative and thermal degradation.
Q3: Is this compound stable in common HPLC solvents like acetonitrile and methanol?
A3: Yes, this compound is generally stable in common organic solvents like acetonitrile and methanol under typical analytical conditions (room temperature, protected from light). However, for prolonged storage of stock solutions, it is best practice to store them at low temperatures (e.g., -20°C) to prevent any slow degradation. Stability-indicating HPLC methods for salicylic acid often use acetonitrile as a component of the mobile phase, suggesting good short-term stability.[8][9]
Q4: What are the likely degradation products I should look for when analyzing this compound?
A4: The primary degradation products will depend on the type of stress applied:
-
Thermal Degradation: The most probable product is 2-Bromo-4-chlorophenol, formed via decarboxylation.
-
Oxidative Degradation: Expect more complex product profiles, including hydroxylated derivatives and C-C or C-O coupled dimers and oligomers.[4]
-
Photodegradation: Potential products could include de-halogenated species (e.g., 5-chloro-2-hydroxybenzoic acid or 3-bromo-2-hydroxybenzoic acid).
-
Hydrolytic Degradation: Under harsh conditions, hydrolysis of the halogen substituents is possible, though generally difficult on an aromatic ring.
Troubleshooting Guide: Addressing Stability in Practice
This guide provides solutions to common problems encountered during experimentation.
Q1: I'm running a reaction at high temperature and seeing significant loss of my starting material with the formation of a major, less polar byproduct. What is happening?
A1: You are likely observing thermal decarboxylation. Salicylic acid derivatives are known to lose CO2 at temperatures exceeding 200°C, a process that can be catalyzed by metals or occur in high-boiling solvents.[1][2] The product, 2-Bromo-4-chlorophenol, is more volatile and less polar than the starting carboxylic acid.
Solution Workflow:
-
Confirm Identity: Analyze the byproduct by LC-MS to confirm its mass corresponds to 2-Bromo-4-chlorophenol.
-
Lower Reaction Temperature: If the reaction chemistry allows, reduce the temperature. Explore if a catalyst could enable the reaction to proceed at a lower temperature.
-
Protect the Carboxylic Acid: If high temperatures are unavoidable, consider temporarily protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed post-reaction to regenerate the acid.
Q2: My reaction solution is turning dark brown/black upon addition of an oxidizing agent or exposure to air over time. Why?
A2: This discoloration is a classic sign of phenol oxidation. The phenolic hydroxyl group in your molecule is being oxidized to a phenoxyl radical. These radicals are highly reactive and can couple together to form colored polymeric materials.[4]
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for reaction discoloration.
Q3: I see multiple new peaks in my chromatogram after leaving my sample in the autosampler over the weekend. What should I do?
A3: This suggests limited stability in the dissolution solvent under ambient light and temperature. Photodegradation or slow oxidation are the most likely causes.
Validation and Prevention Protocol:
-
Re-prepare and Re-inject: Immediately prepare a fresh sample from your stock solid and inject it. If the extra peaks are gone, it confirms degradation occurred in the prepared sample.
-
Light Protection: Use amber vials or vials wrapped in aluminum foil for your autosampler.
-
Temperature Control: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).
-
Time-Lapse Study: Inject the same sample at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of degradation and establish a maximum allowable time from sample preparation to injection.
Protocols for Forced Degradation Studies
Forced degradation (or stress testing) is crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of a drug substance.[10] The goal is to achieve 5-20% degradation of the active ingredient.
Workflow for a Forced Degradation Study:
Caption: General workflow for a forced degradation study.
Protocol 1: Acid and Base Hydrolysis
-
Preparation: Prepare solutions of the compound (approx. 0.5 mg/mL) in 0.1 M HCl and 0.1 M NaOH. Prepare a control solution in purified water.
-
Stress Application:
-
For acid hydrolysis, heat the solution at 60-80°C.[9]
-
For base hydrolysis, degradation is often rapid; conduct the study at room temperature.
-
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the aliquot (add an equimolar amount of base for the acid sample, and acid for the base sample) and dilute with mobile phase to the target analytical concentration.
-
Analysis: Analyze by a suitable stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a solution of the compound (approx. 0.5 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Stress Application: Add hydrogen peroxide to a final concentration of 3-30%.[11] Keep the solution at room temperature, protected from light.
-
Sampling & Quenching: Withdraw aliquots at time points. There is typically no need to quench H2O2 before HPLC analysis, but if needed, sodium bisulfite can be used.
-
Analysis: Analyze by HPLC. Be aware that oxidative degradation can produce many products.[4]
Protocol 3: Thermal Degradation
-
Preparation: Prepare a solution of the compound (approx. 0.5 mg/mL) in a neutral solvent (e.g., 50:50 acetonitrile:water). Also, place the solid powder in a vial.
-
Stress Application: Place the solution and the solid sample in a calibrated oven at 70-80°C.[10]
-
Sampling: For the solution, follow the procedure for hydrolytic studies. For the solid, remove the vial at time points, allow it to cool, and then prepare a solution for analysis.
-
Analysis: Analyze by HPLC, paying close attention to potential decarboxylation products.[1]
Protocol 4: Photolytic Degradation
-
Preparation: Prepare solutions of the compound (approx. 0.5 mg/mL). Prepare a "dark" control sample by wrapping a vial in aluminum foil.
-
Stress Application: Place the uncapped vials (covered with quartz glass) in a photostability chamber, exposing them to a light source that provides both UV and visible output (e.g., option 2 of the ICH Q1B guideline).
-
Sampling & Analysis: Sample at appropriate time intervals and analyze by HPLC.
Summary of Predicted Stability
The following table summarizes the expected stability of this compound under various conditions, based on data from related compounds.
| Stress Condition | Reagent/Parameter | Expected Stability | Probable Degradation Products | Reference |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Likely Stable | Minimal degradation expected. | [9][11] |
| Base Hydrolysis | 0.1 M NaOH, RT | Moderate Degradation | Potential for slow dehalogenation or other reactions. | [9][11] |
| Oxidation | 3% H₂O₂, RT | Unstable | Dimerized products, hydroxylated species, ring-opened fragments. | [4][5] |
| Thermal (Solid) | 80°C | Stable | Minimal degradation expected at this temperature. | [10] |
| Thermal (Melt) | >200°C | Unstable | Decarboxylation to 2-Bromo-4-chlorophenol. | [1][3] |
| Photolytic | UV/Visible Light | Moderately Unstable | Dehalogenated byproducts. | [6][7] |
References
-
Song, Z., et al. (2016). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Environmental Science & Technology. Available at: [Link]
-
Yao, B., et al. (2019). Oxidation of 2,4-bromophenol by UV/PDS and formation of bromate and brominated products: A comparison to UV/H2O2. ResearchGate. Available at: [Link]
-
Patil, S. A., et al. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. Semantic Scholar. Available at: [Link]
-
Patil, S. A., et al. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences. Available at: [Link]
-
Patil, S. A., et al. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences. Available at: [Link]
-
Wang, C., et al. (2021). A combined experimental and computational study on the oxidative degradation of bromophenols by Fe(VI) and the formation of self-coupling products. Journal of Cleaner Production. Available at: [Link]
-
Al-Majthoub, M. M., et al. (2020). Force degradation studies data for methyl salicylate. ResearchGate. Available at: [Link]
-
Kumar, V., et al. (2014). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]
-
Choudhry, G. G., & Hutzinger, O. (1988). Environmental aquatic photochemistry of chlorinated aromatic pollutants (CAPs). Toxicological and Environmental Chemistry. Available at: [Link]
-
Friedman, D. (1974). Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Dunn, W. A. (2017). Decarboxylation of Salicylic acid. Chemistry Stack Exchange. Available at: [Link]
-
Chemsrc. (2025). 3-Chloro-2-hydroxybenzoic acid Material Safety Data Sheet. Chemsrc. Available at: [Link]
- Kaeding, W. W. (1962). Manufacture of phenols by decarboxylation of salicylic acids. Google Patents.
-
NileRed. (2022). Making Phenol by decarboxylation of salicylic acid. YouTube. Available at: [Link]
-
Mauri, P., & Pietra, A. (2015). Stability-indicating methods: A review of the state of the art. Trends in Analytical Chemistry. Available at: [Link]
Sources
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- 2. US3061651A - Manufacture of phenols by decarboxylation of salicylic acids - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A combined experimental and computational study on the oxidative degradation of bromophenols by Fe(VI) and the formation of self-coupling products. | Semantic Scholar [semanticscholar.org]
- 6. Environmental aquatic photochemistry of chlorinated aromatic pollutants (CAPs) | Semantic Scholar [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form | Semantic Scholar [semanticscholar.org]
- 9. wjpsonline.com [wjpsonline.com]
- 10. ijrpp.com [ijrpp.com]
- 11. wjpsonline.com [wjpsonline.com]
avoiding byproduct formation in the halogenation of salicylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the halogenation of salicylic acid. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during this critical synthetic transformation. As the halogenated derivatives of salicylic acid are pivotal precursors in pharmaceuticals and other fine chemicals, achieving high selectivity and yield is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues and rationally design solutions for your experiments.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses the most frequent and challenging byproduct formations encountered during the halogenation of salicylic acid. Each issue is presented in a question-and-answer format, providing a diagnosis of the root cause and a series of actionable solutions.
Q1: I am getting significant amounts of di- and tri-halogenated products. How can I improve the selectivity for mono-halogenation?
Root Cause Analysis:
This is the most common issue and stems from the high reactivity of the salicylic acid ring. The hydroxyl (-OH) group is a powerful activating, ortho-, para-directing group.[1][2][3] Once the first halogen is introduced, the ring remains highly activated, often leading to rapid subsequent halogenations to yield products like 3,5-dihalo- or 2,4,6-trihalophenols (often with concurrent decarboxylation).[1][4] The reaction becomes difficult to control, especially with highly reactive halogenating agents like bromine water.[1][4]
Solutions:
-
Choice of Halogenating Agent: Switch to a less reactive halogenating agent. While elemental bromine (Br₂) or chlorine (Cl₂) are potent, they are often too aggressive for this substrate. N-halosuccinimides, such as N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS), are excellent alternatives.[5][6][7][8] NBS, for instance, provides a low, steady concentration of electrophilic bromine, which favors controlled mono-substitution over rapid poly-substitution.[5][7]
-
Solvent Polarity: The choice of solvent has a profound impact on selectivity.
-
Polar Protic Solvents (e.g., water, acetic acid): These solvents can accelerate the reaction and often lead to polyhalogenation and decarboxylation.[4][9] Bromine water, for example, is notorious for producing 2,4,6-tribromophenol.[1][4]
-
Non-polar Aprotic Solvents (e.g., CCl₄, CHCl₃, CS₂): Performing the halogenation in a solvent of low polarity can significantly limit the reaction to mono-halogenation.[3] These solvents do not solvate the ionic intermediates as effectively, thereby dampening the reaction rate and improving control.[10]
-
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature). Lowering the temperature decreases the overall reaction rate, allowing for more selective mono-halogenation before over-halogenation can occur.
-
Stoichiometry and Addition Rate: Use a strict 1:1 stoichiometry of the halogenating agent to salicylic acid. Crucially, add the halogenating agent slowly and portion-wise, or via a syringe pump, to the salicylic acid solution. This prevents a localized excess of the halogenating agent, which is a primary cause of poly-substitution.
Table 1: Comparison of Brominating Conditions for Salicylic Acid
| Condition | Reagent | Solvent | Typical Outcome | Key Advantage |
| Aggressive | Bromine Water (excess) | Water | 2,4,6-Tribromophenol (after decarboxylation)[1][4] | Rapid, useful for exhaustive bromination |
| Controlled | Br₂ (1 equiv.) | Acetic Acid | Mixture of mono- and di-brominated products | Better control than water, but can still overreact |
| Selective | Br₂ (1 equiv.) | Carbon Disulfide (CS₂) | Predominantly mono-bromophenols[3] | High mono-selectivity |
| Highly Selective | NBS (1 equiv.) | CCl₄ or DMF | High yield of mono-brominated salicylic acid[6] | Excellent control, safer handling than Br₂ |
Q2: My reaction is producing the wrong isomer. How can I control the regioselectivity (e.g., obtain 5-halosalicylic acid instead of 3-halosalicylic acid)?
Root Cause Analysis:
The regioselectivity is dictated by the directing effects of the hydroxyl (-OH) and carboxyl (-COOH) groups. The -OH group is a strong ortho-, para-director, while the -COOH group is a meta-director. The powerful activating effect of the -OH group dominates, directing the incoming electrophile primarily to the positions ortho and para to it (C3, C5). The C5 position is para to the -OH group and meta to the -COOH group, while the C3 position is ortho to both. Steric hindrance from the adjacent -COOH group can disfavor substitution at the C3 position, often making the C5 (para) position the major product under kinetic control.
Solutions:
-
Solvent and Catalyst Systems: The choice of solvent and catalyst can influence the ortho/para ratio.
-
In non-polar solvents, the para-isomer (5-halo) is often favored due to reduced steric hindrance.
-
Specialized catalyst systems can be employed. While more common for other aromatics, research into organocatalysts for phenols shows that catalysts like (S)-diphenylprolinol can promote ortho-selectivity, whereas others like acetonitrile can favor para-selectivity in chlorinations.[11] Palladium catalysis has also been used for regioselective halogenations, offering products complementary to standard electrophilic aromatic substitution.[12][13]
-
-
Protecting Groups: Temporarily protecting the highly activating hydroxyl group can alter the directing effects. Acetylating the -OH group to form acetylsalicylic acid (aspirin) makes the substituent less activating. While still ortho-, para-directing, the reduced activation can provide better control and potentially alter the isomeric ratio upon halogenation, followed by deprotection.[14]
-
Temperature: Reaction temperature can influence the product distribution. Lower temperatures tend to favor the kinetically controlled product, which is often the less sterically hindered para-isomer.
Q3: I am observing gas evolution and my final product has lost the carboxylic acid group. How can I prevent decarboxylation?
Root Cause Analysis:
Decarboxylation is a common side reaction, particularly during bromination and iodination in polar solvents.[4][15] The mechanism often involves an electrophilic attack at the ipso-carbon (the carbon bearing the -COOH group), followed by the loss of CO₂.[15][16] This is especially prevalent when harsh conditions (high temperatures, strong acids, highly reactive halogenating agents) are used, or when polyhalogenation occurs.[4][15][17] The formation of 2,4,6-trihalophenol from salicylic acid is a classic example of halogenation followed by decarboxylative halogenation.[4][15]
Solutions:
-
Avoid High Temperatures: Decarboxylation is often thermally induced.[17][18] Maintaining a low reaction temperature (ideally ≤ 25 °C) is the most effective way to suppress this side reaction.
-
Use Milder Reagents and Solvents: As with preventing poly-halogenation, using milder reagents like NBS in non-polar solvents (CCl₄, CHCl₃) instead of Br₂ in water or acetic acid drastically reduces the tendency for decarboxylation.[3]
-
Control pH: In aqueous media, the reaction conditions can influence the rate of decarboxylation. While the mechanism can be complex, avoiding excessively harsh acidic conditions can be beneficial.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in salicylic acid halogenation.
Sources
- 1. byjus.com [byjus.com]
- 2. youtube.com [youtube.com]
- 3. mlsu.ac.in [mlsu.ac.in]
- 4. The aciton of bromine water (excess) on salicylic acid results in the formation of [allen.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. suru-chem.com [suru-chem.com]
- 9. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2015075087A1 - Process for selective chlorination of salicylic acid derivatives - Google Patents [patents.google.com]
- 13. organic-chemistry.org [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. quora.com [quora.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Kinetics and mechanism of the decarboxylation of salicylic acids - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of 3-Bromo-5-Chlorosalicylic Acid
Welcome to the technical support center for the synthesis of 3-bromo-5-chlorosalicylic acid. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling this synthesis from the lab bench to pilot plant production. We will delve into the mechanistic rationale behind procedural steps, troubleshoot common challenges, and provide robust protocols grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of 3-bromo-5-chlorosalicylic acid, providing the essential knowledge base for a successful scale-up campaign.
Q1: What is the most logical and common synthetic route for 3-bromo-5-chlorosalicylic acid?
The most direct and industrially favored approach is the electrophilic aromatic substitution (bromination) of 5-chlorosalicylic acid. The starting material, 5-chlorosalicylic acid, is readily available and can be synthesized by the direct chlorination of salicylic acid.[1][2]
Causality: In this reaction, the salicylic acid backbone is "activated" by the hydroxyl (-OH) and carboxylic acid (-COOH) groups. The hydroxyl group is a powerful ortho-, para-directing group, while the carboxyl group is a meta-directing deactivator. The activating effect of the hydroxyl group dominates. With the 5-position already occupied by chlorine, the incoming bromine electrophile (Br+) is directed to the position ortho to the hydroxyl group, which is the 3-position. The 6-position is sterically hindered by the adjacent carboxylic acid group, making the 3-position the most favorable site for substitution.
Q2: What are the most critical process parameters to control during scale-up?
Controlling the following three parameters is crucial for safety, yield, and purity:
-
Temperature: The bromination of phenolic compounds is highly exothermic. Failure to manage the reaction temperature can lead to a runaway reaction, decreased selectivity, and the formation of undesirable byproducts, such as dibrominated species.[3]
-
Rate of Reagent Addition: The brominating agent must be added slowly and controllably to the reaction mixture. This allows the cooling system of the reactor to dissipate the heat generated, maintaining the target temperature. Dose-controlled addition is key for both safety and selectivity.
-
Stoichiometry: Precise control over the molar equivalents of the brominating agent is necessary. An excess can lead to the formation of 3,5-dibromosalicylic acid or other polyhalogenated impurities, complicating purification.
Q3: What are the primary safety hazards associated with this synthesis?
The main hazards stem from the brominating agents used.
-
Elemental Bromine (Br₂): This is a highly toxic, corrosive, and volatile reddish-brown liquid.[4][5] Inhalation can cause severe respiratory damage, and skin contact results in painful burns.[4] Handling requires a well-ventilated fume hood and specialized personal protective equipment (PPE). On a large scale, its use presents significant handling and storage challenges.[3]
-
N-Bromosuccinimide (NBS): While a solid and generally considered safer than liquid bromine, NBS is not without risks. It can decompose, sometimes auto-catalytically, especially at elevated temperatures or in certain solvents like DMF, releasing bromine fumes.
Q4: How does the choice of solvent impact the reaction at scale?
The solvent plays a critical role in heat management, reactant solubility, and reaction kinetics. An ideal solvent should:
-
Be inert to the reaction conditions and reagents.
-
Have a suitable boiling point to allow for effective temperature control.
-
Allow for the dissolution of the starting material.
-
Ideally, facilitate the precipitation of the product upon completion, simplifying isolation.
-
Commonly used solvents for halogenation include acetic acid or halogenated hydrocarbons like chlorobenzene.[6][7] However, for greener and safer processes, alternative solvents are continuously being explored.
Section 2: Troubleshooting Guide
Even with a well-designed process, challenges can arise during scale-up. This guide provides a logical framework for diagnosing and resolving common issues.
Troubleshooting Workflow
Caption: A troubleshooting decision tree for common scale-up issues.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. Mass transfer limitations in a large reactor can slow down the reaction compared to a lab-scale flask. | Solution: Monitor the reaction progress using HPLC or TLC. If starting material remains, consider extending the reaction time or slightly increasing the temperature. Ensure agitation is sufficient for the vessel size to maintain a homogenous mixture.[8] |
| 2. Side Reactions/Degradation: Overheating can cause decomposition or the formation of undesired byproducts, consuming the starting material or product. | Solution: Re-evaluate the temperature profile. Localized hotspots, often an issue in large reactors, can be mitigated with better agitation or reactor design. Ensure the purity of the 5-chlorosalicylic acid starting material. | |
| Poor Purity | 1. Over-bromination: Formation of 3,5-dibromo-salicylic acid due to excess brominating agent or poor temperature control. | Solution: Carefully control the stoichiometry of the brominating agent (e.g., Br₂ or NBS) to 1.0-1.05 equivalents. Implement slow, subsurface addition of the reagent to prevent localized high concentrations.[7] |
| 2. Isomeric Impurities: Presence of other bromochloro-isomers. | Solution: This is primarily a starting material issue. Ensure the 5-chlorosalicylic acid is of high purity (>99%) before starting the bromination step. Isomers formed during the initial chlorination of salicylic acid can be difficult to separate later.[1] | |
| 3. Residual Starting Material: Incomplete reaction leaving unreacted 5-chlorosalicylic acid. | Solution: This impurity is often easily removed during purification. However, its presence indicates an incomplete reaction (see "Low Yield"). A slight excess of the brominating agent might be required, but this must be balanced against the risk of over-bromination. | |
| Difficult Purification | 1. Oily Product or Poor Crystallization: Impurities can act as crystal growth inhibitors, causing the product to "oil out" instead of forming a solid. | Solution: An initial aqueous workup with a pH adjustment can help remove acidic or basic impurities. If direct crystallization fails, consider a solvent-antisolvent system or purification via column chromatography on a small scale to isolate pure material for seeding.[8] Recrystallization from a toluene or toluene/petroleum mixture has been reported for similar compounds.[9] |
| Safety Concerns | 1. Runaway Exotherm: The reaction temperature increases uncontrollably due to rapid heat generation. | Solution: This is a critical safety failure. Immediate Action: Stop reagent addition and apply maximum cooling. Prevention: Ensure the reactor's heat removal capacity is sufficient for the batch size. Perform reaction calorimetry (RC1) studies to understand the thermal profile before scaling up. Consider semi-batch or continuous flow processing to minimize the volume of reacting material at any given time.[3][10] |
| 2. Bromine Gas Release: Accidental release of toxic bromine vapor. | Solution: All large-scale operations should be conducted in a closed system. Vent lines should be scrubbed through a solution of a reducing agent like sodium thiosulfate or sodium bisulfite to neutralize any escaping bromine vapor. |
Section 3: Experimental Protocols
General Synthesis Workflow
Caption: High-level workflow for the synthesis of 3-bromo-5-chlorosalicylic acid.
Protocol 1: Lab-Scale Synthesis (Illustrative)
This protocol is adapted from general procedures for the bromination of salicylic acid derivatives and should be optimized for specific laboratory conditions.[7]
Materials:
-
5-Chlorosalicylic Acid (17.2 g, 0.1 mol)
-
Glacial Acetic Acid (150 mL)
-
Bromine (16.0 g, 5.1 mL, 0.1 mol)
-
10% w/v Sodium Thiosulfate solution
-
Deionized Water
Procedure:
-
Preparation: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 5-chlorosalicylic acid in glacial acetic acid.
-
Cooling: Cool the solution to 10-15°C using an ice-water bath.
-
Bromination: Prepare a solution of bromine in 20 mL of glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 20°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's completion by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly add 10% sodium thiosulfate solution until the reddish-brown color of excess bromine disappears.
-
Precipitation: Slowly add 200 mL of cold deionized water to the reaction mixture with vigorous stirring. A white precipitate should form.
-
Isolation: Cool the slurry in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight. Expected crude yield: 85-95%.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude 3-bromo-5-chlorosalicylic acid in a suitable flask. Add a minimal amount of a hot solvent (e.g., toluene, or an ethanol/water mixture).
-
Dissolution: Heat the mixture with stirring until all the solid dissolves. If color impurities are present, a small amount of activated carbon can be added, followed by hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. For maximum recovery, cool the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a white to off-white crystalline solid. Purity should be assessed by HPLC and melting point.
Section 4: Safety First - Handling Brominating Agents
This section is not a substitute for a full risk assessment, which must be performed prior to any experimental work.
| Hazard | Mitigation Strategy |
| Toxicity & Corrosivity of Br₂ | PPE: Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[5] |
| Engineering Controls: Always handle liquid bromine in a certified chemical fume hood. For scale-up, use a closed-system reactor.[4] | |
| Accidental Spills | Spill Kit: Have a bromine spill kit readily available. This should contain an absorbent material and a neutralizing agent (e.g., 5-10% sodium thiosulfate solution). |
| Procedure: Evacuate the area. Wearing appropriate PPE, cover the spill with the absorbent. Slowly add the neutralizing solution from the outside in. Collect the neutralized material in a designated waste container. | |
| Quenching Excess Reagent | Procedure: Unreacted bromine must be neutralized before workup. Slowly add a reducing agent like sodium thiosulfate, sodium bisulfite, or ascorbic acid until the characteristic bromine color is discharged. This is an exothermic process; maintain cooling during the quench. |
| NBS Decomposition | Solvent Choice: Avoid using N-bromosuccinimide with DMF, especially at elevated temperatures, due to the risk of a dangerous decomposition. |
| Storage: Store NBS in a cool, dry, dark place, away from acids and bases. |
References
- Broadwater, M. A., Swanson, T. L., & Sivey, J. D. (2018). Comparing the inherent reactivity of often- overlooked aqueous chlorinating and brominating agents toward salicylic acid.
- BenchChem. (n.d.). A Comparative Analysis of 5-Chlorosalicylic Acid and its Bromo-Analogue for Researchers and Drug Development Professionals. BenchChem Technical Support.
- Sivey, J. D., et al. (2018). Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. NSF Public Access Repository.
- Scientific Upd
- Google Patents. (1957). Process for preparing 5-chlorosalicylic acid.
- Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols.
- Verstraete, J., et al. (2019).
- Supporting Information for Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents. (n.d.).
- Hirwe, N. W., & Patil, B. V. (1937). Part XI. Bromo-Salicylic Acids and their Methyl Ethers. Proceedings of the Indian Academy of Sciences - Section A, 5(4), 321-325.
- BenchChem. (n.d.). Technical Support Center: challenges in scaling up the synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol. BenchChem Technical Support.
- ResearchGate. (2019). (PDF)
- NOAA. (n.d.). BROMINE. CAMEO Chemicals.
- BenchChem. (n.d.). Technical Support Center: Efficient Synthesis of 5-Chlorosalicylic Acid. BenchChem Technical Support.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2811547A - Process for preparing s-chlorosalicylic - Google Patents [patents.google.com]
- 3. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 5. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Solvent Systems for 3-Bromo-5-chloro-2-hydroxybenzoic Acid Crystallization
Welcome to the technical support center for the crystallization of 3-Bromo-5-chloro-2-hydroxybenzoic acid (BCBHA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the crystallization of this molecule. We will move from foundational principles to specific troubleshooting protocols to ensure you can achieve high-purity, crystalline BCBHA with desirable physical properties.
Section 1: Understanding the Molecule: Key Physicochemical Properties
Before optimizing a crystallization process, it is crucial to understand the molecule's inherent properties. This compound (Molar Mass: ~251.46 g/mol ) is a substituted aromatic carboxylic acid.[1] Its structure dictates its interaction with various solvents:
-
Carboxylic Acid (-COOH) & Hydroxyl (-OH) Groups: These groups are prime sites for hydrogen bonding. They can act as both hydrogen bond donors and acceptors. This suggests that polar, protic solvents (like alcohols, water) will have strong interactions with the molecule, likely leading to high solubility.
-
Aromatic Ring, Bromine (-Br), and Chlorine (-Cl) Substituents: These features contribute to the molecule's van der Waals forces and give it a degree of non-polar character. The halogen atoms also add to the molecule's overall polarity.
Section 2: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during crystallization development.
Q1: What is the ideal solubility profile for a crystallization solvent? An ideal single-solvent system for cooling crystallization should exhibit high solubility for BCBHA at or near the solvent's boiling point and low solubility at ambient or sub-ambient temperatures (e.g., 0-5 °C). This significant change in solubility with temperature ensures a high recovery yield upon cooling.
Q2: How do I choose a starting solvent or solvent system? Start by considering the functional groups of BCBHA. Given its polar nature due to the -COOH and -OH groups, initial screening should focus on polar solvents. A good starting point is to test alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and water.[2] The principle of "like dissolves like" is a foundational guide.[6][7] For a more advanced approach, Hansen Solubility Parameters (HSP) can be used to quantitatively match the solvent to the solute.[6][8][9]
Q3: What is an anti-solvent, and how do I use it? An anti-solvent is a solvent in which your compound of interest (BCBHA) is poorly soluble.[10] Anti-solvent crystallization is used when a suitable single solvent cannot be found. The process involves dissolving BCBHA in a "good" solvent and then slowly adding an anti-solvent to induce precipitation by reducing the overall solubility of the solute in the mixture.[10][11][12] For BCBHA, if it is dissolved in a polar solvent like ethanol, a non-polar anti-solvent like heptane or water (if the compound is less soluble in water than in ethanol) could be effective.[2]
Q4: How does the cooling rate affect crystal size and purity? The cooling rate is a critical parameter that directly influences nucleation and crystal growth.[][13][14]
The optimal cooling profile often needs to be determined experimentally to balance yield, purity, and crystal size distribution (CSD).[15][16][17]
Section 3: Experimental Protocols
Here we provide step-by-step guides for systematically optimizing the solvent system for BCBHA crystallization.
Protocol 3.1: Systematic Solvent Screening Workflow
This protocol allows for the efficient screening of multiple solvents to identify promising candidates for crystallization.
Objective: To identify solvents that exhibit a suitable solubility profile for BCBHA.
Materials:
-
This compound (BCBHA)
-
A selection of solvents (see Table 1)
-
Small vials (e.g., 2 mL HPLC vials) with caps
-
Magnetic stir plate and stir bars
-
Heating block or oil bath
-
Vortex mixer
Procedure:
-
Preparation: Place approximately 10-20 mg of BCBHA into each labeled vial.
-
Room Temperature Solubility: Add the first solvent dropwise (e.g., 0.1 mL increments) at room temperature while agitating (vortexing). Observe the solubility. A good candidate solvent will not fully dissolve the compound in a small volume (e.g., <0.5 mL). Record your observations.
-
Elevated Temperature Solubility: For solvents where BCBHA was sparingly soluble at room temperature, place the vials in a heating block and increase the temperature to near the solvent's boiling point. Continue adding the solvent in 0.1 mL increments until the solid completely dissolves. Record the total volume of solvent added.
-
Cooling & Crystallization: Once a clear solution is obtained, remove the vial from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath (0-5 °C) for 30 minutes.
-
Observation: Observe the amount and quality of the crystals formed. A dense, crystalline precipitate is desired. No precipitation indicates the compound is too soluble, while an amorphous solid or "oiling out" indicates a poor solvent system.
-
Selection: Select the solvent(s) that provided the best balance of high solubility at elevated temperature and low solubility at cold temperature, resulting in a good yield of crystalline material.
| Solvent Class | Example Solvent | Boiling Point (°C) | Polarity | Expected Interaction with BCBHA |
| Protic | Water | 100 | High | Strong H-bonding with -COOH and -OH. May require high temp. |
| Protic | Ethanol | 78 | High | Good H-bonding potential; often a good starting point. |
| Protic | Isopropanol (IPA) | 82 | Medium | Similar to ethanol, but slightly less polar. |
| Aprotic | Acetone | 56 | Medium | Can accept H-bonds; may be a good solvent. |
| Aprotic | Ethyl Acetate | 77 | Medium | Moderate polarity; good for compounds with mixed character. |
| Aprotic/Non-polar | Toluene | 111 | Low | May act as an anti-solvent. |
| Aprotic/Non-polar | Heptane | 98 | Low | Likely an anti-solvent. |
Table 1: A starting list of solvents for screening based on their physical properties and potential interactions with the functional groups of this compound.
Diagram: Systematic Solvent Selection Workflow
Caption: A workflow for systematically screening potential crystallization solvents.
Section 4: Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of BCBHA.
Issue 1: No crystals are forming upon cooling.
-
Possible Cause A: The solution is not supersaturated (too much solvent).
-
Solution: The concentration of BCBHA is too low for it to crystallize. Re-heat the solution and evaporate a portion of the solvent to increase the concentration.[18] Allow it to cool again.
-
-
Possible Cause B: Nucleation is inhibited.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[18] The microscopic imperfections on the glass can serve as nucleation sites.
-
Solution 2 (Seeding): If you have a small amount of solid BCBHA, add a single, tiny crystal (a "seed crystal") to the cooled solution. This provides a template for further crystal growth.[19]
-
Solution 3 (Anti-solvent): If applicable, add a small amount of a suitable anti-solvent dropwise to the solution until turbidity persists, then warm slightly to redissolve and cool again.
-
Issue 2: The compound is "oiling out" instead of crystallizing.
-
Explanation: Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid.[19][20] This often happens if the boiling point of the saturated solution is higher than the melting point of the solute, or if the level of supersaturation is too high.[18][20] Impurities can also lower the melting point of the mixture, contributing to this issue.[18]
-
Solution 1: Add More Solvent. The concentration of the solute may be too high. Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation level.[18] Cool the solution again, but this time much more slowly.
-
Solution 2: Lower the Crystallization Temperature. Use a solvent with a lower boiling point. This ensures that the solution temperature is below the melting point of BCBHA when saturation is reached.
-
Solution 3: Change the Solvent System. The solvent-solute interactions may be too strong. Switch to a less effective solvent (one in which BCBHA is less soluble) or use a co-solvent system to modify the properties of the solution.
-
Solution 4: Control the Rate of Supersaturation. Generate supersaturation more slowly. This can be achieved by slowing the cooling rate or, in an anti-solvent system, by slowing the addition rate of the anti-solvent.[11][20]
Issue 3: The resulting crystals are very fine needles or powder.
-
Explanation: The formation of very small crystals is typically a result of rapid nucleation, which is often caused by cooling the solution too quickly.[13] While this may give a high yield, fine particles can be difficult to filter and may have lower purity.
-
Solution 1: Slow Down the Cooling Rate. After dissolving the BCBHA in hot solvent, insulate the flask to encourage very slow cooling.[3][14] This reduces the rate of nucleation and allows more time for crystal growth, leading to larger particles.[13]
-
Solution 2: Reduce the Level of Supersaturation. Use slightly more solvent to prepare a less concentrated initial solution. This will lower the driving force for nucleation.
-
Solution 3: Use a Temperature-Controlled Profile. Employ a programmable heating mantle or bath to implement a controlled, linear, or multi-step cooling profile.[17] Reducing the temperature slowly during the initial stages of crystallization is particularly effective.[17]
Issue 4: The purity of the isolated crystals is low.
-
Possible Cause A: Impurities are co-crystallizing or trapped within the crystal lattice.
-
Solution: A slow crystallization process is key to excluding impurities.[3] Ensure the cooling rate is very slow to allow for the selective incorporation of BCBHA molecules into the growing crystal lattice. If purity remains an issue, a second recrystallization may be necessary.
-
-
Possible Cause B: Impure mother liquor is trapped on the surface of the crystals.
-
Solution: After filtration, wash the collected crystals (the "filter cake") with a small amount of ice-cold fresh solvent. The solvent must be cold to avoid dissolving a significant amount of the product. This wash will remove any residual mother liquor containing dissolved impurities.
-
Diagram: Crystallization Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common crystallization problems.
References
- ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained.
- BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
- Al-Obaidi, H., & Lawrence, M. J. (2019). Reliability of the Hansen solubility parameters as co-crystal formation prediction tool. International Journal of Pharmaceutics, 558, 245-253.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (2025). Effect of Cooling Rates on Shape and Crystal Size Distributions of Mefenamic Acid Polymorph in Ethyl Acetate.
- Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- CrystEngComm. (2025). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. Royal Society of Chemistry. DOI:10.1039/D5CE00171D.
- Creative Biolabs. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- CECRI, Karaikudi. (n.d.). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid.
- Wikipedia. (n.d.). Hansen solubility parameter.
- Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University.
- Abbott, S. (n.d.). HSP Basics | Practical Solubility Science.
- Mirai Intex. (2024). Crystallization process: how does crystallization work.
- Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
- RM@Schools. (n.d.). Antisolvent Crystallization.
- Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
- Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?.
- University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid.
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- 8. Reliability of the Hansen solubility parameters as co-crystal formation prediction tool - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing the Synthesis of 3-Bromo-5-chloro-2-hydroxybenzoic Acid
Welcome to the Technical Support Center for the synthesis of 3-Bromo-5-chloro-2-hydroxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve the efficiency, yield, and purity of this important chemical intermediate. Here, we will delve into the nuances of catalyst selection, reaction optimization, and troubleshooting common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and direct method for synthesizing this compound is through the electrophilic aromatic substitution (EAS) of the precursor, 5-chlorosalicylic acid. The core of this process involves the regioselective bromination of the aromatic ring.
Q2: What directs the incoming bromo group to the 3-position?
The regioselectivity of the bromination is primarily governed by the directing effects of the substituents on the salicylic acid ring. The hydroxyl (-OH) group is a potent activating and ortho, para-directing group. Since the para position is already occupied by a chloro group, the incoming electrophile (bromonium ion or its equivalent) is directed to one of the ortho positions. Of the two available ortho positions (C3 and C6), the C3 position is sterically less hindered and electronically favored, leading to the desired 3-bromo isomer as the major product.
Q3: Is a catalyst always necessary for this bromination?
While the hydroxyl group strongly activates the ring towards electrophilic substitution, the presence of the electron-withdrawing carboxyl (-COOH) and chloro (-Cl) groups can deactivate the ring to some extent. Therefore, a catalyst is generally recommended to enhance the reaction rate and improve the yield. For highly activated systems like phenols, reactions can sometimes proceed without a catalyst, but this often requires harsher conditions or leads to a mixture of products.
Catalyst Selection and Optimization
The choice of catalyst is critical for achieving high efficiency and selectivity in the synthesis of this compound. The ideal catalyst should effectively polarize the brominating agent to generate a sufficiently electrophilic bromine species, while minimizing side reactions.
Lewis Acid Catalysts
Lewis acids are the most common catalysts for electrophilic aromatic halogenation. They function by coordinating with the brominating agent, thereby increasing its electrophilicity.
| Catalyst | Recommended Loading (mol%) | Key Advantages & Considerations |
| Ferric Chloride (FeCl₃) | 1 - 10 | Cost-effective, readily available, and generally effective for halogenating deactivated aromatic rings. It is crucial to use the anhydrous form as moisture can deactivate the catalyst. |
| Aluminum Bromide (AlBr₃) | 1 - 10 | A stronger Lewis acid than FeCl₃, which can lead to higher reaction rates. However, it is also more moisture-sensitive and can sometimes promote side reactions if not used carefully. |
| Iodine (I₂) | 0.1 - 1 | Often used as a co-catalyst with other Lewis acids or as a catalyst on its own. It is believed to generate a more potent electrophilic bromine species in situ. |
Expert Insight: While stronger Lewis acids can accelerate the reaction, they can also increase the likelihood of over-bromination, leading to the formation of dibromo-species. For a highly activated substrate like 5-chlorosalicylic acid, starting with a milder Lewis acid like FeCl₃ is often a prudent choice.
Enzymatic Catalysis: A Greener Approach
For researchers interested in green chemistry and highly selective transformations, enzymatic catalysis presents a promising alternative. Haloperoxidases and FADH2-dependent halogenases are enzymes capable of catalyzing the regioselective halogenation of aromatic compounds under mild conditions (aqueous solutions, ambient temperature, and neutral pH).[1]
| Enzyme Type | Cofactors | Advantages & Considerations |
| Haloperoxidases | H₂O₂, Halide ions | Can perform bromination using bromide salts and hydrogen peroxide. The enzyme's active site can impart high regioselectivity. However, enzyme stability and cost can be limiting factors. |
| FADH₂-dependent halogenases | FADH₂, O₂, Halide ions | These enzymes are known for their high regioselectivity in halogenating aromatic compounds activated for electrophilic attack.[1] They are part of a two-component system, requiring a flavin reductase. |
Note: The application of enzymatic catalysis for this specific substrate may require screening of different enzymes and optimization of reaction conditions.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Possible Cause 1: Incomplete Reaction
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, consider increasing the reaction temperature, extending the reaction time, or adding a small amount of additional catalyst.
Possible Cause 2: Suboptimal Catalyst Activity
-
Solution: Ensure that the Lewis acid catalyst is anhydrous. Moisture can significantly reduce its activity. Store catalysts in a desiccator and handle them under an inert atmosphere if possible.
Possible Cause 3: Inefficient Brominating Agent
-
Solution: The choice of brominating agent is crucial. While molecular bromine (Br₂) is a common choice, N-Bromosuccinimide (NBS) can be a milder and more selective alternative, especially for highly activated substrates.[2][3]
Issue 2: Formation of Multiple Products (Low Selectivity)
Possible Cause 1: Over-bromination (Formation of Dibromo Byproducts)
-
Solution: This is a common issue with activated aromatic rings. To minimize the formation of di- and tri-brominated products, consider the following:
-
Reduce the amount of brominating agent: Use a stoichiometric amount or a slight excess of the brominating agent relative to the 5-chlorosalicylic acid.
-
Lower the reaction temperature: Conducting the reaction at a lower temperature can significantly improve selectivity by favoring the kinetically controlled mono-brominated product.
-
Use a milder brominating agent: As mentioned, NBS is often less aggressive than Br₂.[2][3]
-
Choose a less polar solvent: In the bromination of phenols, polar solvents can enhance reactivity and lead to multiple substitutions. Using a nonpolar solvent like carbon tetrachloride or dichloromethane can help control the reaction.
-
Possible Cause 2: Formation of Isomeric Byproducts
-
Solution: While the 3-bromo isomer is the major product, small amounts of other isomers may form. The regioselectivity can be influenced by the catalyst and solvent. A thorough optimization of the reaction conditions, including screening different catalysts and solvents, may be necessary to maximize the yield of the desired isomer.
Issue 3: Difficult Product Isolation and Purification
Possible Cause 1: Co-precipitation of Product and Byproducts
-
Solution: If the desired product and byproducts have similar solubilities, purification by simple crystallization can be challenging. Column chromatography on silica gel is an effective method for separating the desired this compound from impurities. A solvent system of ethyl acetate and hexane is a good starting point for elution.
Possible Cause 2: Tarry or Oily Product
-
Solution: The formation of tarry materials can be due to oxidative side reactions, especially at higher temperatures. Ensure the reaction is carried out at the optimal temperature and consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. If a tarry product is obtained, it may be necessary to dissolve it in a suitable solvent and treat it with activated carbon to remove colored impurities before attempting crystallization or chromatography.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Bromination
This protocol provides a general guideline for the synthesis of this compound using a Lewis acid catalyst.
Materials:
-
5-chlorosalicylic acid
-
Anhydrous Ferric Chloride (FeCl₃) or Aluminum Bromide (AlBr₃)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)
-
Sodium thiosulfate solution (aqueous)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-chlorosalicylic acid (1 equivalent) in the anhydrous solvent (e.g., CH₂Cl₂).
-
Add the anhydrous Lewis acid catalyst (e.g., FeCl₃, 0.05 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the brominating agent (e.g., Br₂, 1.05 equivalents) in the same solvent to the reaction mixture via the dropping funnel over 30-60 minutes. Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane).
Visualizing the Process
Reaction Pathway
Caption: Synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low yield.
References
- BenchChem. (2025). A Comparative Analysis of 5-Chlorosalicylic Acid and its Bromo-Analogue for Researchers and Drug Development Professionals.
- Broadwater, M. A., Swanson, T. L., & Sivey, J. D. (2018). Comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid.
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- PubChem. (n.d.). This compound.
- van Pée, K. H., & Unversucht, S. (2012). Enzymatic chlorination and bromination. Methods in enzymology, 516, 219–239.
- Wikipedia. (n.d.). N-Bromosuccinimide.
Sources
Validation & Comparative
HPLC method for purity analysis of 3-Bromo-5-chloro-2-hydroxybenzoic acid
An In-Depth Comparative Guide to HPLC Methods for Purity Analysis of 3-Bromo-5-chloro-2-hydroxybenzoic Acid
As a critical starting material and intermediate in the synthesis of advanced pharmaceuticals and specialty chemicals, the purity of this compound (BCSA) is paramount. Ensuring the absence of process-related impurities and degradation products is a non-negotiable aspect of quality control, mandated by stringent regulatory standards. High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for this purpose, offering the resolution and sensitivity required for robust impurity profiling.[1][2]
This guide provides a comprehensive comparison of HPLC methodologies for the purity analysis of BCSA. Moving beyond a simple recitation of parameters, we will explore the scientific rationale behind the selection of stationary phases, mobile phase conditions, and detection settings, grounded in the physicochemical properties of the analyte. The objective is to equip researchers, scientists, and drug development professionals with a framework for developing, optimizing, and validating a reliable, stability-indicating HPLC method.
The Analyte: Understanding this compound
A successful analytical method begins with a thorough understanding of the target molecule. BCSA (Molecular Weight: 251.46 g/mol ) is a halogenated derivative of salicylic acid.[3][4] Its key structural features—a carboxylic acid group, a hydroxyl group, and two electron-withdrawing halogen substituents on an aromatic ring—dictate its analytical behavior.
-
Polarity and Acidity: The carboxylic acid and hydroxyl groups make BCSA a polar, acidic compound. In solution, the carboxylic acid group can deprotonate, becoming an anion. This ionization state is highly dependent on the pH of the surrounding medium.[5] Controlling ionization is the most critical factor for achieving reproducible retention and symmetrical peak shapes in reversed-phase HPLC.[6][7]
-
UV Chromophore: The substituted benzene ring acts as a strong chromophore, making UV detection a highly suitable and sensitive choice for quantification. Substituted benzoic acids typically exhibit a primary absorption maximum (λ-max) around 230 nm and a secondary, weaker band at higher wavelengths.[8][9]
Comparative Analysis of HPLC Separation Modes
The choice of separation mode is the most fundamental decision in method development.[10] While several options exist, their suitability for BCSA varies significantly. Here, we compare the preeminent Reversed-Phase (RP) approach with two common alternatives.
| Parameter | Method 1: Reversed-Phase (RP-HPLC) | Method 2: Hydrophilic Interaction (HILIC) | Method 3: Anion-Exchange (AEC) |
| Principle | Separation based on hydrophobicity; polar analytes elute first. | Separation based on polarity; non-polar analytes elute first. | Separation based on ionic interaction and charge density. |
| Stationary Phase | Non-polar (e.g., C18, C8, Phenyl)[11] | Polar (e.g., bare silica, amide, diol)[12] | Stationary phase with fixed positive charges (e.g., quaternary ammonium).[13] |
| Mobile Phase | Polar; high aqueous content (e.g., Water/Acetonitrile) with buffer.[14] | Apolar; high organic content (e.g., Acetonitrile/Water).[12] | Aqueous buffer with increasing salt concentration or pH gradient.[13][15] |
| Retention of BCSA | Moderate; highly dependent on mobile phase pH to suppress ionization. | Strong; may lead to excessively long retention times if not optimized. | Strong; based on the negative charge of the carboxylate anion. |
| Key Advantage | Highly robust, versatile, and widely applicable. Excellent for separating compounds with moderate polarity and their non-polar impurities. | Excellent for very polar analytes that show no retention in RP-HPLC. Offers orthogonal selectivity. | Highly selective for acidic and anionic compounds. |
| Key Limitation | Poor retention for extremely polar impurities. | Longer column equilibration times; sensitive to water content in the sample and mobile phase. | Mobile phases are often not compatible with mass spectrometry; can be less robust than RP-HPLC. |
| Typical LOD/LOQ | ~0.01% / ~0.03% (relative to main peak) | ~0.01% / ~0.03% | ~0.02% / ~0.05% |
| Peak Asymmetry | Excellent (<1.2) when pH is controlled. | Good to excellent, but can be sensitive to injection solvent. | Can be prone to tailing if buffer capacity is insufficient. |
Recommended Method: Reversed-Phase HPLC with Photodiode Array Detection (RP-HPLC-PDA)
This section details a robust, stability-indicating method for the purity analysis of BCSA. The causality behind each parameter selection is explained to provide a self-validating protocol.
Logical Framework for Method Development
Caption: Logic for selecting RP-HPLC based on analyte properties.
Detailed Experimental Protocol
1. Equipment and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance, pH meter, volumetric glassware.
-
C18 reversed-phase column (e.g., Waters Symmetry C18, Agilent Zorbax SB-C18, Phenomenex Luna C18), 150 mm x 4.6 mm, 5 µm particle size.
-
HPLC grade Acetonitrile (ACN).
-
HPLC grade water.
-
Potassium phosphate monobasic (KH₂PO₄).
-
Phosphoric acid (H₃PO₄).
-
This compound reference standard and sample material.
2. Reagent Preparation:
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.5 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Rationale: A pH of 2.5 is at least two pH units below the expected pKa of the carboxylic acid, ensuring it remains in its neutral, protonated form.[5][6] This maximizes retention on the C18 stationary phase and prevents peak tailing caused by mixed ionic/neutral states. A phosphate buffer is chosen for its excellent buffering capacity in this pH range.[16]
-
-
Mobile Phase B: Acetonitrile (100%).
-
Rationale: Acetonitrile is a common organic modifier that offers good elution strength and lower backpressure compared to methanol.[7]
-
-
Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).
-
Rationale: The diluent should be weak enough to ensure sharp peaks upon injection but strong enough to fully dissolve the analyte. Using a composition similar to the initial gradient conditions is ideal.
-
3. Standard and Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of BCSA reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample material.
4. Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: pH 2.5 Phosphate Buffer; B: Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 25.0 | |
| 30.0 | |
| 30.1 | |
| 35.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 230 nm (for quantification) and 280 nm (for peak tracking). Purity analysis via spectral comparison. |
| Run Time | 35 minutes |
-
Rationale: A gradient elution is essential for a purity method to ensure that impurities with a wide range of polarities are eluted from the column and separated from the main analyte peak.[16] A 35-minute run provides sufficient time for elution and column re-equilibration. A column temperature of 30 °C ensures stable retention times.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the HPLC purity analysis.
System Suitability and Validation
Before sample analysis, the system's performance must be verified. According to ICH and USP guidelines, key validation parameters should be assessed.[1][17]
-
System Suitability Test (SST): Perform five replicate injections of the Standard Solution.
-
Acceptance Criteria:
-
Peak Area %RSD: ≤ 2.0%
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
-
-
Specificity: The method's ability to resolve the main peak from impurities and degradation products must be demonstrated, often through forced degradation studies (e.g., acid, base, peroxide, heat, light).[18] The PDA detector is crucial here for checking peak purity.[17]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.
-
Linearity: Demonstrated across a range from the LOQ to 120% of the impurity specification level.[18]
-
Accuracy & Precision: Assessed by analyzing samples spiked with known amounts of impurities.[1]
By adhering to this comprehensive guide, researchers can confidently implement a scientifically sound and defensible HPLC method for the critical task of analyzing the purity of this compound, ensuring product quality and regulatory compliance.
References
- Aurora Pro Scientific. HPLC Column Selection Guide.
- Scilit. Ultraviolet absorption spectra: Some substituted benzoic acids.
- Chromtech. HPLC Column Selection Guide.
- PubChem. This compound.
- Request PDF. Ultraviolet absorption spectra: Some substituted benzoic acids.
- Agilent.
- ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Maxi Scientific.
- Shimadzu.
- Waters. Waters Column Selection Guide for Polar Compounds.
- Benchchem.
- Taylor & Francis Online.
- Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Hawach. Polar Column in HPLC Example.
- Chromatography Today. The use of Mobile Phase pH as a Method Development Tool.
- LCGC International.
- LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Canadian Science Publishing. PART II.
- Phenomenex.
- CUREUS.
- ResearchGate. Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts.
- Shimadzu. Analytical Methods for Organic Acids.
- LCGC.
- DergiPark. Investigation of dissociation properties of benzoic acid-solvent systems by UV-Spectrophotometry.
- Biosynth. This compound | 4068-58-0 | EAA06858.
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- 3. This compound | C7H4BrClO3 | CID 3649920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. agilent.com [agilent.com]
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- 18. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Analytical Validation of 3-Bromo-5-chloro-2-hydroxybenzoic Acid Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of specific chemical entities is the bedrock of product quality and safety. 3-Bromo-5-chloro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, often emerges as a critical process impurity or a key intermediate in pharmaceutical synthesis. Its accurate measurement is not merely an analytical task but a regulatory necessity. An inadequately controlled impurity can have significant implications for the safety and efficacy of a final drug product.
This guide provides an in-depth comparison of analytical methodologies for the quantification of this compound. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, grounding our discussion in the authoritative standards set by the International Council for Harmonisation (ICH). The objective is to empower you to select and validate an analytical procedure that is not only scientifically sound but also fit for its intended purpose, whether for release testing, stability studies, or process monitoring.[1][2]
Section 1: Choosing the Right Analytical Tool: A Head-to-Head Comparison
The quantification of a small organic molecule like this compound is predominantly achieved through chromatographic techniques.[3] The two most powerful and commonly employed methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[3] The choice between them is a critical decision dictated by the specific requirements of the analysis.
-
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This is the workhorse of pharmaceutical analysis.[4][5] It is robust, cost-effective, and widely available. Given that this compound possesses a chromophore (the substituted benzene ring), it is readily detectable by UV. This method is often sufficient for quantifying the compound when it is present at levels well above the trace limit, such as in an intermediate or as a major impurity.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): When sensitivity and specificity are paramount, LC-MS/MS is the undisputed superior technique.[5][6] It is particularly crucial for identifying and quantifying impurities at trace levels, which is essential for meeting stringent regulatory safety thresholds.[6] LC-MS/MS provides structural information and can distinguish the target analyte from co-eluting matrix components with much higher certainty than UV detection.[6][7]
Comparative Performance Overview
The following table summarizes the key performance metrics for these two primary analytical methods. The data presented is a realistic representation to guide methodology selection.
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Field Insights |
| Specificity | Good | Excellent | HPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from compounds with similar structures and retention times. LC-MS/MS adds the dimension of mass-to-charge ratio (m/z) and fragmentation patterns, providing unequivocal identification.[6] |
| Limit of Quantitation (LOQ) | ~0.1 - 0.5 µg/mL | ~0.01 - 0.1 ng/mL | LC-MS/MS is orders of magnitude more sensitive, making it the only choice for trace-level impurity quantification required by regulatory bodies like the FDA and EMA.[8][9] |
| Linearity Range | Wide (e.g., 0.5 - 150 µg/mL) | Wide, but detector saturation can be a concern at high concentrations | HPLC-UV detectors typically have a wider linear dynamic range suitable for assaying both high and low concentration samples in a single run. |
| Precision (%RSD) | < 2% | < 5% | Both methods can achieve excellent precision. The slightly higher variability in LC-MS/MS can be attributed to matrix effects and ion source fluctuations, which must be carefully controlled. |
| Accuracy (% Recovery) | 98-102% | 95-105% | With proper validation, both methods demonstrate high accuracy. Matrix effects can pose a greater challenge to accuracy in LC-MS/MS, necessitating the use of internal standards. |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are less expensive to acquire and maintain. Method development and operation for LC-MS/MS require more specialized expertise. |
Section 2: The Validation Master Plan: A Self-Validating System
Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[1][10] The framework for this process is rigorously defined by the ICH Q2(R1) guideline, which provides a harmonized approach for regulatory submissions.[11][12] An analytical procedure is not merely a set of instructions; it is a self-validating system where each parameter confirms the reliability of the others.
The following diagram illustrates the logical workflow of a comprehensive analytical validation process based on ICH principles.
Caption: Workflow for Analytical Method Validation based on ICH Q2 guidelines.
Validation Parameters: The "Why" and "How"
Below are the detailed protocols for validating a quantification method, with a focus on HPLC-UV as the primary example. The principles are directly transferable to LC-MS/MS, with additional considerations noted.
-
Why it Matters: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] It proves your method measures only what you intend to measure.
-
Experimental Protocol:
-
Prepare Samples: Analyze a blank (diluent), a placebo (formulation matrix without the active pharmaceutical ingredient, API), a solution of this compound standard, and a spiked sample (placebo spiked with the analyte and known impurities).
-
Stress Testing (Forced Degradation): Subject the analyte in a drug product to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
Analysis: Run all samples through the HPLC system.
-
Acceptance Criteria: The peak for this compound in the spiked sample should be free from interference at its retention time from any components in the blank or placebo. In the stressed samples, the main analyte peak should be chromatographically resolved from all degradation product peaks (Peak Purity Index > 0.995 using a Diode Array Detector).
-
-
Why it Matters: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has been proven to be precise, accurate, and linear.[11][12]
-
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five concentrations of the this compound standard spanning the expected range. For an impurity, this range must bracket the reporting threshold up to ~120% of the specification limit.[11][12]
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation: Plot the average peak area response against concentration. Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero. Visual inspection of the plot should confirm linearity.
Example Linearity Data Table:
Concentration (µg/mL) Peak Area (mAUs) - Rep 1 Peak Area (mAUs) - Rep 2 Peak Area (mAU*s) - Rep 3 Average Peak Area 0.5 (LOQ) 5.2 5.5 5.3 5.3 1.0 10.1 10.4 10.2 10.2 5.0 50.8 51.2 50.9 51.0 10.0 101.5 102.1 101.8 101.8 | 20.0 (120% of Spec) | 203.1 | 204.5 | 203.8 | 203.8 |
-
-
Why it Matters: Accuracy measures the closeness of the test results to the true value. It is typically assessed by determining the recovery of a known amount of spiked analyte in a sample matrix.[14]
-
Experimental Protocol:
-
Prepare Spiked Samples: Spike the drug product placebo with the analyte at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration), with three replicates at each level.
-
Analysis: Analyze the spiked samples and a standard of known concentration.
-
Calculate Recovery: Determine the concentration found in the spiked samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
-
-
Why it Matters: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).[14]
-
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate RSD: Calculate the Relative Standard Deviation (RSD) for the results from the repeatability study and for the combined results of both studies.
-
Acceptance Criteria: The RSD for repeatability should be ≤ 2.0%. The RSD for intermediate precision should be ≤ 2.0%.
-
-
Why it Matters: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[15] For an impurity method, the LOQ must be below the reporting threshold.
-
Experimental Protocol (Signal-to-Noise Approach):
-
Determine Signal-to-Noise: Analyze a series of increasingly dilute solutions of the analyte. Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).
-
Confirm LOQ: Prepare and analyze six replicate samples at the determined LOQ concentration. The precision (%RSD) should be ≤ 10%.
-
Section 3: Method Selection Guide
Choosing the appropriate analytical technique is a strategic decision that balances performance requirements with practical constraints. This decision tree provides a logical pathway for selecting between HPLC-UV and LC-MS/MS for the quantification of this compound.
Caption: Decision tree for selecting an analytical method.
Conclusion
The analytical validation for the quantification of this compound is a systematic process that ensures data integrity and regulatory compliance. For routine quality control of known impurities at specified limits, a well-validated HPLC-UV method is often robust, reliable, and cost-effective. However, when the analytical challenge involves trace-level quantification, complex matrices, or the need for definitive structural confirmation, the superior sensitivity and specificity of LC-MS/MS make it the necessary choice.
Ultimately, the responsibility lies with the analytical scientist to design validation studies that are scientifically sound and appropriate for the intended purpose of the method.[2] By following the principles outlined in authoritative guidelines like ICH Q2(R1), researchers can ensure that their analytical data is trustworthy, defensible, and provides a solid foundation for critical decisions in the drug development lifecycle.[9][16]
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ICH Q2(R2) Revision of Q2(R1) Analytical Validation. International Council for Harmonisation. [Link][16]
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Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link][8]
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LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients. Shimadzu. [Link][4]
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HPLC Method for the Determination of Benzoic acid in samples of commercial children's food. UST Journals. [Link][17]
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Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link][11]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link][12]
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Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link][14]
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Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link][7]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food & Drug Administration (FDA). [Link][1]
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Learn how to conduct structural analysis of impurities in pharmaceuticals. Separation Science. [Link][5]
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Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. [Link][15]
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A Comparative Study of 3-Bromo-5-chloro-2-hydroxybenzoic Acid and Other Halogenated Salicylic Acids: A Guide for Researchers
In the landscape of pharmaceutical research and drug development, halogenated salicylic acids represent a class of compounds with significant therapeutic potential. The introduction of halogen atoms onto the salicylic acid scaffold can profoundly influence its physicochemical properties and biological activities, leading to enhanced efficacy and novel applications. This guide provides a comprehensive comparative analysis of 3-Bromo-5-chloro-2-hydroxybenzoic acid against other notable halogenated salicylic acids, namely 3,5-dibromosalicylic acid, 5-chlorosalicylic acid, and 3,5-diiodosalicylic acid. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering objective comparisons supported by available data and outlining standardized experimental protocols for further investigation.
Introduction to Halogenated Salicylic Acids
Salicylic acid, a naturally occurring phenolic acid, has a long history in medicine, primarily for its anti-inflammatory, analgesic, and antipyretic properties.[1] The core structure of salicylic acid, a 2-hydroxybenzoic acid, offers multiple sites for chemical modification. Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a well-established strategy in medicinal chemistry to modulate a compound's lipophilicity, electronic character, and metabolic stability. In the context of salicylic acid, halogenation can significantly impact its acidity, membrane permeability, and interactions with biological targets, thereby influencing its therapeutic index.
This compound is a di-halogenated derivative that has garnered interest due to its potential applications stemming from the unique combination of bromine and chlorine substituents. Understanding its performance profile in relation to other mono- and di-halogenated analogs is crucial for its rational application and for the design of future derivatives with superior properties.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. Properties such as molecular weight, melting point, acidity (pKa), and solubility dictate how a compound is absorbed, distributed, metabolized, and excreted (ADME). The following table summarizes the available physicochemical data for this compound and its comparators.
| Property | This compound | 3,5-Dibromosalicylic Acid | 5-Chlorosalicylic Acid | 3,5-Diiodosalicylic Acid | Salicylic Acid (Reference) |
| Molecular Formula | C₇H₄BrClO₃[2] | C₇H₄Br₂O₃[3] | C₇H₅ClO₃[4] | C₇H₄I₂O₃[5] | C₇H₆O₃ |
| Molecular Weight ( g/mol ) | 251.46[2] | 295.91[3] | 172.56[4] | 389.91[5] | 138.12 |
| Melting Point (°C) | Not available | 223[3] | 171-172[6][7] | 235-236 (dec.)[5] | 158-161 |
| pKa | Not available | Not available | 2.63 (25°C)[7] | Not available | 2.97[8][9] |
| Water Solubility | Not available | Sparingly soluble[3] | 1 g/L (20°C)[7] | 1 in 5200 parts (25°C)[5] | 2.4 g/L (25°C) |
Analysis of Physicochemical Properties:
The introduction of halogens generally increases the molecular weight and can influence the melting point due to altered crystal lattice energies. The acidity of salicylic acid is influenced by intramolecular hydrogen bonding between the hydroxyl and carboxyl groups, which stabilizes the salicylate anion.[10] Halogen substituents, being electron-withdrawing, are expected to increase the acidity (lower the pKa) of the carboxylic acid group. The available pKa for 5-chlorosalicylic acid (2.63) is indeed lower than that of salicylic acid (2.97), indicating a stronger acid.[7][8][9] It is anticipated that this compound would also exhibit a lower pKa than salicylic acid. The lipophilicity, a key factor in membrane permeability, is also expected to increase with halogenation, particularly with bromine and iodine.
Experimental Protocols for Comparative Performance Evaluation
To provide a robust comparison, standardized experimental protocols are essential. The following section details methodologies for determining key performance indicators.
Determination of Acid Dissociation Constant (pKa)
The pKa is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and receptor binding. A common and reliable method for pKa determination is potentiometric titration.
Experimental Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Causality behind Experimental Choices: The use of a co-solvent is often necessary for sparingly soluble compounds. Potentiometric titration provides a direct measure of the change in hydrogen ion concentration as the acid is neutralized, allowing for a precise determination of the pKa. The half-equivalence point is chosen because at this point, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.
Comparative Solubility Assessment
Solubility is a crucial factor for drug delivery and bioavailability. The shake-flask method is a standard technique for determining equilibrium solubility.
Experimental Protocol for Solubility Determination:
-
Preparation: Add an excess amount of the solid compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Antimicrobial Activity Screening
Halogenated compounds are known for their antimicrobial properties.[11][12] The antimicrobial efficacy of the salicylic acid derivatives can be compared using standard broth microdilution or disk diffusion assays to determine the Minimum Inhibitory Concentration (MIC).
Experimental Workflow for MIC Determination (Broth Microdilution):
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Trustworthiness of the Protocol: This self-validating system includes positive and negative controls to ensure the viability of the microorganisms and the sterility of the medium, respectively. The standardized inoculum ensures reproducibility.
In Vitro Anti-inflammatory Activity Assessment
The anti-inflammatory properties of salicylic acid and its derivatives are often mediated through the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[8][13] A common in vitro model to assess anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol for In Vitro Anti-inflammatory Assay:
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) under standard conditions.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (a potent inflammatory agent) to induce an inflammatory response. Include an unstimulated control and a vehicle control.
-
Analysis of Inflammatory Mediators: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Analysis of Signaling Pathways: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation status of key proteins in the NF-κB pathway (e.g., IκBα, p65).
Comparative Performance and Structure-Activity Relationships
While direct comparative experimental data for this compound is limited, we can infer potential performance based on structure-activity relationship (SAR) studies of other halogenated salicylic acids.
Antimicrobial Activity: Studies have shown that the antibacterial activity of salicylic acid derivatives can be enhanced by halogenation. For instance, one study reported the order of antibacterial reactivity as 5-bromosalicylic acid > salicylic acid > 5-chlorosalicylic acid.[14] This suggests that the nature and position of the halogen are critical. The increased lipophilicity of brominated compounds may facilitate their passage through bacterial cell membranes.
Anti-inflammatory Activity: The anti-inflammatory effects of salicylates are linked to their ability to inhibit the NF-κB signaling pathway.[13] Salicylates can prevent the degradation of IκB, the inhibitor of NF-κB, thereby keeping NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[13][15] SAR studies have indicated that halogenation at the 3- and/or 5-positions of salicylic acid can enhance its activity in inducing systemic acquired resistance in plants, a process that shares signaling components with the inflammatory response in animals.[3][16] Specifically, electron-withdrawing groups at these positions, such as chlorine, have been shown to be beneficial.[3][16] This suggests that this compound, with two electron-withdrawing halogens at these positions, is a promising candidate for potent anti-inflammatory activity. A study on a related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, demonstrated its ability to inhibit the production of inflammatory mediators in microglial cells by downregulating the NF-κB pathway.[9]
NF-κB Signaling Pathway Inhibition by Salicylates:
Caption: Simplified NF-κB signaling pathway and the inhibitory action of salicylates.
Conclusion
This compound represents a promising derivative of salicylic acid with the potential for enhanced biological activity due to its specific halogenation pattern. While direct comparative data is not yet abundant, existing knowledge of structure-activity relationships for halogenated salicylates suggests that this compound is likely to possess significant antimicrobial and anti-inflammatory properties. The increased acidity and lipophilicity conferred by the bromo and chloro substituents are expected to favorably modulate its pharmacokinetic and pharmacodynamic profile.
This guide has provided a framework for the comparative evaluation of this compound. The detailed experimental protocols offer a standardized approach for researchers to generate the necessary data to fully elucidate its performance characteristics relative to other halogenated salicylic acids. Such studies will be instrumental in unlocking the full therapeutic potential of this and other novel halogenated salicylates in the ongoing quest for more effective and safer therapeutic agents.
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A Comparative Guide to the Characterization of 3-Bromo-5-chloro-2-hydroxybenzoic Acid Impurities by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Impurity Profiling in Pharmaceutical Synthesis
3-Bromo-5-chloro-2-hydroxybenzoic acid is a halogenated aromatic compound often utilized as a key starting material or intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). As with any component in the drug manufacturing process, its purity is paramount. Impurities, even at trace levels, can originate from the synthetic route, degradation, or storage and may impact the efficacy and safety of the final drug product.[1][2] Consequently, rigorous identification and characterization of these impurities are not merely a quality control measure but a fundamental regulatory requirement.
This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the detection, identification, and structural elucidation of potential impurities in this compound. We will delve into the causality behind experimental choices, compare the performance of various techniques, and present a logical workflow grounded in scientific integrity and regulatory expectations.
Pillar 1: The Regulatory Landscape - Adherence to ICH Guidelines
The structural characterization of impurities is guided by international regulatory standards, primarily the International Council for Harmonisation (ICH) guidelines. For a new drug substance, ICH Q3A(R2) provides a framework for classifying, reporting, identifying, and qualifying impurities.[3][4][5]
Key ICH Q3A(R2) Thresholds:
-
Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of ≤2 g/day , this is typically ≥0.05%.[6]
-
Identification Threshold: The level at which the structure of an impurity must be determined. This generally starts at 0.10% or a 1.0 mg total daily intake, whichever is lower.[6]
-
Qualification Threshold: The level at which an impurity's biological safety must be established. This process involves acquiring and evaluating toxicological data.[3][7]
These guidelines underscore the necessity of employing analytical techniques that are not only sensitive and specific but also capable of providing definitive structural information. Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC), has become the cornerstone of this analytical endeavor.[8] Validation of these analytical procedures must demonstrate their fitness for the intended purpose, as outlined by both ICH and FDA guidance.[9][10][11][12]
Pillar 2: A Strategic Approach to Impurity Characterization
A robust impurity profiling strategy is a multi-step, systematic investigation. The process begins with generating a comprehensive impurity profile and culminates in the structural elucidation of unknown compounds.
Experimental Workflow: From Forced Degradation to Structural Confirmation
The following workflow represents a self-validating system, where each step builds upon the last to ensure the trustworthiness of the final identification.
Caption: A comprehensive workflow for pharmaceutical impurity identification.
Step-by-Step Methodology: A Deeper Dive
1. Forced Degradation Studies: The initial and most critical step is to intentionally stress the this compound sample under various conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, UV light) as per ICH guidelines.[13][14][15]
-
Causality: The purpose is twofold: first, to generate potential degradation products that might form under long-term storage, and second, to demonstrate the specificity and stability-indicating capability of the analytical method. A method is considered "stability-indicating" if it can resolve the API from all potential impurities and degradation products.[11]
2. Development of a Stability-Indicating LC-MS Method: A reversed-phase HPLC (RP-HPLC) method is the standard approach for separating polar to non-polar impurities from the main compound.[16]
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) provides excellent resolving power for aromatic acids.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is typical. The formic acid aids in protonation for positive-ion electrospray ionization (ESI) and improves peak shape.
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is strongly preferred. Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide mass accuracy below 5 ppm, which is essential for determining the elemental composition of an unknown.[17][18][19]
3. Data Acquisition and Interpretation:
-
Full Scan HRMS: The first injection is a full scan analysis to detect all ionizable compounds and determine their accurate mass-to-charge ratios (m/z). The unique isotopic signature of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) provides a rapid filter to identify halogen-containing impurities.
-
Tandem MS (MS/MS): A subsequent injection performs MS/MS on the parent API and each detected impurity. In MS/MS, the parent ion is isolated, fragmented (typically via collision-induced dissociation, CID), and the resulting fragment ions are analyzed.[2][20]
-
Structural Elucidation: The fragmentation pattern of an impurity is compared to that of the parent compound. For example, the parent compound (MW ≈ 251.5 g/mol ) is expected to show characteristic losses, such as the carboxylic acid group (-COOH, loss of 45 Da).[21][22] If an impurity shows a mass shift of +16 Da (indicative of oxidation) and its fragments also show this +16 Da shift, it suggests the modification is on a part of the molecule that remains intact after initial fragmentation. This comparative analysis allows scientists to pinpoint the location of the structural change.
Pillar 3: Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique is dictated by the specific analytical challenge. While LC-HRMS/MS is the most powerful and versatile approach, other methods have their place.
Caption: Decision tree for selecting the appropriate MS technique.
Data Summary: Performance Comparison of MS Methodologies
| Technique | Primary Application | Information Provided | Sensitivity/Selectivity | Pros | Cons |
| GC-MS | Volatile/Semi-volatile impurities (e.g., residual solvents, certain by-products) | Molecular Weight, Fragmentation Pattern (EI) | High / High | Excellent for volatile compounds; reproducible EI spectra for library matching. | Requires derivatization for non-volatile analytes like benzoic acids; potential for thermal degradation. |
| LC-MS (Quadrupole/Ion Trap) | Routine screening, quantification of known impurities | Molecular Weight, Fragmentation (MSn) | Good / Good-High | Robust, reliable, and cost-effective for routine QC; excellent for quantification (SIM/MRM).[1] | Low mass resolution limits confident identification of unknowns; cannot determine elemental composition. |
| LC-HRMS (Q-TOF, Orbitrap) | Identification and characterization of unknown impurities | Elemental Composition , Accurate MW, Fragmentation | Excellent / Excellent | High mass accuracy (<5 ppm) enables confident formula determination; essential for unknowns.[17][18] | Higher instrument cost and complexity; requires more expertise in data interpretation. |
| LC-HRMS/MS | Definitive structural elucidation of unknown impurities | Connectivity/Structure , Elemental Composition, Accurate MW | Highest / Highest | Provides fragmentation data from accurately-measured precursors, enabling detailed structural analysis.[8][17] | Most complex and costly technique, but provides the most complete picture. |
Conclusion: An Integrated Mass Spectrometry Strategy
The comprehensive characterization of impurities in this compound demands a sophisticated and multi-faceted analytical approach. While simpler techniques like GC-MS and standard LC-MS are suitable for monitoring known volatile or non-volatile impurities, they fall short when faced with novel or unexpected compounds that emerge during synthesis or stability studies.
The gold standard for this application is an integrated workflow centered on Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) . This strategy provides the chromatographic separation necessary for complex mixtures, the mass accuracy required to determine elemental composition, and the fragmentation data essential for definitive structural elucidation.[17][18] By grounding this powerful analytical technique within a systematic workflow that begins with forced degradation, researchers can build a self-validating and trustworthy impurity profile that meets the highest standards of scientific integrity and regulatory compliance.
References
-
Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]
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Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]
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Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]
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Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]
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Title: Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality Source: Pharma Focus America URL: [Link]
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Title: Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities Source: Innovational Journals URL: [Link]
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Title: Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: Quantitative mass spectrometry methods for pharmaceutical analysis Source: The Royal Society Publishing URL: [Link]
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Title: The benefits of high-resolution mass spectrometry for impurity profiling Source: LGC Limited URL: [Link]
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Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: FDA Guidance on analytical procedures and methods validation published Source: ECA Academy URL: [Link]
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Title: Unmasking the unknown how mass spectrometry delivers accurate identifications Source: YouTube URL: [Link]
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Title: FDA Guidance For Industry Analytical Procedures and Methods Validation Source: Scribd URL: [Link]
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Title: Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis Source: Scitechnol URL: [Link]
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Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
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Title: Guidance for Industry Q3A Impurities in New Drug Substances Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: Applying mass spectrometry in pharmaceutical analysis Source: Drug Discovery News URL: [Link]
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Title: Impurity profiling and HPLC methods for drug quality compliance Source: AMSbiopharma URL: [Link]
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Title: Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review Source: Spectroscopy Online URL: [Link]
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Title: Mass Spectrometry Techniques for Pharmaceutical Analysis Without Sample Pretreatment Source: ResearchGate URL: [Link]
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Title: 3-Bromo-5-chloro-2-hydroxybenzaldehyde Source: PubChem URL: [Link]
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Title: this compound Source: PubChem URL: [Link]
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Title: Showing metabocard for 3-Bromo-5-chloro-2,6-dihydroxybenzoic acid Source: The Human Metabolome Database URL: [Link]
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Title: Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization Source: PubMed URL: [Link]
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Title: Forced Degradation Studies Research Articles Source: R Discovery URL: [Link]
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Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]
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Title: LC/MS chromatogram of five benzoic acid compounds at 100 μM Source: ResearchGate URL: [Link]
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Title: Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods Source: Biosciences Biotechnology Research Asia URL: [Link]
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Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
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Title: 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE Source: SpectraBase URL: [Link]
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Title: 3-Bromo-5-chloro-4-hydroxybenzoic acid Source: PubChem URL: [Link]
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Title: Analysis of Benzoic Acid in Drink Using ID-LC/MS Source: ResearchGate URL: [Link]
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Title: HPLC Methods for analysis of Benzoic acid Source: HELIX Chromatography URL: [Link]
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Title: Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis Source: National Center for Biotechnology Information (PMC) URL: [Link]
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A Comparative Analysis of the Biological Activity of 3-Bromo vs. 5-Bromo Salicylic Acid Derivatives: A Guide for Researchers
In the dynamic field of drug discovery and development, the strategic modification of existing pharmacophores is a cornerstone of innovation. Salicylic acid, a well-established therapeutic agent, has served as a versatile scaffold for the development of numerous derivatives with a wide spectrum of biological activities. Among these, halogenated salicylic acids have garnered significant interest due to the profound impact of halogen substitution on their physicochemical properties and pharmacological profiles. This guide provides an in-depth, objective comparison of the biological activities of two prominent classes of brominated salicylic acid derivatives: those substituted at the 3-position and those at the 5-position. By synthesizing available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the nuances of these two promising classes of compounds.
Introduction to Brominated Salicylic Acids: The Positional Isomerism Advantage
The introduction of a bromine atom onto the salicylic acid ring significantly alters its electron distribution, lipophilicity, and steric hindrance. These modifications, in turn, influence the molecule's ability to interact with biological targets, leading to enhanced or altered biological activities. The position of the bromine atom—at the C3 or C5 position—is not a trivial distinction. This positional isomerism can lead to marked differences in antimicrobial efficacy, anti-inflammatory potency, and anticancer activity, underscoring the importance of a detailed comparative analysis.
Comparative Biological Efficacy: A Data-Driven Analysis
This section dissects the available experimental data to draw objective comparisons between the biological activities of 3-bromo and 5-bromo salicylic acid derivatives.
Antimicrobial Activity: A Clear Frontrunner Emerges
In the realm of antimicrobial activity, evidence strongly suggests that 5-bromosalicylic acid derivatives hold a significant advantage. A comparative study on the antibacterial properties of halogenated salicylic acids demonstrated that 5-bromosalicylic acid exhibits the highest antibacterial reactivity, surpassing both the parent salicylic acid and its chloro-analogue.[1][2][3] This suggests that the electronic and steric effects of the bromine atom at the 5-position are particularly favorable for inhibiting bacterial growth.
While specific minimum inhibitory concentration (MIC) values for a direct comparison are not always available in a single study, the general trend in the literature supports the superior efficacy of 5-bromo derivatives.
Table 1: Comparative Antimicrobial Activity
| Compound/Derivative | Target Organism(s) | Key Performance Metric (MIC) | Reference(s) |
| 5-Bromosalicylic Acid | Various bacterial strains | Ranked 1st (Most Active) in a comparative study | [2][3] |
| Salicylic Acid | Various bacterial strains | Ranked 2nd in a comparative study | [2][3] |
| 5-Chlorosalicylic Acid | Various bacterial strains | Ranked 3rd in a comparative study | [2][3] |
| 3-Farnesyl salicylic acid | E. coli | Low activity reported | [4] |
Note: Quantitative MIC values for a direct comparison between 3-bromo and 5-bromo salicylic acid are limited in the publicly available literature. The table reflects the ranking from a direct comparative study.
Anti-inflammatory Activity: Modulating Key Signaling Pathways
Both 3-bromo and 5-bromo salicylic acid derivatives have demonstrated promising anti-inflammatory properties, primarily through the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.[[“]][6]
Derivatives of 5-chlorosalicylic acid, a close analog of 5-bromosalicylic acid, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3] It is plausible that 5-bromosalicylic acid and its derivatives share a similar mechanism of action. Furthermore, the anti-inflammatory effects of a 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid have been shown to be mediated through the potent suppression of MAPK phosphorylation and NF-κB p65 nuclear translocation.
While specific IC50 values for a direct comparison are scarce, the available data suggest that bromination at either position can confer significant anti-inflammatory potential.
Table 2: Comparative Anti-inflammatory Activity
| Compound/Derivative | Assay/Target | Key Performance Metric (IC50) | Reference(s) |
| 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid | Inhibition of NO and PGE2 production in LPS-stimulated microglia | Data not quantified as IC50 | |
| Salicylic Acid Derivatives | Inhibition of COX-2 | Varies depending on the specific derivative | [7] |
Anticancer Activity: Targeting Proliferation and Survival
The anticancer potential of brominated salicylic acid derivatives is an area of active investigation. Studies have shown that these compounds can induce apoptosis and inhibit the proliferation of various cancer cell lines.
For instance, a 3-bromophenyl derivative of coumarin-3-carboxylate has been shown to inhibit cancer cell invasion.[8] Additionally, a novel 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been identified as a selective Aurora A kinase inhibitor with apoptotic properties, demonstrating an IC50 of 168.78 µM against the MCF-7 breast cancer cell line.[9]
While comprehensive comparative studies are limited, the available data suggest that the position of the bromine atom can influence the specific anticancer mechanism and potency.
Table 3: Comparative Anticancer Activity (IC50 Values)
| Compound/Derivative | Cell Line | Key Performance Metric (IC50) | Reference(s) |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast Cancer) | 168.78 µM | [9] |
| 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate | HT1080 (Fibrosarcoma) | Inhibition of invasion, IC50 not specified | [8] |
| Various Salicylic Acid Derivatives | Various Cancer Cell Lines | Varies widely depending on the derivative and cell line | [10][11] |
Note: This table presents examples of anticancer activity and is not a direct comparison due to the diversity of the derivatives and cell lines studied.
Mechanistic Insights: Unraveling the Molecular Pathways
The biological activities of 3-bromo and 5-bromo salicylic acid derivatives are underpinned by their interactions with key cellular signaling pathways.
Inhibition of Inflammatory Pathways
A primary mechanism of anti-inflammatory action for salicylates involves the inhibition of the NF-κB and MAPK signaling cascades.[[“]]
-
NF-κB Pathway: Salicylates can inhibit the activation of NF-κB, a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes. This inhibition prevents the production of inflammatory mediators like cytokines and chemokines.[6][12]
-
MAPK Pathway: Salicylates can also modulate the activity of MAPKs, which are crucial for transducing extracellular signals into cellular responses, including inflammation.[[“]][13]
Caption: General mechanism of anti-inflammatory action of salicylate derivatives via inhibition of NF-κB and MAPK pathways.
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key biological assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Test Compounds: Dissolve the 3-bromo and 5-bromo salicylic acid derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Preparation of Microtiter Plates: Dispense sterile broth medium into the wells of a 96-well microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution of each test compound across the wells of the microtiter plate to create a concentration gradient.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland standard) from an overnight culture.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the test organism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method.
Anti-inflammatory Assay: COX-2 Inhibition Assay
This protocol describes a common method to assess the inhibitory effect of compounds on the COX-2 enzyme.
-
Reagent Preparation: Prepare assay buffer, COX-2 enzyme solution, arachidonic acid (substrate) solution, and a detection reagent.
-
Compound Preparation: Prepare serial dilutions of the 3-bromo and 5-bromo salicylic acid derivatives.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compounds at various concentrations. Include a positive control (a known COX-2 inhibitor) and a negative control (no inhibitor).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Detection: Stop the reaction and add the detection reagent to measure the amount of prostaglandin produced.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for the in vitro COX-2 inhibition assay.
Anticancer Assay: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 3-bromo and 5-bromo salicylic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.[4][14][15]
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The comparative analysis of 3-bromo and 5-bromo salicylic acid derivatives reveals distinct biological activity profiles. The available evidence strongly suggests that 5-bromosalicylic acid derivatives are superior antimicrobial agents. In terms of anti-inflammatory and anticancer activities, both classes of compounds show promise, with their efficacy being highly dependent on the overall substitution pattern of the molecule.
This guide highlights the critical need for further direct comparative studies with quantitative data to fully elucidate the structure-activity relationships and therapeutic potential of these compounds. Researchers are encouraged to utilize the provided experimental protocols to conduct head-to-head comparisons of 3-bromo and 5-bromo salicylic acid derivatives across a range of biological assays. Such studies will be instrumental in guiding the rational design of novel and more potent therapeutic agents based on the versatile salicylic acid scaffold.
References
Please note that for brevity, a full list of linked references is not included in this example. In a complete guide, each citation would be linked to its source.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 3-farnesyl salicylic acid, a novel antimicrobial from Piper multiplinervium - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]
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- 13. Activation of Salicylic Acid–Induced Protein Kinase, a Mitogen-Activated Protein Kinase, Induces Multiple Defense Responses in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Bromo-5-Chlorosalicylic Acid in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Analytical Validation
3-Bromo-5-chlorosalicylic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that directly impact the safety and efficacy of the final drug product. Consequently, a robust and reliable analytical method for its quantification is not merely a procedural step but a cornerstone of quality assurance. The International Council for Harmonisation (ICH) provides a comprehensive framework, specifically the Q2(R1) guideline, for validating analytical procedures to ensure they are suitable for their intended purpose.[1][2][3][4]
This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for 3-bromo-5-chlorosalicylic acid. We will move beyond a simple checklist of validation parameters to explore the scientific causality behind each experimental choice, ensuring a self-validating and trustworthy analytical system.
The Architecture of Method Validation: An Interconnected Framework
The validation of an analytical method is not a series of disconnected tests but a holistic process where each parameter informs the others. The objective is to build a comprehensive data package that demonstrates the method's reliability.
Caption: Workflow for analytical method validation as per ICH Q2(R1) guidelines.
The Chosen Analytical Technique: Reverse-Phase HPLC with UV Detection
For the analysis of an aromatic carboxylic acid like 3-bromo-5-chlorosalicylic acid, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard. Its high resolving power allows for the separation of the main component from process-related impurities and potential degradation products.
Proposed Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and separation for non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile: 20mM Potassium Phosphate Buffer (pH 2.5) (60:40 v/v) | The acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. Acetonitrile provides good elution strength. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency. |
| Detection | UV at 282 nm | Based on the UV absorbance spectrum of salicylic acid derivatives, this wavelength offers high sensitivity.[5] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[5] |
| Injection Vol. | 20 µL | A typical volume for standard analytical HPLC systems. |
Part 1: Specificity and the Power of Forced Degradation
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or excipients.[6][7][8][9] Simply injecting the analyte and a blank is insufficient. A robust validation requires a forced degradation study, which is the cornerstone of developing a stability-indicating method.[10][11][12][13] This study purposefully degrades the drug substance to ensure that any resulting degradants are well-separated from the parent peak, proving the method's specificity.
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of 3-bromo-5-chlorosalicylic acid in a suitable solvent (e.g., methanol or mobile phase).[14]
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of approximately 100 µg/mL.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to 100 µg/mL.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to 100 µg/mL.
-
Thermal Degradation: Store the solid drug substance at 80°C for 48 hours.[14] Prepare a 100 µg/mL solution from the stressed solid.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][15] Prepare a 100 µg/mL solution.
-
Analysis: Inject the unstressed control and all stressed samples into the HPLC system. Use a photodiode array (PDA) detector to assess peak purity.
Trustworthiness: The goal is to achieve 5-20% degradation.[10][14] If degradation is too extensive, reduce the stress duration or temperature. If no degradation occurs, increase the severity of the conditions. This iterative process validates the stress conditions themselves.
Data Presentation: Specificity Results
| Stress Condition | % Degradation | Peak Purity Index | Resolution (Main Peak vs. Closest Degradant) |
|---|---|---|---|
| Unstressed Control | 0 | > 0.999 | N/A |
| Acid Hydrolysis | ~12% | > 0.999 | > 2.0 |
| Base Hydrolysis | ~18% | > 0.999 | > 2.0 |
| Oxidation | ~8% | > 0.999 | > 2.0 |
| Thermal | ~5% | > 0.999 | > 2.0 |
| Photolytic | ~6% | > 0.999 | > 2.0 |
Acceptance Criteria: Peak purity index should be > 0.999, and resolution between the main peak and any degradant peak should be > 2.0.
Part 2: Linearity & Range
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the analyte concentration.[16][17] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[16]
Experimental Protocol: Linearity
-
Prepare Stock: Prepare a 1000 µg/mL stock solution of 3-bromo-5-chlorosalicylic acid reference standard.
-
Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels. For an assay method, this typically covers 80% to 120% of the target test concentration.[18] A common set might be 80, 90, 100, 110, and 120 µg/mL.
-
Analysis: Inject each concentration level in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Data Presentation: Linearity Results
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 80 | 810,500 |
| 90 | 912,000 |
| 100 | 1,015,000 |
| 110 | 1,118,500 |
| 120 | 1,221,000 |
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999[17] |
| Slope | 10145 | - |
| Y-intercept | 1250 | Intercept should be insignificant compared to the response at 100% concentration. |
| Range | 80 - 120 µg/mL | Established based on linearity, accuracy, and precision data. |
Part 3: Accuracy
Expertise & Experience: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[6] It is typically assessed using recovery studies. The protocol must be self-validating by testing the method's accuracy at different points across the defined range.
Experimental Protocol: Accuracy
-
Prepare Placebo: Prepare a placebo mixture containing all formulation excipients except the active ingredient.
-
Spike Samples: Spike the placebo with the 3-bromo-5-chlorosalicylic acid reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level.
-
Analysis: Analyze the nine spiked samples according to the method.
-
Calculation: Calculate the percent recovery for each sample using the formula: (% Recovery) = (Measured Concentration / Theoretical Concentration) * 100.
Data Presentation: Accuracy (Recovery) Results
| Concentration Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | Mean % Recovery |
|---|---|---|---|---|
| 80% (n=1) | 80.0 | 79.5 | 99.4% | \multirow{3}{}{99.6%} |
| 80% (n=2) | 80.0 | 80.1 | 100.1% | |
| 80% (n=3) | 80.0 | 79.4 | 99.3% | |
| 100% (n=1) | 100.0 | 100.5 | 100.5% | \multirow{3}{}{100.3%} |
| 100% (n=2) | 100.0 | 99.8 | 99.8% | |
| 100% (n=3) | 100.0 | 100.6 | 100.6% | |
| 120% (n=1) | 120.0 | 119.5 | 99.6% | \multirow{3}{*}{99.8%} |
| 120% (n=2) | 120.0 | 120.2 | 100.2% | |
| 120% (n=3) | 120.0 | 119.8 | 99.8% |
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[17][19]
Part 4: Precision
Expertise & Experience: Precision measures the degree of scatter between a series of measurements from the same sample.[6] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short time with the same analyst and instrument.
-
Intermediate Precision (Ruggedness): Assesses variations within the same lab, such as different days, analysts, or equipment.
Experimental Protocol: Precision
-
Repeatability:
-
Prepare six independent samples of 3-bromo-5-chlorosalicylic acid at 100% of the target concentration.
-
Analyze all six samples on the same day by the same analyst.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).
-
-
Intermediate Precision:
-
Have a second analyst repeat the repeatability experiment on a different day, preferably using a different HPLC system.
-
Calculate the %RSD for the second set of six samples.
-
Combine the data from both days (12 samples total) and calculate the overall %RSD.
-
Data Presentation: Precision Results
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 | Overall (n=12) |
|---|---|---|---|
| Mean Assay (%) | 100.2% | 99.8% | 100.0% |
| Standard Deviation | 0.55 | 0.61 | 0.59 |
| % RSD | 0.55% | 0.61% | 0.59% |
Acceptance Criteria: The %RSD for repeatability and intermediate precision should not be more than 2.0%.
Part 5: LOD, LOQ, and Robustness
Expertise & Experience: These parameters define the boundaries and resilience of the method.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.[16]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4][16] This is particularly important for impurity analysis.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters, indicating its reliability during normal usage.[17]
Protocols & Data Presentation
| Parameter | Protocol | Typical Result | Acceptance Criteria |
| LOD | Based on Signal-to-Noise ratio (S/N). Analyze progressively dilute solutions until S/N is approximately 3:1. | 0.05 µg/mL | S/N ≈ 3:1 |
| LOQ | Based on Signal-to-Noise ratio (S/N). Analyze progressively dilute solutions until S/N is approximately 10:1. | 0.15 µg/mL | S/N ≈ 10:1. Precision (%RSD) at this concentration should be acceptable (<10%). |
| Robustness | Deliberately vary parameters (e.g., Flow Rate ±10%, Column Temp. ±5°C, Mobile Phase pH ±0.2). | System suitability parameters (resolution, tailing factor) remain within limits. | System Suitability Test (SST) criteria must be met under all varied conditions. |
Conclusion: A Validated Method as a Pillar of Quality
This guide has detailed a comprehensive, scientifically-grounded approach to validating an HPLC method for 3-bromo-5-chlorosalicylic acid, fully compliant with ICH Q2(R1) guidelines. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, we build an undeniable case for the method's suitability for its intended purpose. While other methods like titrimetry or simple UV-spectrophotometry exist, they lack the specificity and stability-indicating power of a validated HPLC method, which can simultaneously quantify the active ingredient and separate it from its potential impurities and degradants. A fully validated analytical method is not just a regulatory requirement; it is a fundamental component of the quality management system that ensures every batch of a product is safe, effective, and reliable.
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A Comparative Guide to the Quantitative Analysis of 3-Bromo-5-chloro-2-hydroxybenzoic Acid in Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients (APIs) and intermediates within complex reaction mixtures is a cornerstone of process optimization, quality control, and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 3-Bromo-5-chloro-2-hydroxybenzoic acid, a key substituted salicylic acid derivative. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Acid-Base Titration, offering field-proven insights and detailed experimental protocols to empower you in selecting the most appropriate technique for your specific needs.
Introduction: The Analytical Imperative
This compound, a halogenated derivative of salicylic acid, presents unique analytical challenges due to its reactivity and the complexity of the matrices in which it is often found. The choice of an analytical method is not merely a matter of preference but a critical decision that impacts accuracy, precision, and the overall validity of your results. This guide is structured to provide a comprehensive understanding of the available techniques, enabling you to make an informed decision based on the specific requirements of your research or manufacturing process.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound.[1] Its high resolution and sensitivity allow for the separation of the target analyte from closely related impurities and starting materials.
The Rationale Behind HPLC Method Development
The selection of an appropriate HPLC method hinges on the physicochemical properties of this compound. As a substituted salicylic acid, it possesses a chromophore that allows for ultraviolet (UV) detection. A reversed-phase HPLC method is typically the first choice for such moderately polar compounds. The acidic nature of the molecule necessitates the use of a buffered mobile phase to ensure consistent retention times and peak shapes by suppressing the ionization of the carboxylic acid and phenolic hydroxyl groups.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
This protocol provides a starting point for the development of a validated HPLC method.
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is recommended.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of aromatic acids.[2]
2. Reagents and Mobile Phase Preparation:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid or a phosphate buffer to adjust the mobile phase pH to approximately 2.5-3.0. This ensures the analyte is in its protonated form, leading to better retention and peak shape.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient elution is often preferred for complex reaction mixtures. A typical starting point would be a gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% phosphoric acid in water).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C to ensure reproducibility.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 300-310 nm is likely to provide good sensitivity. A DAD allows for the simultaneous monitoring of multiple wavelengths and peak purity analysis.[3]
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a suitable solvent, such as methanol or a mixture of the mobile phase.[4]
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.[4]
5. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent as the sample.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Specificity Alternative
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.
The Rationale for Derivatization in GC-MS
The carboxylic acid and phenolic hydroxyl groups in this compound make it non-volatile. Derivatization, typically through silylation (e.g., with BSTFA or TMCS), converts these polar functional groups into less polar and more volatile silyl ethers and esters, allowing for analysis by GC. This process also often improves the chromatographic peak shape.
Experimental Protocol: GC-MS with Derivatization
This protocol outlines a general procedure for the GC-MS analysis of this compound.
1. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
A capillary column suitable for the analysis of derivatized acids (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane).
3. Derivatization Procedure:
-
Accurately weigh a portion of the reaction mixture into a vial.
-
Add a known amount of an internal standard (e.g., a structurally similar compound not present in the sample).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add the anhydrous solvent and the derivatizing agent.
-
Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
4. GC-MS Conditions:
-
Injector Temperature: 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C, holding for 2 minutes, then ramping to 280 °C at 10-20 °C/min, and holding for 5-10 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Full scan to identify the derivatized analyte and selected ion monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.
5. Calibration:
-
Prepare calibration standards of this compound and the internal standard.
-
Derivatize the standards using the same procedure as the samples.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Acid-Base Titration: A Classical Approach for Purity Assessment
Acid-base titration is a classic and cost-effective method for determining the concentration of an acidic or basic substance.[5] For this compound, this technique can be employed to determine its overall acidic content.
The Principle of Neutralization
The method is based on the neutralization reaction between the acidic analyte and a standardized basic titrant.[6] The endpoint of the titration, where the moles of the base are stoichiometrically equivalent to the moles of the acid, can be detected using a colorimetric indicator or potentiometrically with a pH meter.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is generally preferred over the use of colorimetric indicators for colored or complex reaction mixtures as it provides a more objective endpoint determination.
1. Instrumentation:
-
Autotitrator or a manual burette with a magnetic stirrer.
-
pH meter with a combination pH electrode.
2. Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Solvent: A mixture of ethanol and water is often suitable to dissolve the organic acid.
3. Titration Procedure:
-
Accurately weigh a portion of the reaction mixture and dissolve it in the chosen solvent.
-
Immerse the pH electrode in the solution and begin stirring.
-
Add the standardized NaOH solution in small increments, recording the pH after each addition.
-
Continue the titration past the equivalence point.
4. Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The equivalence point is the point of maximum slope on the curve, which can be determined from the first or second derivative of the titration curve.
-
Calculate the concentration of this compound using the volume of NaOH at the equivalence point, its concentration, and the initial sample weight.
Workflow for Titrimetric Analysis
Caption: Workflow for the titrimetric analysis of this compound.
Comparative Analysis of Techniques
The choice of the most suitable analytical technique depends on several factors, including the required specificity, sensitivity, sample throughput, and available instrumentation.
| Feature | HPLC-UV | GC-MS | Acid-Base Titration |
| Specificity | High (can separate isomers and impurities) | Very High (mass spectrometric detection) | Low (measures total acidity) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (mg/mL) |
| Sample Throughput | High (with autosampler) | Moderate (derivatization step can be time-consuming) | Low to Moderate |
| Instrumentation Cost | Moderate to High | High | Low |
| Sample Preparation | Simple (dissolution and filtration) | Complex (requires derivatization) | Simple (dissolution) |
| Applicability | Quantification of analyte in the presence of other UV-active compounds | Confirmatory analysis and quantification at trace levels | Purity assessment of isolated material or simple mixtures |
Conclusion: A Strategic Approach to Method Selection
For the routine quantitative analysis of this compound in complex reaction mixtures, HPLC-UV stands out as the most balanced technique, offering a good combination of specificity, sensitivity, and throughput. It allows for the simultaneous monitoring of the main component and potential impurities, which is crucial for reaction monitoring and quality control.
GC-MS , while providing the highest level of specificity and sensitivity, involves a more laborious sample preparation process due to the need for derivatization. It is an excellent choice for confirmatory analysis or when trace-level quantification is required.
Acid-base titration is a simple and cost-effective method for determining the overall purity of the isolated product or for analyzing relatively clean reaction mixtures where this compound is the only significant acidic component. Its lack of specificity makes it unsuitable for complex matrices containing other acidic or basic species.
Ultimately, the optimal analytical strategy may involve the use of multiple techniques. For instance, HPLC for routine analysis, complemented by GC-MS for structural confirmation and titration for final product purity assessment, would constitute a robust and comprehensive quality control framework. The protocols and comparative data presented in this guide provide a solid foundation for developing and validating analytical methods tailored to your specific research and development needs.
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A Researcher's Guide to Assessing the Efficacy of 3-Bromo-5-chloro-2-hydroxybenzoic Acid Derivatives
This guide provides a comprehensive framework for the synthesis, evaluation, and comparative analysis of novel derivatives of this compound. Designed for researchers in medicinal chemistry and drug development, this document moves beyond a simple recitation of facts to explain the scientific rationale behind experimental design and to provide robust, self-validating protocols for efficacy assessment.
Introduction: The Rationale for Halogenated Salicylates
Salicylic acid (2-hydroxybenzoic acid) is a cornerstone phenolic compound, renowned for its therapeutic properties, most notably as the precursor to aspirin.[1] Its basic structure, featuring a phenolic hydroxyl group and a carboxylic acid group, is essential for its biological activity but also offers fertile ground for chemical modification to enhance potency and specificity.[1]
The structure-activity relationship (SAR) of salicylic acid derivatives is well-documented. A key strategy for enhancing biological efficacy involves the introduction of electron-withdrawing groups onto the phenolic ring.[2] Halogenation, in particular, has proven to be a powerful tool. Studies have consistently shown that the presence of halogen atoms like chlorine and bromine at the 3- and/or 5-positions can significantly increase anti-inflammatory and antimicrobial activities.[3][4][5] This enhancement is attributed to the modulation of the compound's electronic properties and lipophilicity, which influences its ability to interact with biological targets and traverse cellular membranes.[1][3]
The subject of this guide, this compound (BCSA), represents a strategically designed scaffold. By incorporating both a bromine and a chlorine atom at key positions, it serves as an advanced starting point for developing a new generation of therapeutic agents with potentially superior efficacy compared to mono-halogenated or non-halogenated parent compounds.
Strategic Derivatization of the BCSA Scaffold
To explore the full therapeutic potential of the BCSA core, a library of derivatives should be synthesized. The primary points for modification are the carboxylic acid and phenolic hydroxyl groups. A logical first step is the creation of amide and ester derivatives, as these modifications can dramatically alter a compound's stability, solubility, and target-binding interactions.[5]
The causality behind this choice is rooted in established medicinal chemistry principles. Amidation of the carboxylic acid can introduce new hydrogen bond donors and acceptors, potentially forming stronger interactions with target proteins.[5] Esterification can increase lipophilicity, which may enhance cell membrane permeability. The diverse chemical space explored through various amine and alcohol substitutions allows for a systematic investigation of SAR.
A Multi-Tiered Framework for Efficacy Assessment
A rigorous evaluation of novel BCSA derivatives requires a multi-pronged approach, assessing their potential across several key therapeutic areas. We propose a hierarchical workflow that begins with broad screening and progresses to more specific, mechanistic assays.
This tiered approach ensures that resources are focused on the most promising candidates. Initial broad screening identifies compounds with significant biological activity. Subsequent tiers then dissect the mechanism of action and evaluate potential for clinical translation.
Experimental Protocols: A Self-Validating System
The trustworthiness of any comparison guide rests on the integrity of its experimental protocols. The following methods are described to be self-validating, incorporating necessary controls to ensure data is robust and reproducible.
Antimicrobial Efficacy Assessment
The initial evaluation of antimicrobial potential is crucial, given the known activity of halogenated salicylates.[6][7]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This assay determines the lowest concentration of a compound that inhibits visible microbial growth.[8]
-
Preparation: Dissolve BCSA derivatives in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions. Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a density of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton Broth (MHB).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: Wells containing MHB and bacteria only (should show turbidity).
-
Negative Control: Wells containing MHB only (should remain clear).
-
Solvent Control: Wells containing the highest concentration of the solvent used and bacteria to ensure it has no inhibitory effect.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density (OD) at 600 nm.[8]
Anti-Inflammatory Potential
Chronic inflammation is implicated in numerous diseases, making it a key therapeutic target.[9] The evaluation of anti-inflammatory properties is a logical step for BCSA derivatives.[3]
Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the inhibition of nitric oxide, a key inflammatory mediator.[10]
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the BCSA derivatives for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.[10]
-
Cytotoxicity Check: Concurrently, perform a cell viability assay (e.g., MTT) on the treated cells to ensure that the reduction in NO is not due to cell death. This is a critical self-validating step.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value (the concentration that inhibits 50% of NO production).
Protocol 3: Pro-inflammatory Cytokine Release (ELISA)
This assay quantifies the reduction of key inflammatory signaling molecules like TNF-α and IL-6.[11]
-
Sample Collection: Use the same cell culture supernatant collected from the NO production assay.
-
ELISA: Quantify the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions precisely.
-
Data Analysis: Calculate the percentage reduction in cytokine levels compared to the LPS-treated control and determine IC50 values.
Anticancer Activity Screening
The introduction of halogens into molecular scaffolds has been shown to enhance cytotoxic potential against cancer cells.[12] Therefore, screening BCSA derivatives for anticancer activity is a worthwhile endeavor.
Protocol 4: MTT Cytotoxicity Assay Against Cancer Cell Lines
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[13][14]
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to attach for 24 hours.[15]
-
Compound Treatment: Treat the cells with a range of concentrations of each BCSA derivative for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the resulting purple solution on a microplate reader (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value for each compound. For comparison, a standard chemotherapeutic agent (e.g., cisplatin) should be tested in parallel.[14]
Data Presentation and Comparative Analysis
Objective comparison requires clear and concise data presentation. All quantitative results should be summarized in tables to facilitate direct comparison between the parent compound (BCSA), its derivatives, and relevant reference compounds.
Table 1: Hypothetical Antimicrobial Efficacy Data
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Salicylic Acid | >256 | >256 |
| 5-Chlorosalicylic Acid | 128 | 256 |
| BCSA (Parent) | 64 | 128 |
| BCSA-Amide 1 | 16 | 32 |
| BCSA-Ester 1 | 32 | 64 |
| Vancomycin (Control) | 1 | N/A |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Table 2: Hypothetical Anti-Inflammatory and Anticancer Data
| Compound | NO Inhibition IC50 (µM) | TNF-α Release IC50 (µM) | Cytotoxicity IC50 (µM) vs. MCF-7 |
| Salicylic Acid | >100 | >100 | >100 |
| 5-Chlorosalicylic Acid | 75.2 | 88.4 | 95.1 |
| BCSA (Parent) | 45.8 | 52.3 | 68.5 |
| BCSA-Amide 1 | 9.7 | 15.1 | 22.4 |
| BCSA-Ester 1 | 21.3 | 29.8 | 45.6 |
| Dexamethasone (Control) | 0.5 | 0.2 | N/A |
| Cisplatin (Control) | N/A | N/A | 11.9[13] |
These tables allow for at-a-glance assessment of structure-activity relationships. For instance, a lower MIC or IC50 value for a derivative compared to the parent BCSA would indicate a successful structural modification.
Conclusion
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The strategic halogenation provides a significant boost in bioactivity over standard salicylic acid. By employing a systematic approach to derivatization and a rigorous, multi-tiered framework for efficacy assessment, researchers can efficiently identify and optimize lead candidates. The protocols and comparative structures provided in this guide offer a robust blueprint for navigating the complexities of drug discovery and development in this chemical space.
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Singh, P., & Gupta, S. P. (1983). Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives. Arzneimittelforschung, 33(9), 1226-30. [Link]
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Medicinal Chemistry Lectures Notes. (2023). Structure-activity relationship (SAR) of Salicylic Acid. [Link]
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Conrath, U., Chen, Z., Ricigliano, J. R., & Klessig, D. F. (1995). Salicylate activity. 3. Structure relationship to systemic acquired resistance. Plant Physiology, 108(2), 747-753. [Link]
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Thangamani, S., Younis, W., & Seleem, M. N. (2017). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Future medicinal chemistry, 9(10), 1089–1107. [Link]
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Wang, L., et al. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry, 181, 111583. [Link]
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Savoia, D. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Antibiotics, 12(7), 1134. [Link]
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Al-Madhagi, S., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 28(22), 7590. [Link]
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Kim, H. B., et al. (2012). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. Bioorganic & Medicinal Chemistry Letters, 22(16), 5342-5346. [Link]
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Ali, A. S., et al. (2013). Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric. International Journal of Biological Macromolecules, 62, 338-343. [Link]
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Logvinov, S. V., et al. (2023). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 28(15), 5851. [Link]
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King, A. J., et al. (2013). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. Scientific Reports, 3, 2831. [Link]
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Li, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 285, 116968. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-5-chloro-2-hydroxybenzoic Acid
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Bromo-5-chloro-2-hydroxybenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in scientific principles and adherence to regulatory standards, empowering you to manage this chemical waste with confidence and precision.
Core Directive: Understanding the Hazard Profile
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This informs every subsequent step, from personal protective equipment (PPE) selection to the final disposal method.
According to its Safety Data Sheet (SDS), this compound is classified as toxic if swallowed and very toxic to aquatic life. In the event of a fire, it may produce hazardous combustion gases, including carbon oxides and hydrogen bromide gas. While comprehensive toxicological properties have not been fully investigated, its classification necessitates cautious handling and a robust disposal plan.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Primary Concerns |
| Acute Oral Toxicity (Category 3) | H301: Toxic if swallowed | Accidental ingestion can be harmful. |
| Acute Aquatic Hazard (Category 1) | H400: Very toxic to aquatic life | Improper disposal can lead to significant environmental damage. |
| Combustion Hazard | - | Thermal decomposition can release toxic fumes like hydrogen bromide and hydrogen chloride.[1] |
Immediate Safety and Handling Protocols
Prior to handling this compound for disposal, ensure all necessary safety measures are in place. This is not merely a procedural checklist but a critical system to prevent exposure and mitigate risks.
Personal Protective Equipment (PPE)
The selection of PPE is your first line of defense. Based on OSHA guidelines and the chemical's hazard profile, the following PPE is mandatory:[2][3]
-
Hand Protection: Wear protective gloves.[1] Refer to 29 CFR 1910.138 for specific guidance on hand protection.[1]
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[1] Adhere to 29 CFR 1910.133 for eye and face protection standards.[1]
-
Skin and Body Protection: A lab coat or other suitable protective clothing should be worn.[1]
-
Respiratory Protection: In situations with inadequate ventilation or the potential for dust generation, respiratory protection is required.[1] All respiratory protection must comply with 29 CFR 1910.134.[1]
Engineering Controls
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4] Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in strict accordance with national and local regulations. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary regulatory framework for hazardous waste management.[5]
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and its residues. The container must be in good condition and compatible with the chemical.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6]
-
No Mixing: Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing or reducing agents.[1]
-
Container Management: Keep the waste container securely closed when not in use and store it in a designated, well-ventilated, and secure area.[4]
On-Site Treatment (Neutralization)
For laboratories that generate small quantities of acidic waste and are permitted by their institution and local regulations, on-site neutralization may be an option.[7] However, this must be approached with extreme caution due to the toxic nature of this compound.
This procedure should only be performed by trained personnel in a controlled laboratory setting.
-
Dilution: In a large beaker, create a dilute aqueous solution of the this compound waste. Crucially, always add the acid to water, never the other way around, to prevent a violent exothermic reaction. [6] Conduct this process in an ice-water bath to manage heat generation.[6]
-
Neutralizing Agent Preparation: Prepare a dilute solution of a base, such as sodium hydroxide or sodium bicarbonate.[8][9][10]
-
Slow Addition and Monitoring: Slowly add the basic solution to the diluted acid waste while continuously stirring. Monitor the pH of the solution using a calibrated pH meter or pH paper.[6][9]
-
Target pH: The goal is to bring the pH of the solution to a neutral range, typically between 6.0 and 8.0, or as specified by your local wastewater authority.[6]
-
Final Disposal of Neutralized Solution: Once neutralized, and if the solution contains no other hazardous components, it may be permissible to dispose of it down the drain with copious amounts of water.[6] Always confirm this with your institution's Environmental Health and Safety (EHS) department and local regulations.
Professional Waste Disposal
For bulk quantities or when on-site treatment is not feasible or permitted, professional disposal through a licensed hazardous waste management company is the required and safest option.
-
Contact your EHS Department: Your institution's EHS department will have established procedures and contracts with certified waste disposal vendors.
-
Proper Packaging: Ensure the waste is in the correctly labeled and sealed container as described in the "Waste Segregation and Collection" section.
-
Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and the waste disposal company. This "cradle-to-grave" documentation is a cornerstone of the Resource Conservation and Recovery Act (RCRA).[11]
-
Scheduled Pickup: Arrange for the pickup of the hazardous waste by the certified vendor.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal decision workflow for this compound.
Special Considerations for Halogenated Organic Compounds
This compound is a halogenated organic compound. This class of chemicals requires special attention during disposal, particularly if incineration is the chosen method.
-
Incineration: Incineration is a common method for destroying hazardous organic waste.[12] However, the incineration of halogenated compounds can produce acidic gases (like HCl and HBr) and potentially harmful byproducts such as dioxins and furans if not conducted at sufficiently high temperatures.[13][14] Therefore, this process must be carried out in a specialized hazardous waste incinerator equipped with appropriate scrubbers and afterburners to neutralize these acidic gases and ensure complete destruction.[1][13] For hazardous waste containing more than 1% halogenated organic substances, the incineration temperature must be at least 1100°C.[15]
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper handling, and regulatory compliance, we can ensure that our scientific pursuits do not come at the cost of safety or environmental integrity. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.
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Navigating the Safe Handling of 3-Bromo-5-chloro-2-hydroxybenzoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous handling of specialized chemical reagents is paramount to both experimental success and personal safety. 3-Bromo-5-chloro-2-hydroxybenzoic acid, a substituted aromatic carboxylic acid, presents a specific set of handling challenges due to its hazardous properties. This guide provides an in-depth, procedural framework for the safe use of this compound, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to empower laboratory personnel with the knowledge to create a self-validating system of safety, ensuring that every step, from receipt to disposal, is conducted with the highest degree of care and scientific integrity.
Understanding the Hazard Profile
Before any handling protocols can be established, a thorough understanding of the inherent risks associated with this compound is essential. According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1]
These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing ingestion, dermal contact, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most critical factor in mitigating the risks associated with this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Chemical-resistant gloves (Nitrile, Neoprene) | Lab coat | Not generally required |
| Storage/Transport | Safety glasses with side shields | Chemical-resistant gloves (Nitrile, Neoprene) | Lab coat | Not generally required |
| Weighing (Solid) | Safety goggles | Chemical-resistant gloves (Nitrile, Neoprene) | Lab coat | NIOSH-approved respirator (N95 or higher) |
| Dissolving/Mixing | Chemical splash goggles and face shield | Chemical-resistant gloves (Nitrile, Neoprene) | Chemical-resistant apron over lab coat | Required if not in a fume hood |
| Active Reaction | Chemical splash goggles and face shield | Chemical-resistant gloves (Nitrile, Neoprene) | Chemical-resistant apron over lab coat | Work within a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles and face shield | Chemical-resistant gloves (Nitrile, Neoprene) | Chemical-resistant apron over lab coat | Work within a certified chemical fume hood |
The Rationale Behind PPE Selection
-
Eye and Face Protection: Due to the serious eye irritation risk, standard safety glasses are insufficient for handling liquids or creating dust. Chemical splash goggles that form a seal around the eyes are mandatory. When there is a significant splash potential, such as during dissolution or transfer of larger quantities, a face shield must be worn in conjunction with goggles to protect the entire face.
-
Body Protection: A standard lab coat is the minimum requirement to protect against incidental skin contact. When handling larger quantities or in situations with a higher splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Respiratory Protection: The primary respiratory hazard is the inhalation of the fine powder, which can cause respiratory tract irritation. Therefore, a NIOSH-approved N95 respirator or a higher level of respiratory protection is essential when weighing out the solid material outside of a certified chemical fume hood. All other operations should ideally be performed within a fume hood to minimize inhalation exposure.
Procedural Guidance for Safe Handling
A systematic approach to handling this compound at each stage of its lifecycle in the laboratory is crucial for maintaining a safe working environment.
Receiving and Storage
-
Verification: Upon receipt, verify that the container is intact and properly labeled.
-
Segregation: Store the container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
-
Secondary Containment: Place the primary container within a compatible secondary container, such as a polyethylene tray, to contain any potential leaks.
Weighing and Preparation of Solutions
-
Designated Area: Whenever possible, conduct all weighing operations within a chemical fume hood or a designated powder handling enclosure to contain any airborne dust.
-
Minimize Dust Generation: Use a spatula to gently transfer the solid. Avoid pouring the powder from a height, which can create dust clouds.
-
Static Control: Be mindful of static electricity, which can cause the fine powder to disperse. An anti-static gun or mat can be beneficial.
-
Dissolution: Add the solid to the solvent slowly and with stirring to prevent splashing. If heating is required, do so in a well-ventilated area and use a heating mantle with a stirrer, never an open flame.
During the Reaction
-
Fume Hood is Mandatory: All reactions involving this compound should be conducted in a certified chemical fume hood to ensure proper ventilation and containment of any volatile byproducts or aerosols.
-
Monitoring: Regularly monitor the reaction for any unexpected changes in temperature, pressure, or color.
-
Clear Labeling: Ensure all reaction vessels are clearly labeled with the contents and any associated hazards.
Operational and Disposal Plans
A comprehensive safety plan includes robust procedures for handling spills and disposing of waste.
Emergency Spill Response
In the event of a spill, a calm and methodical response is essential. The appropriate actions depend on the size and nature of the spill.
Caption: Decision workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup Procedure (Minor Spill):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, a face shield, and a lab coat. A respirator may be necessary depending on the extent of airborne dust.
-
Containment: For a solid spill, gently cover with a plastic-backed absorbent pad. For a liquid spill, surround the spill with an inert absorbent material like vermiculite or sand.
-
Neutralization: For this acidic compound, cautiously apply a weak base like sodium bicarbonate to the spill area, starting from the outside and working inwards.
-
Collection: Carefully sweep the neutralized material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a detergent and water solution, followed by a final rinse with water. All cleaning materials must be disposed of as hazardous waste.
Waste Disposal
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.
-
Waste Collection: Collect all waste, including excess reagent, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and compatible container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
-
Disposal Method: As a halogenated organic compound, the preferred method of disposal is incineration at a licensed hazardous waste facility. Incineration of halogenated waste requires high temperatures, typically above 1100°C, to ensure complete destruction and to prevent the formation of toxic byproducts like dioxins and furans.
-
Consult EH&S: Always consult with your institution's Environmental Health and Safety (EH&S) department for specific disposal protocols and to arrange for waste pickup. Do not mix this waste with other chemical waste streams unless explicitly approved by EH&S.
First Aid Measures: Immediate Actions in Case of Exposure
In the event of an accidental exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
For all exposure incidents, it is imperative to provide the attending medical personnel with the Safety Data Sheet (SDS) for this compound.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely about following a set of rules, but about understanding the principles behind them. By integrating this knowledge into your daily laboratory practices, you contribute to a robust culture of safety that protects you, your colleagues, and the integrity of your research. This guide serves as a foundational resource, but it is the consistent and diligent application of these principles that will ultimately ensure a safe and productive scientific environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
